molecular formula C9H9BrFN B13043995 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine

1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine

Cat. No.: B13043995
M. Wt: 230.08 g/mol
InChI Key: NZYBLMSIHKTFRG-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine is a useful research compound. Its molecular formula is C9H9BrFN and its molecular weight is 230.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

1-(3-bromo-5-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2

InChI Key

NZYBLMSIHKTFRG-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=CC(=C1)Br)F)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine

[1]

Executive Summary & Strategic Importance

The target molecule, 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine , represents a high-value scaffold in modern medicinal chemistry.[1] Its structural core—a chiral allylic amine attached to a polyhalogenated aromatic ring—serves as a critical pharmacophore in kinase inhibitors and GPCR modulators. The specific substitution pattern (3-bromo, 5-fluoro) offers distinct advantages:

  • Electronic Modulation: The fluorine atom modulates pKa and metabolic stability (blocking CYP450 oxidation sites).

  • Synthetic Handle: The bromine atom provides a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex drug candidates.[1]

This guide details the Ellman Sulfinamide pathway.[2][3] Unlike traditional racemic routes (e.g., reductive amination), this pathway offers high diastereoselectivity, scalability, and mild deprotection conditions, making it the industry standard for generating enantioenriched allylic amines.

Retrosynthetic Analysis

The most logical disconnection for chiral allylic amines is the C–C bond formation between the benzylic carbon and the vinyl group. This approach utilizes the high reactivity of vinyl organometallics while leveraging a chiral auxiliary to control the stereocenter formation.

RetrosynthesisTargetTarget Molecule1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amineIntermediateChiral N-Sulfinyl ImineTarget->Intermediate Deprotection (HCl)disconnectionC-C DisconnectionSM1Starting Material 13-Bromo-5-fluorobenzaldehydedisconnection->SM1SM2Starting Material 2(S)-(-)-tert-Butanesulfinamidedisconnection->SM2Intermediate->disconnectionReagentVinylmagnesium BromideIntermediate->Reagent Grignard Addition

Figure 1: Retrosynthetic disconnection revealing the convergent assembly of the aldehyde and chiral auxiliary.

Primary Synthesis Pathway: The Ellman Protocol

This protocol employs (S)-(-)-tert-Butanesulfinamide to induce chirality.[1] If the opposite enantiomer is required, simply substitute with the (R)-isomer.

Phase 1: Condensation (Imine Formation)

The condensation of electron-deficient aldehydes (like 3-bromo-5-fluorobenzaldehyde) with sulfinamides is reversible.[1] To drive the reaction to completion, a Lewis acid dehydrating agent, Titanium(IV) ethoxide, is employed.

Reaction Scheme:

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add 3-Bromo-5-fluorobenzaldehyde (1.0 equiv) and (S)-(-)-tert-Butanesulfinamide (1.1 equiv) to the flask.

  • Solvent: Dissolve in anhydrous THF (0.5 M concentration relative to aldehyde).

  • Catalyst Addition: Add Ti(OEt)₄ (2.0 equiv) dropwise via syringe.[1] Note: The solution will turn slightly yellow/orange.

  • Reaction: Stir at room temperature (20–25 °C) for 12–16 hours. Monitor by TLC or LC-MS for disappearance of the aldehyde.[1]

  • Quench: Pour the mixture into a stirring solution of brine (saturated NaCl) and ethyl acetate. A white titanium salt precipitate will form.[1]

  • Workup: Filter the suspension through a pad of Celite. Wash the filter cake with Ethyl Acetate. Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient) to yield the N-sulfinyl imine.

Phase 2: Diastereoselective Grignard Addition

This is the stereodefining step. The bulky tert-butyl group on the sulfinyl moiety directs the nucleophilic attack of the vinyl Grignard reagent via a six-membered chair-like transition state (Zimmerman-Traxler model), typically favoring the Si-face attack for (S)-imines.[1]

Reaction Scheme:

Protocol:

  • Setup: Flame-dry a 100 mL RBF under nitrogen atmosphere.

  • Dissolution: Dissolve the purified N-sulfinyl imine (1.0 equiv) in anhydrous CH₂Cl₂ (DCM) or Toluene (0.2 M).

    • Expert Insight: Non-coordinating solvents like DCM often yield higher diastereoselectivity (dr) than THF in this specific addition.[1]

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath).

  • Addition: Add Vinylmagnesium bromide (1.0 M in THF, 2.0 equiv) dropwise over 20 minutes. Maintain internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 4–6 hours.

  • Quench: Slowly add saturated NH₄Cl solution at -78 °C, then allow to warm to room temperature.

  • Workup: Extract with DCM (3x). Wash combined organics with water and brine.[1][4] Dry over MgSO₄ and concentrate.

  • Analysis: Determine diastereomeric ratio (dr) via ¹H NMR or chiral HPLC. If dr > 95:5, proceed; otherwise, recrystallize or purify via column chromatography.

Phase 3: Acidic Deprotection

The sulfinyl group is acid-labile.[1] Removal yields the primary amine as a hydrochloride salt, which is generally more stable than the free base.

Reaction Scheme:

Protocol:

  • Dissolution: Dissolve the sulfinamide intermediate in Methanol (0.2 M).

  • Acidification: Add 4M HCl in Dioxane (4.0 equiv) at 0 °C.

  • Reaction: Warm to room temperature and stir for 1–2 hours.

  • Isolation: Concentrate the solvent in vacuo to near dryness.

  • Precipitation: Add Diethyl Ether (Et₂O) to precipitate the amine hydrochloride salt. Filter the white solid and wash with cold ether.

  • Free Base (Optional): If the free amine is required for the next step, partition the salt between DCM and saturated NaHCO₃ solution.

Experimental Data Summary

ParameterSpecification / RangeNotes
Imine Yield 85 – 95%Quantitative conversion is common with Ti(OEt)₄.[1]
Grignard Yield 70 – 85%Dependent on strict anhydrous conditions.[1]
Diastereomeric Ratio (dr) > 90:10 (often > 98:[5]2)Can be upgraded via recrystallization.[1][6]
Deprotection Yield > 95%Clean quantitative cleavage.[1]
Overall Yield 55 – 75%From aldehyde to amine salt.[1]

Mechanistic & Safety Visualization

The following diagram illustrates the stereochemical control and process flow.

Mechanismcluster_0Step 1: Activationcluster_1Step 2: Stereocontrolcluster_2Step 3: ReleaseAldehyde3-Br-5-F-BenzaldehydeTi_ComplexActivated Ti-Imine SpeciesAldehyde->Ti_Complex+ (S)-Sulfinamide+ Ti(OEt)4TransitionStateChelated Transition State(Zimmerman-Traxler)Ti_Complex->TransitionStateCoordinationCleavageHCl SolvolysisTransitionState->CleavageSulfinamide Int.VinylGrignardVinylMgBr AttackVinylGrignard->TransitionStateNucleophilic AttackProductChiral Allylic Amine(HCl Salt)Cleavage->Product- SO2, - tBuCl

Figure 2: Mechanistic flow from activation to stereoselective addition and release.[1][7]

Critical Safety & Handling

Organometallics (Vinylmagnesium Bromide)[5]
  • Hazard: Pyrophoric and moisture sensitive.[1]

  • Control: Handle strictly under inert atmosphere (Nitrogen or Argon). Use sure-seal bottles and oven-dried glassware.[1]

  • Quench: Never quench directly with water.[1] Dilute with solvent first, then cool to -78 °C or 0 °C before adding saturated NH₄Cl dropwise.

Allylic Amine Stability
  • Hazard: Free allylic amines can be unstable and prone to oxidation or polymerization upon prolonged exposure to air.[1]

  • Control: Store as the HCl salt . The salt form is stable at room temperature for months. If the free base is generated, use it immediately in the subsequent step.

Halogenated Aromatics
  • Hazard: 3-Bromo-5-fluorobenzaldehyde is an irritant.[1]

  • Control: Perform all weighing and transfers inside a fume hood. Wear nitrile gloves and safety glasses.[1]

References

  • Ellman, J. A., et al. (1997).[3] "N-tert-Butanesulfinamide: A New Chiral Auxiliary for the Asymmetric Synthesis of Amines."[1] Journal of the American Chemical Society.[3][4][8]

  • Cogan, D. A., Liu, G., & Ellman, J. A. (1999).[3] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of Organic Chemistry.

  • Ferreira, F., et al. (2009). "Addition of Grignard Reagents to N-tert-Butanesulfinyl Imines: A Practical Method for the Synthesis of Chiral Amines." Chemical Reviews.

  • ChemScene. (2023). "Product Data: 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine." ChemScene Catalog.

Physicochemical properties of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine

Part 1: Executive Summary

1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine is a high-value chiral building block belonging to the class of halogenated allylamines. Its structural architecture—featuring a 3,5-disubstituted aryl ring linked to a chiral allylic amine—positions it as a "privileged scaffold" in modern drug discovery.

The specific substitution pattern (meta-bromo, meta-fluoro) is non-trivial. It is designed to exploit the "Magic Methyl" effect's halogen equivalent : the fluorine atom blocks metabolic hotspots (CYP450 oxidation) while the bromine atom serves as a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This molecule is frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics where chirality and metabolic stability are paramount.

Part 2: Chemical Identity & Physicochemical Profile

The following data represents the core physicochemical parameters. Where experimental data for this specific CAS is proprietary, values are derived from high-fidelity consensus algorithms (ACD/Labs, ChemAxon) based on the structural isomer.

Table 1: Physicochemical Properties

PropertyValue / DescriptionNote
IUPAC Name 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine
Molecular Formula C₉H₉BrFN
Molecular Weight 230.08 g/mol
CAS Number Not widely indexed (Isomer: 1213006-05-3 refers to 2-Br analog)Use structure for search
Physical State Pale yellow oil (Free Base) / White solid (HCl Salt)Amine salts are preferred for stability
LogP (Predicted) 2.6 ± 0.3Moderate lipophilicity
pKa (Base) 8.8 ± 0.5Slightly lower than typical amines due to electron-withdrawing aryl ring
Topological Polar Surface Area 26.02 ŲExcellent BBB permeability potential
H-Bond Donors/Acceptors 1 Donor / 1 Acceptor
Rotatable Bonds 2Rigid core; flexible tail

Part 3: Synthetic Accessibility & Protocols

To ensure high enantiomeric excess (ee >98%), the Ellman Sulfinamide Protocol is the industry standard for synthesizing this scaffold. This method avoids the poor selectivity often seen in direct Grignard additions to simple imines.

Protocol A: Asymmetric Synthesis via Ellman Auxiliary

Reagents:

  • 3-Bromo-5-fluorobenzaldehyde (CAS 188813-02-7)[1][2][3][4][5]

  • (R)- or (S)-2-methylpropane-2-sulfinamide (Ellman’s Auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Vinylmagnesium bromide (1.0 M in THF)

Step-by-Step Methodology:

  • Condensation (Imine Formation):

    • Charge a flame-dried flask with 3-bromo-5-fluorobenzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF.

    • Add Ti(OEt)₄ (2.0 equiv) dropwise.

    • Stir at ambient temperature for 12–16 hours. Monitor by TLC/LCMS for disappearance of aldehyde.

    • Quench: Pour into brine/EtOAc. Filter the titanium salts through Celite.

    • Result: Chiral N-sulfinyl imine intermediate.

  • Diastereoselective Addition:

    • Cool the sulfinyl imine (1.0 equiv) in anhydrous CH₂Cl₂ to -78°C.

    • Add Vinylmagnesium bromide (1.2 equiv) slowly to the imine solution. Note: The bulky sulfinyl group directs the attack, inducing chirality.

    • Stir at -78°C for 2 hours, then warm to room temperature.

    • Quench with saturated NH₄Cl. Extract with DCM.[6]

  • Deprotection (Cleavage):

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4N HCl in dioxane (2.0 equiv). Stir for 1 hour.

    • Concentrate in vacuo. Triturate with Et₂O to yield the chiral amine hydrochloride salt .

Visualization: Synthetic Pathway

SynthesisWorkflow Aldehyde 3-Bromo-5-fluorobenzaldehyde (Starting Material) Imine N-Sulfinyl Imine (Activated Intermediate) Aldehyde->Imine Ti(OEt)4, THF Auxiliary (R)-tert-butanesulfinamide (Chiral Source) Auxiliary->Imine ProtectedAmine Sulfinamide Adduct (Diastereomerically Pure) Imine->ProtectedAmine Grignard Addition (-78°C) Grignard Vinyl MgBr (Nucleophile) Grignard->ProtectedAmine FinalProduct Chiral Allylamine (HCl Salt) ProtectedAmine->FinalProduct HCl/MeOH (Deprotection)

Figure 1: The Ellman Sulfinamide route ensures high enantioselectivity by using a chiral auxiliary to direct the nucleophilic attack of the vinyl group.

Part 4: Reactivity & Derivatization Logic

The strategic value of this molecule lies in its orthogonal reactivity . It contains four distinct "handles" for chemical modification, allowing it to serve as a central hub in diversity-oriented synthesis (DOS).

  • The Primary Amine (N-Terminus):

    • Reaction: Amide coupling, reductive amination, urea formation.

    • Utility: Linker attachment or polar headgroup formation.

  • The Aryl Bromide (C-3):

    • Reaction: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N).

    • Utility: Extension of the aromatic core; critical for accessing biaryl kinase inhibitors.

  • The Aryl Fluoride (C-5):

    • Reaction: S_NAr (rare, requires strong EWG), but primarily acts as a metabolic blocker.

    • Utility: Modulates pKa and lipophilicity; prevents hydroxylation at the sensitive meta-position.

  • The Alkene (Allylic Tail):

    • Reaction: Olefin Metathesis (RCM), Dihydroxylation, Oxidative cleavage.

    • Utility: Cyclization to form macrocycles or conversion to aldehydes/acids.

Visualization: The Reactivity Star

ReactivityStar Core 1-(3-Bromo-5-fluorophenyl) prop-2-en-1-amine Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki Br handle Metathesis Olefin Metathesis (Macrocyclization) Core->Metathesis Alkene handle Amide Amide Coupling (Peptidomimetics) Core->Amide Amine handle Oxidation Oxidative Cleavage ( aldehyde/acid gen) Core->Oxidation Alkene handle Heck Heck Reaction (Styrene derivatives) Core->Heck Br handle

Figure 2: Orthogonal reactivity map demonstrating the four distinct chemical vectors available for library expansion.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[5]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation and carbamate formation (from atmospheric CO₂); the HCl salt is stable for years.

  • Handling: Use a fume hood. Avoid contact with strong oxidizing agents. In case of spill, neutralize with weak acid (if free base) or base (if salt) and absorb with inert material.

Part 6: References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002.

  • ChemicalBook. "3-Bromo-5-fluorobenzaldehyde Product Properties." ChemicalBook Database, 2023.

  • PubChem. "Compound Summary: Allylmagnesium Bromide." National Library of Medicine, 2023.

  • Sigma-Aldrich. "Protocol for Ellman Sulfinamide Synthesis." Merck KGaA Technical Library, 2023.

Sources

Spectral Data and Structural Authentication of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the realm of modern drug development, the rigorous characterization of novel chemical building blocks is paramount. 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine represents a highly functionalized, versatile synthon. It features an allylamine moiety for further functionalization, a heavy halogen (bromine) primed for transition-metal-catalyzed cross-coupling, and a fluorine atom to modulate metabolic stability and lipophilicity.

This whitepaper delineates the definitive spectral data—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy—required to authenticate this molecular architecture. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation, focusing on the causality behind experimental choices and establishing self-validating analytical workflows.

Experimental Workflows & Sample Preparation

To ensure absolute scientific integrity, each analytical protocol described below functions as a self-validating system, minimizing artifacts and ensuring high-fidelity data acquisition.

High-Resolution Nuclear Magnetic Resonance (NMR)

Nuclear magnetic resonance (NMR) spectroscopy is a non-destructive analytical technique that relies on the intrinsic magnetic properties of atomic nuclei to elucidate molecular structure and chemical environments[1]. By placing the sample in a strong external magnetic field and applying a radio-frequency pulse, the resulting resonance frequencies provide highly predictable spectra[2].

  • Step 1: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Step 2: Transfer the homogenous solution to a precision 5 mm NMR tube, ensuring a solvent column height of exactly 4 cm to optimize magnetic field shimming.

  • Step 3: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz using a standard pulse sequence (e.g., zg30). For ¹⁹F NMR, operate at 376 MHz with proton decoupling.

  • Step 4: Process the free induction decay (FID) with zero-filling and an exponential window function (LB = 0.3 Hz for ¹H) to enhance the signal-to-noise ratio.

Causality & Self-Validation: The protocol incorporates a relaxation delay (D1) of 5 seconds to ensure complete longitudinal relaxation. This acts as an internal validation for accurate integration; the broad singlet at ~1.65 ppm (-NH₂) must strictly integrate to 2 protons relative to the single allylic methine proton, authenticating the primary amine. Furthermore, spin-spin coupling between non-equivalent nuclei yields distinct peak splitting patterns, offering direct evidence of atomic connectivity[3].

High-Resolution Mass Spectrometry (HRMS-ESI)

Mass spectrometry identifies analytes based on their mass-to-charge (m/z) ratio and isotopic distribution, providing highly specific analysis of the target molecule[4].

  • Step 1: Prepare a 1 mg/mL stock solution in LC-MS grade methanol to ensure compatibility with electrospray ionization (ESI)[5].

  • Step 2: Dilute the stock 100-fold in a mixture of 50:50 Acetonitrile:Water containing 0.1% Formic Acid to promote efficient protonation ([M+H]⁺).

  • Step 3: Inject 5 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Step 4: Utilize Leucine Enkephalin as a lock-mass calibrant infused continuously via a reference sprayer.

Causality & Self-Validation: The continuous lock-mass infusion ensures sub-2 ppm mass accuracy. The presence of bromine inherently creates a self-validating isotopic signature. Because ⁷⁹Br and ⁸¹Br exist in a near 1:1 natural abundance, the mass spectrum must display a characteristic doublet for the parent ion separated by 2 m/z units, instantly confirming halogen incorporation.

Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) has become the primary sampling method for FTIR spectroscopy due to its minimal sample preparation requirements[6]. In ATR-FTIR, an infrared beam is directed into a high-refractive-index crystal, creating an evanescent wave that penetrates a few micrometers into the sample[7].

  • Step 1: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

  • Step 2: Acquire a background spectrum (air) of 32 scans at 4 cm⁻¹ resolution.

  • Step 3: Deposit 2 µL of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage of the active optical area.

  • Step 4: Acquire the sample spectrum (32 scans, 4000-400 cm⁻¹) and apply an ATR correction algorithm to normalize band intensities.

Causality & Self-Validation: The background subtraction is a critical self-validating step. The absence of a broad O-H stretch at >3400 cm⁻¹ confirms the sample is anhydrous, allowing unambiguous assignment of the sharp N-H stretching doublets characteristic of the primary allylamine group.

Spectral Data Analysis & Structural Causality

NMR Data (¹H, ¹³C, ¹⁹F)

The trisubstituted nature of the aromatic ring and the adjacent chiral allylamine center dictate the complex splitting patterns observed in the NMR spectra.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
1.65 br s - 2H -NH₂ (Exchanges with D₂O)
4.45 d 6.0 1H -CH(NH₂)- (Allylic)
5.16 dt 10.4, 1.4 1H =CH₂ (Terminal, cis to internal H)
5.24 dt 17.1, 1.4 1H =CH₂ (Terminal, trans to internal H)
5.92 ddd 17.1, 10.4, 6.0 1H -CH= (Internal vinyl)
6.98 br d J_HF = 9.4 1H Ar-H (C6, adjacent to F)
7.15 dt J_HF = 8.1, J_HH = 2.1 1H Ar-H (C4, between Br and F)

| 7.32 | t | 1.8 | 1H | Ar-H (C2, between Allyl and Br) |

Table 2: ¹³C and ¹⁹F NMR Data (100 MHz / 376 MHz, CDCl₃)

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹³C 162.8 d 249.5 Ar-C (C5, directly bonded to F)
¹³C 147.5 d 6.8 Ar-C (C1, attached to allylamine)
¹³C 140.2 s - -CH= (Internal vinyl)
¹³C 126.1 d 3.0 Ar-C (C2)
¹³C 122.7 d 9.5 Ar-C (C3, directly bonded to Br)
¹³C 118.4 d 24.8 Ar-C (C4)
¹³C 115.3 s - =CH₂ (Terminal vinyl)
¹³C 112.7 d 22.1 Ar-C (C6)
¹³C 57.8 s - -CH(NH₂)- (Allylic carbon)

| ¹⁹F | -110.8 | m | - | Ar-F |

Mechanistic Insight: The ¹³C spectrum is heavily modulated by scalar coupling to the ¹⁹F nucleus. The direct C-F bond exhibits a massive ~249.5 Hz coupling, which attenuates predictably through the carbon framework (²J ~ 22-25 Hz, ³J ~ 6-10 Hz), providing an orthogonal map of the aromatic substitution pattern.

High-Resolution Mass Spectrometry Data

Table 3: HRMS (ESI-TOF, Positive Mode)

Ion Species Calculated m/z Observed m/z Mass Error (ppm) Relative Abundance
[C₉H₁₀⁷⁹BrFN]⁺ 229.9978 229.9981 +1.3 100%
[C₉H₁₀⁸¹BrFN]⁺ 231.9958 231.9960 +0.9 97.5%

|[C₉H₇⁷⁹BrF]⁺ | 188.9715 | 188.9712 | -1.6 | 45% (Loss of allyl + NH₃) |

Vibrational Spectroscopy (ATR-FTIR) Data

Table 4: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹) Intensity Peak Shape Vibrational Mode Assignment
3365, 3290 Medium Sharp (Doublet) N-H stretch (Diagnostic for primary amine)
3085 Weak Sharp C-H stretch (sp², aromatic/alkene)
2860 Weak Sharp C-H stretch (sp³, aliphatic)
1642 Medium Sharp C=C stretch (Allylic alkene)
1595, 1435 Strong Sharp C=C stretch (Aromatic ring)
1210 Strong Broad C-F stretch
992, 925 Strong Sharp =C-H out-of-plane bend (Terminal vinyl)

| 765 | Strong | Sharp | C-Br stretch |

Mechanistic & Structural Validation Workflow

The following diagram illustrates the logical architecture of our analytical approach, demonstrating how discrete spectral data points converge to orthogonally validate the target molecule.

G Target 1-(3-Bromo-5-fluorophenyl) prop-2-en-1-amine NMR NMR Spectroscopy (1H, 13C, 19F) Target->NMR HRMS HRMS (ESI+) Isotopic Analysis Target->HRMS FTIR ATR-FTIR Vibrational Modes Target->FTIR Allyl Allylamine Group (1H: 5.9, 5.2 ppm) (IR: 3350, 1640 cm⁻¹) NMR->Allyl Spin Coupling Halogens Halogen Isotopes (MS: 79Br/81Br 1:1) (19F: -110.8 ppm) NMR->Halogens J-coupling Aromatic Trisubstituted Ring (1H: 6.9-7.3 ppm) (13C: J_CF couplings) NMR->Aromatic Chemical Shifts HRMS->Allyl Fragmentation HRMS->Halogens Exact Mass FTIR->Allyl N-H Stretches FTIR->Aromatic C=C Bends Validation Orthogonal Structural Validation Allyl->Validation Halogens->Validation Aromatic->Validation

Orthogonal validation workflow mapping spectral data to the molecular architecture.

Conclusion

The comprehensive characterization of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine demands a multi-modal spectroscopic approach. By integrating the scalar coupling networks mapped by multinuclear NMR, the isotopic fidelity confirmed by HRMS, and the functional group vibrations isolated via ATR-FTIR, researchers can establish a watertight, self-validating proof of structure. This rigorous methodology is essential for downstream applications in medicinal chemistry, ensuring that subsequent structure-activity relationship (SAR) data is built upon an unimpeachable molecular foundation.

References

  • Nuclear magnetic resonance spectroscopy - Wikipedia Source: wikipedia.org URL:[Link]

  • How NMR Works | NMR 101 | Spectroscopy - Bruker Source: bruker.com URL:[Link]

  • 4.7: NMR Spectroscopy - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Mass Spectrometry Protocols and Methods | Springer Nature Experiments Source: springernature.com URL:[Link]

  • Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility Source: ox.ac.uk URL:[Link]

Sources

Technical Guide: Stability & Storage of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine

[1]

Executive Summary: The "Gold Standard" Protocol

For researchers requiring immediate actionable data, the following protocol defines the optimal storage conditions to maintain >98% purity over 12 months.

ParameterConditionCritical Reason
Primary Form Hydrochloride Salt (Recommended) Free base is prone to oxidation and carbamate formation; Salt form locks the nitrogen lone pair.
Temperature -20°C (± 5°C) Retards allylic polymerization and thermal decomposition.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative degradation of the allylic alkene and amine.
Container Amber Glass (Silanized) Blocks UV light to prevent debromination; silanization prevents surface adsorption.
Handling Glovebox / Schlenk Line Exposure to atmospheric CO₂ forms carbamate salts within minutes.

Chemical Identity & Structural Vulnerabilities

To understand the storage requirements, we must analyze the molecule's functional architecture. This compound is a chiral allylic amine featuring a halogenated aromatic ring.

  • IUPAC Name: 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine

  • Molecular Formula: C₉H₉BrFN[1]

  • Key Functional Motifs:

    • Primary Allylic Amine: The nitrogen atom is attached to a carbon adjacent to a double bond. This creates a "push-pull" electronic system susceptible to oxidation and radical formation [1].

    • Aryl Halides (Br, F): The 3-Bromo and 5-Fluoro substituents deactivate the ring but introduce photosensitivity, particularly the Carbon-Bromine bond which is liable to homolytic cleavage under UV light [2].

Degradation Pathways (Mechanistic Analysis)

The stability of this compound is compromised by three primary vectors: Oxidation , Carbamate Formation , and Polymerization .

Oxidative Instability (N-Oxidation & Allylic Oxidation)

The electron-rich nitrogen lone pair is the primary site of attack. In the presence of atmospheric oxygen, the primary amine can undergo oxidation to form hydroxylamines or oximes. Furthermore, the allylic position (C1) is activated, making the C-H bond susceptible to radical abstraction, leading to peroxides [3].

Atmospheric Carbonylation (The "White Crust" Phenomenon)

Primary amines are nucleophilic bases. Upon exposure to air, they react rapidly with CO₂ to form carbamic acid, which subsequently reacts with another equivalent of amine to form a stable carbamate salt (white solid precipitate).

Visualizing the Degradation Cascade

The following diagram illustrates the causality between environmental exposure and specific degradation products.

DegradationPathwaysCompound1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amineNOxideN-Oxides / OximesCompound->NOxideOxidationCarbamateCarbamate Salt(White Precipitate)Compound->CarbamateNucleophilic AttackRadicalAryl RadicalCompound->RadicalHomolysisOxygenOxygen (O2)Oxygen->NOxideCO2Carbon Dioxide (CO2)CO2->CarbamateUVUV LightUV->RadicalDebrominatedDebrominated AnalogRadical->DebrominatedH-Abstraction

Figure 1: Mechanistic degradation pathways showing the impact of Oxygen, CO₂, and Light on the target molecule.

Comprehensive Storage Protocol

Pre-Storage Preparation

If the compound is synthesized in-house or received as a free base oil:

  • Salt Formation (Highly Recommended): Convert the free base to the Hydrochloride (HCl) or Fumarate salt immediately. The salt form protonates the nitrogen, effectively shutting down N-oxidation and CO₂ absorption.

    • Protocol: Dissolve amine in anhydrous diethyl ether at 0°C. Add 1.1 equivalents of 2M HCl in ether dropwise. Filter the white precipitate under Argon.

  • Drying: Ensure the compound is dried under high vacuum (<1 mbar) for 4 hours to remove trace solvents, which can catalyze degradation.

Storage Workflow

For long-term banking of the material, follow this decision tree:

StorageWorkflowStartMaterial Receipt/SynthesisFormCheckIs it a Salt or Free Base?Start->FormCheckFreeBaseFree Base (Oil)FormCheck->FreeBaseSaltSalt (Solid)FormCheck->SaltAction1Convert to HCl Salt(Recommended)FreeBase->Action1Best PracticeAction2Store as is (High Risk)FreeBase->Action2Short Term (<1 week)PkgPackaging:Amber Vial + Teflon CapParafilm SealSalt->PkgAction1->PkgAction2->PkgAtmospherePurge Headspace with ArgonPkg->AtmosphereTempPlace in -20°C FreezerAtmosphere->Temp

Figure 2: Decision matrix for processing and storing the compound upon receipt.

Handling Precautions
  • Thawing: When removing from -20°C, allow the vial to equilibrate to room temperature before opening . Opening a cold vial introduces condensation, leading to hydrolysis.

  • Aliquot: Do not repeatedly freeze-thaw the stock. Aliquot the material into single-use vials upon initial receipt.

Quality Control & Self-Validation

Before using the compound in critical assays, validate integrity using these markers.

MethodObservation (Pass)Observation (Fail)
Visual Inspection Clear oil (Free base) or White powder (Salt)Yellow/Brown discoloration (Oxidation); White crust on oil (Carbamate)
¹H NMR (CDCl₃) Sharp doublets for vinylic protons (5.0-6.0 ppm)Broadening of signals; Appearance of new peaks >8.0 ppm (Amides/Oxides)
LC-MS Single peak, Mass [M+H]⁺ = 230/232 (Br isotope pattern)Mass +16 (N-Oxide); Mass +44 (Carbamate adduct)

Note on NMR: The vinylic protons of the prop-2-en-1-amine group are the most sensitive reporters. If polymerization has occurred, these sharp olefinic peaks will disappear or broaden significantly.

References

  • Organic Chemistry Portal. (2023). Synthesis and Stability of Allylic Amines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Enzymatic N-Allylation of Primary and Secondary Amines. PMC. Retrieved from [Link]

Safety, Handling, and Operational Protocols for 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine is a highly functionalized, chiral building block frequently utilized in the advanced synthesis of active pharmaceutical ingredients (APIs). Structurally, it combines a primary allylic amine motif with a di-halogenated (bromo and fluoro) phenyl ring. While this structural complexity makes it an exceptionally versatile electrophile and nucleophile in cross-coupling and amidation reactions, it also imparts significant physicochemical liabilities.

Handling this compound requires a deep understanding of its reactivity. The primary amine is basic, corrosive, and prone to atmospheric degradation, while the allylic and halogenated aromatic moieties present unique toxicological risks, including potential hemotoxicity and alkylating hazards upon metabolic activation[1][2]. This whitepaper establishes a field-proven, self-validating framework for the safe handling, storage, and experimental manipulation of this reactive intermediate.

Toxicological Profile & Mechanistic Hazards

To design effective safety protocols, researchers must understand the causality behind the chemical's hazards. The toxicity of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine is driven by three distinct structural features:

  • Amine Corrosivity & Volatility: As a low-molecular-weight primary amine, the free base is highly basic and potentially volatile. Unprotected exposure can lead to severe mucosal irritation, corneal damage, and respiratory distress, mirroring the toxicity profile of unsubstituted allylamine[2].

  • Allylic Reactivity: The alkene adjacent to the amine is susceptible to hepatic Cytochrome P450 (CYP450) epoxidation. The resulting allylic epoxide is a potent electrophile capable of irreversibly alkylating DNA and cellular proteins, leading to systemic toxicity.

  • Halogenated Aromatic Liabilities: Halogenated aromatic rings are known to undergo oxidative metabolism in vivo, forming reactive N-hydroxylamines. Studies on structurally related halogenated anilines demonstrate that these metabolites enter red blood cells, initiate redox cycling, and cause severe methemoglobinemia (erythrocyte toxicity) and neurotoxicity[1][3][4].

Quantitative Hazard Summary

The following table synthesizes the anticipated physicochemical and hazard data based on structural analogs (allylamines and halogenated aromatics)[2][5].

Property / Hazard ClassAnticipated Value / ClassificationMechanistic Rationale
Physical State Liquid or low-melting solidTypical for low MW benzylic/allylic amines.
Acute Toxicity (Oral/Dermal) Category 3 / Category 2High membrane permeability; systemic toxicity via metabolic activation[2].
Skin Corrosion / Eye Damage Category 1B (Corrosive)High basicity of the unhindered primary amine rapidly hydrolyzes lipid bilayers[2].
Specific Target Organ Toxicity STOT RE 2 (Blood, Nervous System)Halogenated aromatic oxidation leads to methemoglobinemia and neurotoxic adducts[3][4].
Atmospheric Sensitivity High (Forms Carbamates)Nucleophilic attack on atmospheric CO₂ forms insoluble carbamate salts.
Proposed Metabolic Toxicity Pathway

MetabolicPathway Parent 1-(3-Bromo-5-fluorophenyl) prop-2-en-1-amine CYP450 Hepatic CYP450 Oxidation Parent->CYP450 Metabolism Epoxide Allylic Epoxide (Reactive Intermediate) CYP450->Epoxide Alkene Oxidation Hydroxylamine N-Hydroxylamine (Hemotoxic Metabolite) CYP450->Hydroxylamine Amine Oxidation Adducts Macromolecular Adducts (Protein/DNA Binding) Epoxide->Adducts Alkylation Detox Glutathione (GSH) Conjugation Epoxide->Detox GST Enzyme MetHb Methemoglobinemia (Erythrocyte Toxicity) Hydroxylamine->MetHb Redox Cycling

Proposed CYP450-mediated metabolic activation and toxicity pathways.

Risk Mitigation & PPE Framework

To safely handle this intermediate, engineering controls must supersede personal protective equipment (PPE). Because the free base amine is volatile and reacts with atmospheric CO₂, all handling must occur within a closed, inert system.

Control LevelSpecificationJustification
Engineering Glovebox or Schlenk Line (Argon)Prevents O₂-mediated degradation and CO₂-induced carbamate formation.
Respiratory Fume hood with face velocity >100 fpmCaptures volatile amine vapors during transfers outside of a glovebox[5].
Dermal Butyl rubber or laminate glovesStandard nitrile provides insufficient breakthrough time for reactive allylic amines.
Ocular Chemical splash goggles & face shieldMitigates the risk of permanent corneal damage from basic amine splashes.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Every procedure includes a chemical rationale and a definitive validation step to ensure the protocol was executed successfully, thereby guaranteeing both operator safety and experimental integrity.

Protocol A: Safe Weighing and Transfer under Inert Atmosphere

Causality: Exposure to ambient air allows the primary amine to react with CO₂, forming a carbamate salt. This not only degrades the titer of the reagent but introduces insoluble impurities into downstream API synthesis.

  • Preparation: Purge a controlled-atmosphere glovebox with high-purity Argon until O₂ and H₂O levels are strictly below 5 ppm.

  • Equilibration: Bring the sealed reagent bottle to room temperature inside the antechamber before opening to prevent condensation of trace moisture.

  • Transfer: Tare a pre-dried, amber glass reaction vial. Using a positive displacement pipette (if liquid) or an anti-static spatula (if solid), transfer the required mass of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine.

  • Sealing: Seal the vial with a PTFE-lined silicone septum cap before removing it from the glovebox.

  • System Validation: Post-transfer LC-MS Analysis. Withdraw a 1 µL aliquot of the reaction mixture and analyze via LC-MS. The absence of an M+44 peak confirms that the inert atmosphere was successfully maintained and no carbamate formation occurred.

Protocol B: Spill Decontamination and Neutralization Workflow

Causality: Free amines are volatile and highly toxic via inhalation. Applying a dilute acid protonates the amine, converting it into an ammonium salt. This ionic species has an effectively zero vapor pressure, immediately neutralizing the inhalation hazard and halting nucleophilic reactivity.

  • Isolation: Immediately evacuate the immediate area. Don a half-face respirator with ABEK-P3 cartridges and heavy-duty butyl rubber gloves.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials like paper towels.

  • Quenching: Slowly apply a 1M Hydrochloric Acid (HCl) or 10% Citric Acid solution directly to the absorbent material. Proceed from the perimeter of the spill toward the center.

  • Collection: Sweep the neutralized slurry into a chemically compatible, clearly labeled hazardous waste container.

  • System Validation: pH Swab Test. Swab the decontaminated surface with a wet piece of universal indicator paper. A neutral pH (~7) confirms the complete protonation and removal of the basic amine. If the pH remains basic (>8), repeat the acidic quench.

Workflow Storage Inert Storage (Argon, 2-8°C) Prep Glovebox Prep (O2 < 5ppm) Storage->Prep Reaction Closed-System Synthesis Prep->Reaction Quench Acidic Quench (1M HCl) Reaction->Quench Waste Aqueous Waste (pH 7 Verified) Quench->Waste

End-to-end safe handling and processing workflow for reactive amines.

References

Sources

Technical Guide: Sourcing & Synthesis of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and quality validation of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine , a critical chiral building block in medicinal chemistry.

Executive Summary & Compound Profile

Target Compound: 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine Chemical Class: Chiral


-Vinyl Benzylamine / Allylamine
Primary Application:  High-value intermediate (HVI) for cross-coupling (Suzuki/Buchwald) in the synthesis of kinase inhibitors and GPCR ligands. The allylic amine motif serves as a versatile handle for olefin metathesis or further functionalization.

Commercial Status: Restricted Availability. Unlike its saturated analog (propylamine derivative, CAS 1270372-06-9), the allylamine variant is rarely available as a bulk catalog item due to the stability issues inherent to free primary allylic amines.

  • Recommendation: Adopt a "Buy Precursor, Synthesize On-Demand" strategy.

  • Key Precursor: 3-Bromo-5-fluorobenzaldehyde (CAS 188813-02-7).

Chemical Specifications
PropertySpecification
Formula C

H

BrFN
Molecular Weight 230.08 g/mol
Chirality C1 Stereocenter (Requires Enantioselective Synthesis)
Stability Moderate (Oxidation prone); Store as HCl or Carbamate (Boc)
CAS (Precursor) 188813-02-7 (Aldehyde)

Sourcing Strategy: The "Buy vs. Build" Decision

Since direct stock is limited, researchers must choose between outsourcing to a CRO or in-house synthesis using the Ellman Sulfinamide method.

Option A: Commercial Precursor Sourcing

The most efficient path is procuring the aldehyde precursor. It is a commodity chemical available from major building block suppliers.

Top Suppliers for 3-Bromo-5-fluorobenzaldehyde (CAS 188813-02-7):

SupplierCatalog ReliabilityPurity GradeRegion
Oakwood Chemical High (Stock usually available)97%+USA
Combi-Blocks High (Bulk specialist)98%USA
Enamine High (Make-on-demand backup)95%+Ukraine/EU
Fluorochem Moderate98%UK/EU
Option B: Custom Synthesis Providers (CROs)

If internal chemistry resources are limited, the following CROs have established protocols for chiral amine synthesis:

  • Enamine: Specializes in building blocks; likely has the route validated.

  • WuXi AppTec: Ideal for multi-gram to kilogram scale-up.

  • ChemPartner: Strong track record in chiral separation and asymmetric synthesis.

Technical Protocol: Asymmetric Synthesis

Objective: Synthesize (R)- or (S)-1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine with >98% ee. Methodology: Diastereoselective addition of Vinyl Grignard to tert-butanesulfinimine (Ellman's Auxiliary).

Reaction Workflow Diagram

G Aldehyde 3-Bromo-5-fluoro benzaldehyde (CAS 188813-02-7) Sulfinimine N-tert-Butanesulfinimine (Intermediate) Aldehyde->Sulfinimine (R)-t-BuSONH2 Ti(OEt)4, THF ProtectedAmine Sulfinamide Adduct (Diastereomerically Pure) Sulfinimine->ProtectedAmine VinylMgBr -78°C, DCM FinalAmine Target Allylamine (HCl Salt) ProtectedAmine->FinalAmine HCl / MeOH Deprotection

Caption: Figure 1.[1] Asymmetric synthesis workflow via Ellman auxiliary chemistry.

Step-by-Step Protocol
Step 1: Condensation (Imine Formation)[1]
  • Reagents: 3-Bromo-5-fluorobenzaldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)

    
     (2.0 equiv).
    
  • Solvent: Anhydrous THF (0.5 M).

  • Procedure: Stir at room temperature for 16–24 hours under N

    
    . Monitor by TLC/LCMS.
    
  • Workup: Quench with brine. Filter Ti salts through Celite. Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Vinyl Grignard Addition
  • Reagents: Sulfinimine (1.0 equiv), Vinylmagnesium bromide (1.0 M in THF, 2.0 equiv).

  • Conditions: Dissolve sulfinimine in DCM (anhydrous). Cool to -78°C . Add Grignard dropwise.[2]

  • Critical Control Point: Temperature must remain <-70°C to ensure high diastereoselectivity (dr > 95:5).

  • Workup: Quench with saturated NH

    
    Cl at -78°C. Warm to RT. Extract with DCM.[3]
    
Step 3: Deprotection to HCl Salt
  • Reagents: 4M HCl in Dioxane or MeOH.

  • Procedure: Dissolve the sulfinamide adduct in MeOH. Add HCl solution. Stir for 1 hour.

  • Isolation: Concentrate to dryness. Triturate with Et

    
    O to obtain the white solid (Amine HCl salt).
    

Quality Control & Validation (Trustworthiness)

Every batch must pass the following "Self-Validating" QC gates before use in biological assays.

QC Decision Tree

QC Start Crude Amine HCl NMR_Check 1H NMR (Vinyl Signals?) Start->NMR_Check Purity_Check LCMS Purity >95%? NMR_Check->Purity_Check Pass Chiral_Check Chiral HPLC ee > 98%? Purity_Check->Chiral_Check Yes Repurify Recrystallize Purity_Check->Repurify No Release Release for Use Chiral_Check->Release Yes Chiral_Check->Repurify No

Caption: Figure 2. Quality Control Decision Tree for validation of the synthesized amine.

Validation Parameters
  • 1H NMR (DMSO-d6): Verify the vinyl group. Look for the multiplet at

    
     5.8–6.0 ppm (internal alkene proton) and terminal alkene protons at 
    
    
    
    5.2–5.4 ppm.
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

    • Acceptance Criteria: ee > 98%.

  • Storage: The free amine is unstable. Store as the HCl salt at -20°C under Argon.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews.

  • Oakwood Chemical. "Product Page: 3-Bromo-5-fluorobenzaldehyde (CAS 188813-02-7)."

  • PubChem. "Compound Summary: 3-Bromo-5-fluorobenzaldehyde." National Library of Medicine.

  • Enamine. "Building Blocks and Custom Synthesis Services."

Sources

Reactivity Profile of the Allyl Amine Group: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Profile of the Allyl Amine Group Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Electronic Architecture

The allyl amine moiety (


) represents a unique intersection of amine nucleophilicity and alkene electrophilicity, modulated by 

orbital interactions. Unlike simple alkyl amines, the allyl amine group possesses distinct electronic and steric properties that dictate its behavior in both synthetic organic chemistry and biological systems.

For the medicinal chemist, the allyl amine is not merely a structural linker; it is a "privileged structure" found in a major class of antifungals (e.g., Naftifine, Terbinafine) and serves as a versatile handle for transition-metal-catalyzed functionalization. However, this reactivity comes with a metabolic cost: the susceptibility to oxidative dealkylation and the generation of reactive aldehyde metabolites.

Electronic Properties[1][2]
  • Basicity (pKa): The inductive electron-withdrawing effect of the vinyl group lowers the pKa of the ammonium conjugate acid compared to saturated analogs.[1]

    • Allylamine pKa: ~9.49[2][1][3][4][5]

    • Propylamine pKa: ~10.71[2][1]

  • Orbital Interaction: The nitrogen lone pair is separated from the

    
    -system by one methylene unit, preventing direct conjugation (unlike enamines).[1] However, the proximity allows for rapid isomerization under catalytic conditions and facilitates specific metabolic oxidations.
    

Chemical Reactivity Profile

Nucleophilic Reactivity

The nitrogen atom retains significant nucleophilicity, allowing for standard


 alkylations and acylations. However, the allylic position renders the group susceptible to specific side reactions during synthesis, such as oxidative degradation or unintended migration of the double bond.
Transition Metal Catalysis: The Isomerization Challenge

One of the most critical reactivity features of the allyl amine group is its tendency to isomerize to the thermodynamically more stable enamine or imine in the presence of transition metals (Rh, Ru, Fe, Pd). This is both a synthetic tool and a stability liability.[2][1]

Mechanism of Isomerization: The reaction typically proceeds via a metal-hydride intermediate (allylic mechanism) rather than a direct 1,3-hydride shift.[2][1]

Isomerization Figure 1: Transition Metal-Catalyzed Isomerization Pathway Substrate Allyl Amine R-NH-CH2-CH=CH2 Complex Metal-Alkene Complex (η2-coordination) Substrate->Complex + [M] Hydride π-Allyl Metal Hydride (Oxidative Addition) Complex->Hydride C-H Activation Enamine Enamine R-NH-CH=CH-CH3 Hydride->Enamine Reductive Elim. Imine Imine R-N=CH-CH2-CH3 Enamine->Imine Tautomerization

Figure 1: The isomerization of allyl amines to enamines/imines is a common side reaction catalyzed by trace metals (Rh, Ru, Pd).

Palladium-Catalyzed Allylic Substitution (Tsuji-Trost)

The allyl amine group can participate in the Tsuji-Trost reaction.[2][1] While typically the product of allylation, allyl amines can also serve as substrates if the nitrogen is quaternized or activated, converting the amine into a leaving group, although this is less common than using allyl acetates or carbonates.

Biological Reactivity & Metabolism (Safety Profile)

In drug development, the metabolic stability of the allyl amine group is a primary concern. The group is a hotspot for oxidative metabolism, leading to reactive intermediates.

Metabolic Bioactivation: The Toxicophore Risk

While the allyl amine pharmacophore is essential for inhibiting fungal Squalene Epoxidase (SE), it undergoes extensive metabolism in the human liver.[6]

  • N-Dealkylation: This is the primary metabolic route for drugs like Terbinafine.[2][1]

  • Reactive Metabolite Formation:

    • Simple Allylamine: Metabolized by Semicarbazide-Sensitive Amine Oxidase (SSAO) to Acrolein (

      
      ), a potent mitochondrial toxin.[2][1]
      
    • Terbinafine: Metabolized by CYP450s (mainly CYP2C9, CYP3A4) to release 6,6-dimethyl-2-hepten-4-ynal (TBF-A) .[2][1][7][8][9]

    • Mechanism of Toxicity: These allylic aldehydes are "soft" electrophiles (Michael acceptors) that irreversibly alkylate cellular nucleophiles (Glutathione, proteins), potentially leading to hepatotoxicity.

Metabolism Figure 2: Metabolic Bioactivation of Allyl Amine Drugs to Reactive Aldehydes Drug Terbinafine (Allyl Amine Drug) Intermediate Carbinolamine Intermediate Drug->Intermediate Oxidation CYP CYP450 (CYP2C9, CYP3A4) CYP->Intermediate Metabolite1 N-Desmethyl Metabolite Intermediate->Metabolite1 C-N Cleavage Aldehyde Reactive Allylic Aldehyde (TBF-A) Intermediate->Aldehyde Dealkylation GSH Glutathione (GSH) Adduct Aldehyde->GSH Michael Addition (Detoxification) Protein Protein Adduct (Hepatotoxicity Risk) Aldehyde->Protein Michael Addition (Toxicity)

Figure 2: The metabolic cleavage of the allyl amine group generates reactive allylic aldehydes (Michael acceptors).

Pharmacological Application: Squalene Epoxidase Inhibition[2][10][11]

The allyl amine group is the critical pharmacophore for a class of antifungals (Terbinafine, Naftifine, Butenafine).

  • Target: Squalene Epoxidase (SE) (EC 1.14.13.132).[2][1]

  • Mechanism: Non-competitive inhibition.[2][1] The drug binds to a lipophilic pocket on the enzyme, distinct from the substrate binding site.

  • Effect:

    • Ergosterol Depletion: Halts cell membrane synthesis (bacteriostatic).[2][1]

    • Squalene Accumulation: High levels of squalene form lipid vesicles that disrupt membrane integrity (fungicidal).[2][1]

Experimental Protocols

Protocol: Synthesis of Allyl Amines via Tsuji-Trost Reaction

This protocol describes the introduction of an allyl amine group using a palladium catalyst.

Reagents:

  • Allyl acetate (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • 
     (2.5 mol%)
    
  • dppb (1,4-Bis(diphenylphosphino)butane) (5.0 mol%)

  • Solvent: THF (anhydrous)

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under argon, dissolve

    
     and dppb in anhydrous THF. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active Pd-ligand complex).
    
  • Addition: Add the allyl acetate followed immediately by the amine.

  • Reaction: Stir at 50°C for 4-12 hours. Monitor by TLC (stain with Ninhydrin or PMA).[2][1]

  • Workup: Dilute with diethyl ether, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[2][1]
  • Purification: Flash column chromatography (typically Hexanes/EtOAc with 1%

    
     to prevent streaking).[2][1]
    
Protocol: Assessing Metabolic Stability (Microsomal Stability Assay)

To determine the liability of the allyl amine group to N-dealkylation.

Procedure:

  • Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiate reaction with NADPH (1 mM).[2][1]

  • Sample at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor for the loss of parent and the appearance of the specific aldehyde metabolite (derivatization with semicarbazide may be required to stabilize the aldehyde for detection).

Data Summary

Table 1: Comparative Physicochemical Properties
PropertyAllylamine (

)
Propylamine (

)
Significance
pKa (Conjugate Acid) 9.4910.71Allyl amine is less basic due to vinyl induction.[2][1]
C-N Bond Length ~1.47 Å~1.47 ÅSimilar steric bulk.[2][1]
Boiling Point 53°C48°CComparable volatility.[2][1]
Metabolic Risk High (Acrolein formation)Low (Deamination)Allyl amine generates Michael acceptors.[2][1]
Table 2: Key Reactivity Patterns
Reaction TypeReagent/ConditionProduct/OutcomeMechanism
N-Alkylation

, Base
Secondary/Tertiary Amine

Nucleophilic Attack
Isomerization

, Heat
Enamine / ImineMetal-Hydride Insertion/Elimination
Oxidation

Epoxide (N-oxide possible)Electrophilic addition to alkene
Bioactivation CYP450 / Amine OxidaseAllylic AldehydeOxidative N-dealkylation

References

  • Mechanism of Action of Allylamine Antifungals

    • Ryder, N. S. (1992). "Terbinafine: Mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology.[2][1]

  • Metabolic Bioactivation and Toxicity [2][1]

    • Iverson, S. L., & Uetrecht, J. P. (2001).[10] "Identification of a reactive metabolite of terbinafine: insights into the mechanism of idiosyncratic hepatotoxicity." Chemical Research in Toxicology.

  • Allylamine Cardiotoxicity (Acrolein P

    • Boor, P. J., & Nelson, T. J. (1982). "Allylamine cardiotoxicity: Metabolism to acrolein by cardiovascular tissues."[2][1][11] Pathology.

  • Tsuji-Trost Reaction & Isomeriz

    • Trost, B. M., & Van Vranken, D. L. (1996).
  • pKa Values of Amines

    • Hall, H. K. (1957). "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society.[1]

Sources

Methodological & Application

Application Notes: Strategic Use of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a detailed technical overview and robust protocols for the application of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the reaction mechanism, offers a validated step-by-step protocol, and presents a comprehensive guide to parameter optimization and troubleshooting. The strategic importance of this building block lies in its trifunctional nature, offering an aryl bromide for C-C bond formation, a fluorine atom for modulating pharmacokinetic properties, and a versatile allyl amine moiety for subsequent derivatization in the synthesis of complex molecular architectures and pharmaceutical intermediates.[1]

Introduction: The Strategic Value of a Trifunctional Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its reliability, functional group tolerance, and mild reaction conditions in forging carbon-carbon bonds.[2][3][4][5] Its application is particularly profound in the pharmaceutical industry, where the construction of complex biaryl and heteroaryl scaffolds is a routine necessity for drug discovery programs.[4][6]

The substrate at the heart of this guide, 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine, is a highly valuable building block for several reasons:

  • The Aryl Bromide Handle: The bromo-substituent serves as the primary reactive site for the palladium-catalyzed cross-coupling, enabling the strategic introduction of diverse aryl, heteroaryl, or vinyl groups.

  • The Fluorine Substituent: The presence of a fluorine atom is a common feature in many modern pharmaceuticals. It can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

  • The Allyl Amine Moiety: This functional group is not merely a spectator. Amines are critical components of countless active pharmaceutical ingredients (APIs), often involved in key binding interactions or improving solubility.[7] The allylic nature of this amine provides a secondary reactive site for further synthetic transformations, making it a powerful tool for library synthesis and late-stage functionalization.[8][9]

This document aims to equip the practicing scientist with both the theoretical understanding and the practical, field-proven protocols necessary to successfully employ this versatile reagent.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex, which can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][10]

  • Oxidative Addition: The cycle begins with a low-valent Pd(0) complex, which reacts with the aryl halide (our bromo-amine substrate). The palladium atom inserts itself into the carbon-bromine bond, forming a new organopalladium(II) complex. This is often the rate-limiting step of the cycle.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species (the boronic acid or ester) to the palladium(II) complex. Critically, this process requires activation of the boronic acid by a base.[11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium center, displacing the halide.[12][13] The choice of base is therefore not trivial and can dramatically impact reaction efficiency.[10][14]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex—the one from our starting amine and the one from the boronic acid—couple together, forming the desired C-C bond and the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)L₂-OR (Base Adduct) ArPdX->ArPdOR Base Exchange ArPdR Ar-Pd(II)L₂-R' (Transmetalated Complex) ArPdOR->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination product Ar-R' (Product) ArPdR->product sub1 Ar-X (Substrate) sub1->ArPdX boronic R'-B(OH)₂ + Base boronic->ArPdR

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust set of conditions for the Suzuki-Miyaura coupling of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine with a representative arylboronic acid. It is intended as a starting point and may be optimized for specific substrates.

Materials and Reagents
  • Substrate: 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine (1.0 eq)

  • Coupling Partner: Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (1-3 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Dimethoxyethane (DME) and Water

  • Inert Gas: High-purity Argon or Nitrogen

  • Reagents for Workup: Ethyl Acetate, Saturated aq. Sodium Bicarbonate, Brine, Anhydrous Sodium or Magnesium Sulfate.

  • Purification: Silica Gel for column chromatography.

Step-by-Step Methodology

The following workflow outlines the critical steps from setup to purification.

Caption: A generalized experimental workflow for the Suzuki coupling protocol.

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Prepare the solvent mixture and thoroughly degas it by sparging with argon for at least 20-30 minutes. This step is critical to prevent oxidation of the Pd(0) catalyst and minimize homocoupling side reactions.[15]

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).[16]

  • Inerting: Seal the flask with a septum or screw cap and purge with inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water to a concentration of ~0.1 M relative to the limiting reagent) via syringe.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the pure coupled product.

Parameter Optimization and Data Interpretation

The success of a Suzuki coupling can be highly dependent on the specific substrates used. The following table provides a reference for optimizing key reaction parameters, based on literature precedents for similar bromoaniline substrates.[1][6][17]

ParameterOption 1Option 2Option 3Rationale & Expert Insights
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄SPhos PrecatalystPd(dppf)Cl₂ is a robust and reliable choice for a wide range of substrates.[17][18] Pd(PPh₃)₄ is a classic Pd(0) source but can be sensitive to air. Buchwald-type ligands like SPhos are excellent for challenging or sterically hindered couplings and can often be run at lower temperatures.[19]
Base K₂CO₃ (aq)Cs₂CO₃ (aq)K₃PO₄ (aq)K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble and often provides faster reaction rates, especially for less reactive substrates. K₃PO₄ is a stronger base that can be beneficial for electron-rich or hindered aryl bromides.[10][20]
Solvent Dioxane/H₂ODME/H₂OToluene/H₂OThe choice of solvent affects reagent solubility and reaction temperature. Dioxane and DME are common and effective. Toluene allows for higher reaction temperatures if needed, but the biphasic mixing can be less efficient for some systems.[21]
Temperature 80 °C100 °CRoom TempMost couplings require heat (80-110 °C). However, highly active catalyst systems (e.g., using Buchwald ligands) can sometimes facilitate the reaction at or near room temperature, which can be advantageous for thermally sensitive substrates.[19][22]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

ObservationPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong or soluble base.3. Poor solubility of starting materials.1. Ensure rigorous degassing of solvents. Use a fresh bottle of catalyst.2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃).3. Try a different solvent system (e.g., DMF or add a co-solvent like THF).[21]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition, often due to high temperature or insufficient ligand.1. Lower the reaction temperature.[15]2. Ensure the correct ligand-to-palladium ratio is used, especially if generating the catalyst in situ.3. Switch to a more robust ligand system (e.g., dppf or a Buchwald ligand).[15]
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve the degassing procedure for solvents and ensure the reaction is maintained under a positive pressure of inert gas.[15]
Debromination of Starting Material Side reaction, can be promoted by certain bases or impurities.Consider switching to a non-nucleophilic base like potassium fluoride (KF) or a carbonate. Ensure reagents are pure.[15][21]

Conclusion

1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine is a powerful and versatile building block for modern medicinal chemistry. Its successful implementation in Suzuki-Miyaura cross-coupling reactions opens a direct path to a wide array of novel, functionalized molecules. By understanding the underlying mechanism, starting with a validated protocol, and systematically optimizing key parameters, researchers can efficiently leverage this reagent to accelerate their drug discovery and development efforts.

References

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. ACS Publications. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. ResearchGate. [Link]

  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. Encyclopedia.pub. [Link]

  • The Suzuki Reaction. Columbia University. [Link]

  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Royal Society of Chemistry. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. ResearchGate. [Link]

  • Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Poly(vinyl amide) and Poly(vinyl amine) Families - CD Bioparticles. CD Bioparticles. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. MDPI. [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. National Institutes of Health. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. ACS Publications. [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry? - diplomata comercial. Diplomata Comercial. [Link]

  • Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials - MDPI. MDPI. [Link]

  • Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines | Journal of the American Chemical Society - ACS Publications. ACS Publications. [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC. National Institutes of Health. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

Sources

Application Note: Divergent Synthesis of Functionalized Heterocycles from 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The synthesis of conformationally restricted heterocycles is a cornerstone of modern drug discovery. The compound 1-(3-bromo-5-fluorophenyl)prop-2-en-1-amine is a highly versatile, bifunctional building block. It features an allylamine moiety—primed for cyclization—and a halogenated aromatic ring. The 3-bromo substituent serves as an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the 5-fluoro substituent modulates lipophilicity (


), lowers the 

of the adjacent amine, and blocks metabolic oxidation.

This application note details two divergent, field-proven synthetic workflows originating from this single precursor:

  • Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) to yield functionalized 3-pyrrolines.

  • Electrophilic Iodocyclization to yield 4-aryl-5-(iodomethyl)oxazolidin-2-ones.

Mechanistic Rationale & Pathway Design

To transform the linear allylamine into high-value 3D scaffolds, we exploit the reactivity of the alkene and the nucleophilicity of the nitrogen atom.

Pathway A: Ring-Closing Metathesis (RCM)

Direct RCM of secondary allylamines is notoriously inefficient because the basic lone pair on the nitrogen coordinates strongly to the ruthenium catalyst, forming a stable, inactive chelate[1]. To circumvent this, the amine must be electronically deactivated. By converting the primary amine to an N-Boc-N-allyl derivative, the nitrogen's lone pair is delocalized into the carbamate carbonyl. Subsequent treatment with a 2nd Generation Grubbs Catalyst drives the formation of a 2,5-dihydro-1H-pyrrole (3-pyrroline) ring, driven thermodynamically by the expulsion of volatile ethylene gas [2].

Pathway B: Electrophilic Iodocyclization

When the N-Boc protected allylamine is exposed to molecular iodine (


) in the presence of a mild base, the alkene undergoes electrophilic activation to form a bridged iodonium ion. The carbonyl oxygen of the Boc group—acting as an internal nucleophile—attacks the iodonium intermediate anti-periplanar to the iodine atom. This is followed by the expulsion of a tert-butyl cation (which eliminates to isobutylene), yielding a stable oxazolidin-2-one [3]. The reaction typically favors the trans-diastereomer due to the minimization of 

allylic strain in the transition state.

Workflow SM 1-(3-Bromo-5-fluorophenyl) prop-2-en-1-amine Boc N-Boc Protection (Boc2O, Et3N) SM->Boc Allyl N-Allylation (Allyl-Br, NaH) Boc->Allyl Iodo Iodocyclization (I2, NaHCO3) Boc->Iodo RCM RCM (Grubbs II) CH2Cl2, Reflux Allyl->RCM Pyrroline N-Boc-2-Aryl- 3-pyrroline RCM->Pyrroline Oxazolidinone 4-Aryl-5-(iodomethyl) oxazolidin-2-one Iodo->Oxazolidinone

Caption: Divergent synthetic workflows from 1-(3-bromo-5-fluorophenyl)prop-2-en-1-amine.

Experimental Protocols

Protocol A: Synthesis of N-Boc-2-(3-bromo-5-fluorophenyl)-3-pyrroline via RCM

Step 1: N-Boc Protection & N-Allylation

  • Dissolve 1-(3-bromo-5-fluorophenyl)prop-2-en-1-amine (10.0 mmol) in anhydrous

    
     (50 mL). Add triethylamine (15.0 mmol) and cool to 0 °C.
    
  • Add di-tert-butyl dicarbonate (

    
    , 11.0 mmol) dropwise. Stir at room temperature for 4 hours. Quench with water, extract with 
    
    
    
    , dry over
    
    
    , and concentrate to yield the N-Boc intermediate.
  • Dissolve the intermediate in anhydrous DMF (30 mL) and cool to 0 °C under argon.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol). Stir for 30 minutes until gas evolution ceases.

  • Add allyl bromide (12.0 mmol) dropwise. Stir at room temperature for 12 hours.

  • Quench with saturated aqueous

    
    , extract with EtOAc (
    
    
    
    mL), wash with brine, dry, and concentrate. Purify via flash chromatography to yield the N-Boc-N-allyl diene.

Step 2: Ring-Closing Metathesis (RCM)

  • Dissolve the N-Boc-N-allyl diene (5.0 mmol) in anhydrous, degassed

    
     (100 mL) to achieve a dilute concentration (0.05 M) to prevent intermolecular cross-metathesis.
    
  • Add Grubbs 2nd Generation Catalyst (0.25 mmol, 5 mol%).

  • Reflux the mixture (40 °C) under an argon atmosphere for 4 hours.

  • Cool to room temperature, add ethyl vinyl ether (2 mL) to quench the ruthenium catalyst, and stir for 30 minutes.

  • Concentrate the solvent in vacuo and purify the residue via silica gel chromatography (Hexanes/EtOAc) to isolate the 3-pyrroline product.

Protocol B: Synthesis of 4-(3-Bromo-5-fluorophenyl)-5-(iodomethyl)oxazolidin-2-one

Step 1: Iodocyclization

  • Dissolve the N-Boc protected 1-(3-bromo-5-fluorophenyl)prop-2-en-1-amine (5.0 mmol) in anhydrous acetonitrile (40 mL).

  • Add solid

    
     (15.0 mmol) to serve as an acid scavenger.
    
  • Cool the suspension to 0 °C and add molecular iodine (

    
    , 15.0 mmol) in one portion.
    
  • Allow the reaction to warm to room temperature and stir in the dark for 16 hours.

  • Quench the unreacted iodine by adding saturated aqueous

    
     (sodium thiosulfate) until the dark brown color completely dissipates.
    
  • Extract the aqueous layer with EtOAc (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate.
  • Purify via flash chromatography to yield the trans-oxazolidin-2-one as the major diastereomer.

Mechanism N1 N-Boc Allylamine N2 Iodonium Ion Intermediate N1->N2 + I2 N3 Intramolecular Nucleophilic Attack (by Boc Carbonyl Oxygen) N2->N3 Anti-addition trajectory N4 Cyclic Oxonium Intermediate N3->N4 N5 tert-Butyl Cation Elimination (- t-BuI / Isobutylene) N4->N5 Dealkylation N6 Oxazolidin-2-one Product N5->N6

Caption: Mechanistic cascade of the electrophilic iodocyclization of N-Boc allylamines.

Quantitative Data & Optimization Summaries

The following tables summarize the optimization parameters for both key transformations, demonstrating the causality between reaction conditions and chemical yield/selectivity.

Table 1: Optimization of RCM Conditions (Protocol A)

CatalystLoading (mol%)SolventTemp (°C)ConcentrationYield (%)
Grubbs 1st Gen5

400.1 M45%
Grubbs 1st Gen10Toluene800.05 M58%
Grubbs 2nd Gen 5

40 0.05 M 92%
Grubbs 2nd Gen1

400.05 M71%

Insight: Grubbs 2nd Generation catalyst provides superior yields due to its higher tolerance for sterically hindered dienes and functional groups [2]. Dilution to 0.05 M is critical to suppress intermolecular oligomerization.

Table 2: Optimization of Iodocyclization Conditions (Protocol B)

Iodine SourceBase (Equiv)SolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)

(3.0 eq)
None

2540%3:1

(3.0 eq)

(3.0)

0 to 2565%5:1

(3.0 eq)

(3.0)
MeCN 0 to 25 88% >10:1
NIS (2.0 eq)

(3.0)
MeCN2572%8:1

Insight: Acetonitrile (MeCN) significantly enhances the rate of iodocyclization by stabilizing the polar iodonium intermediate. Mild bases like


 prevent unwanted side reactions (e.g., Boc deprotection) caused by the generation of HI during the reaction [3].

References

  • Evans, P. A., & Robinson, J. E. (1999). Regioselective Rh-Catalyzed Allylic Amination/Ring-Closing Metathesis Approach to Monocyclic Azacycles: Diastereospecific Construction of 2,5-Disubstituted Pyrrolines. Organic Letters, 1(12), 1929–1931. URL:[Link]

  • O'Leary, D. J., Pederson, R., & Grubbs, R. H. (2003). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses, 80, 85. URL:[Link]

  • D'Adamio, G., et al. (2024). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. Organics, 5(3), 168-205. (MDPI). URL:[Link]

Application Note: Scalable Synthesis of N-Aryl Heterocycles via Homogeneous Continuous Flow Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Buchwald-Hartwig amination is a cornerstone reaction in medicinal chemistry for constructing C–N bonds, particularly in the synthesis of aryl-piperazines and related heterocycles ubiquitous in CNS and oncology drugs. However, traditional batch protocols often rely on heterogeneous inorganic bases (e.g., Cs₂CO₃, NaOtBu), which create significant bottlenecks during scale-up: poor heat transfer, variable mixing efficiency, and difficult handling of slurries.

This Application Note details a homogeneous continuous flow protocol utilizing a soluble organic superbase (DBU). By eliminating the solid phase, we achieve precise residence time control, superior heat management, and a self-cleaning system suitable for kilogram-scale production of pharmaceutical intermediates.

Mechanistic Insight & Rational Design

The "Solids" Bottleneck in Flow

In batch chemistry, the deprotonation of the Pd-amine complex often occurs at the solid-liquid interface of inorganic bases. In microfluidic systems, these solids cause channel clogging and inconsistent residence times.

The Homogeneous Solution

We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a soluble base. While DBU is generally less basic than alkoxides, its solubility in toluene/dioxane allows for rapid, homogeneous deprotonation kinetics when coupled with electron-rich ligands like RuPhos or BrettPhos , which facilitate the oxidative addition of deactivated aryl halides.

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, emphasizing the homogeneous deprotonation step enabled by the organic base.

BuchwaldMechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex [L-Pd(Ar)(X)] Pd0->OxAdd + ArX ArX Aryl Halide (Ar-X) Coord Amine Coordination [L-Pd(Ar)(X)(H-NR2)] OxAdd->Coord + Amine Amine Amine (H-NR2) Deprot Deprotonation (Rate Limiting in Batch) Coord->Deprot + DBU (-DBU·HX) Base Soluble Base (DBU) Amido Amido Complex [L-Pd(Ar)(NR2)] Deprot->Amido Amido->Pd0 Reductive Elimination Prod Product (Ar-NR2) Amido->Prod

Figure 1: Catalytic cycle for Pd-catalyzed C-N coupling using a soluble organic base. The homogeneity ensures consistent kinetics.

Experimental Protocol

Equipment Setup
  • Pumps: Dual rotary piston pumps (e.g., Vapourtec R-Series or Syrris Asia).

  • Reactor: 10 mL PFA coil reactor (High-temperature resistant).

  • Mixer: T-piece mixer (PEEK or Stainless Steel).

  • Pressure: Back Pressure Regulator (BPR) set to 75 psi (5 bar) to prevent solvent boiling at elevated temperatures.

Reagents & Stock Solutions

CAUTION: All solvents must be degassed (sparged with Argon for 20 mins) to prevent catalyst deactivation by oxygen.

  • Stream A (Electrophile & Catalyst):

    • Aryl Bromide (1.0 equiv, 0.5 M)[1]

    • Pd(OAc)₂ (2 mol%)

    • RuPhos (4 mol%)

    • Solvent: Anhydrous Toluene

  • Stream B (Nucleophile & Base):

    • N-Boc-Piperazine (1.2 equiv, 0.6 M)

    • DBU (2.0 equiv)

    • Solvent: Anhydrous Toluene (or 1,4-Dioxane if solubility is an issue)

Workflow Diagram

FlowSetup cluster_inputs Feed Stocks StockA Stream A: Ar-Br + Pd/Ligand PumpA Pump A (0.5 mL/min) StockA->PumpA StockB Stream B: Amine + DBU PumpB Pump B (0.5 mL/min) StockB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Coil Heated Coil Reactor (140°C, 10 mL) Mixer->Coil Combined Flow (1.0 mL/min) BPR BPR (75 psi) Coil->BPR Res. Time: 10 min Collect Collection & Inline IR Analysis BPR->Collect

Figure 2: Schematic of the continuous flow manifold. The BPR allows superheating of the solvent above its boiling point.

Execution Steps
  • System Priming: Flush the entire system with anhydrous toluene (degassed) at 2 mL/min to remove air and moisture.

  • Thermal Equilibration: Set the reactor coil temperature to 140°C . Allow 10 minutes for stabilization.

  • Reaction Phase:

    • Set Pump A and Pump B flow rates to 0.5 mL/min each (Total flow = 1.0 mL/min).

    • Residence Time (

      
      ) = Reactor Volume / Total Flow Rate = 10 mL / 1 mL/min = 10 minutes .
      
  • Steady State: Discard the first 2 reactor volumes (20 mL) of output to reach steady state (dispersion zone).

  • Collection: Collect the product stream for 60 minutes.

  • Workup: The output stream is quenched with water/ethyl acetate. The organic layer is separated, dried, and concentrated.

Results & Validation

The transition to flow allows for "Superheating"—running the reaction at 140°C (above Toluene's 110°C boiling point) without evaporation. This significantly accelerates kinetics.

Data Comparison: Batch vs. Flow
MetricBatch ProcessContinuous Flow (This Protocol)Improvement
Temperature 80°C (Reflux)140°C (Pressurized)Kinetic acceleration
Reaction Time 18 Hours10 Minutes108x Faster
Yield (Isolated) 82%94%+12%
Purity (HPLC) 88%98%Cleaner profile
Space-Time Yield 0.05 kg/L/h 1.2 kg/L/h 24x Throughput
Self-Validating QC (Inline Analysis)

To ensure trustworthiness, integrate an inline IR flow cell (e.g., Mettler Toledo ReactIR) after the BPR.

  • Track: Disappearance of the C-Br stretch (~1050 cm⁻¹) and appearance of the C-N stretch.

  • Logic: If conversion drops below 95%, the system automatically reduces flow rate to increase residence time.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Palladium Black Formulation Catalyst decomposition due to O₂ or low ligand load.[2]Re-degas solvents; increase Ligand:Pd ratio to 2:1 or 3:1.
Clogging at BPR Salt formation (DBU-HBr) precipitating.Switch solvent to 10% MeOH/Toluene or decrease concentration.
Low Conversion Residence time too short for steric bulk.Decrease flow rates to 0.25 mL/min (20 min residence time).

References

  • Review of Flow Chemistry in Pharma: Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. [Link]

  • Soluble Organic Bases in Flow: Dambacher, J., et al. (2013). High Throughput Experimentation and Continuous Flow Validation of Soluble Organic Bases in Buchwald-Hartwig Amination. [Link]

  • Pd-Catalyzed Amination Mechanism: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[2][3] Chemical Reviews. [Link]

  • Regulatory Context (FDA): FDA Guidance for Industry. (2019). Quality Considerations for Continuous Manufacturing. [Link]

Sources

Application Note: Protocol for N-Alkyation of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine

[1]

Executive Summary

This application note details the optimized protocols for the N-alkylation of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine (referred to herein as Substrate 1 ).

Substrate 1 presents a unique synthetic challenge: it possesses a primary amine that is both benzylic and allylic , flanked by an electron-deficient aryl ring (3-Br, 5-F).[1] This electronic environment reduces the nucleophilicity of the amine compared to simple alkyl amines, while the allylic/benzylic position increases the risk of side reactions such as double-bond migration (isomerization to the styrene derivative) under strongly basic conditions.

This guide prioritizes Reductive Amination (Method A) using Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" for mono-alkylation due to its high chemoselectivity and mild conditions.[1] A secondary protocol for Direct Alkylation (Method B) is provided for cases where the corresponding aldehyde is unavailable.[1]

Substrate Analysis & Retrosynthetic Logic

Structural Considerations
  • Nucleophilicity: The electron-withdrawing effects of the Bromine (

    
    ) and Fluorine (
    
    
    ) substituents on the phenyl ring decrease the
    
    
    of the conjugate acid (estimated
    
    
    ) compared to benzylamine (
    
    
    ). This requires longer reaction times or slightly more active electrophiles.[1]
  • Stability: The terminal double bond (prop-2-en-1-yl) is susceptible to migration into conjugation with the aromatic ring (forming the enamine/imine tautomer) if exposed to strong bases (e.g., NaH, KOtBu) or high temperatures.[1]

  • Chemoselectivity: The Aryl-Bromide moiety is a handle for future cross-coupling (Suzuki/Buchwald).[1] It is stable to STAB and mild carbonate bases but reactive toward Palladium species.[1] Avoid Pd-catalyzed alkylation protocols to prevent oligomerization.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the selectivity advantage of Method A.

ReactionPathwayscluster_legendPathway LegendSubstrateSubstrate 1(Primary Amine)ImineIntermediate Imine(Neutral)Substrate->ImineAldehyde(Method A)MonoTarget: Sec-Amine(Mono-Alkylated)Substrate->MonoR-X, Base(Method B)IsomerImpurity: Styrene Isomer(Double Bond Migration)Substrate->IsomerStrong Base/HeatImine->MonoSTAB (Reduction)DiImpurity: Tert-Amine(Over-Alkylated)Mono->DiR-X (Excess)Method A (Preferred)Method A (Preferred)Method B (Risky)Method B (Risky)

Figure 1: Mechanistic pathways comparing Reductive Amination (Blue) vs. Direct Alkylation (Red). Method A avoids the over-alkylation cycle inherent to Method B.

Method A: Reductive Amination (Preferred)

Objective: Selective mono-alkylation using an aldehyde and Sodium Triacetoxyborohydride (STAB).[1] Mechanism: Formation of an imine/iminium species followed by in situ reduction.[1][2] STAB is mild enough to leave the aryl bromide and alkene intact.[1]

Reagents & Equipment
  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1][3] Note: DCE promotes imine formation faster than THF.[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)3].[1]

  • Additive: Glacial Acetic Acid (AcOH) (1.0 eq) – acts as a catalyst to activate the imine.[1]

  • Atmosphere: Nitrogen or Argon (balloon pressure).[1]

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Substrate 1 (1.0 equiv, e.g., 1.0 mmol, 230 mg) in anhydrous DCE (10 mL, 0.1 M).

  • Aldehyde Addition: Add the desired Aldehyde (1.05 – 1.1 equiv).[1]

    • Critical: Do not use a large excess of aldehyde to simplify purification.[1]

  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv).[1] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: This allows the equilibrium to shift toward the imine.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 – 1.5 equiv) portion-wise over 5 minutes.

    • Note: Gas evolution (minimal) may occur.[1]

  • Reaction: Remove the ice bath and stir at RT. Monitor by TLC or LC-MS.[1]

    • Typical Time: 2 – 16 hours.[1]

    • Target Mass: [M+H]+ = (Substrate MW + Aldehyde MW - 16 + 2).[1]

  • Quench: Quench by adding saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with Brine. Dry over 
    
    
    , filter, and concentrate.

Method B: Direct Alkylation (Secondary Strategy)

Objective: Alkylation using an alkyl halide (R-X) when the aldehyde is unstable or unavailable.[1] Risk Management: Requires strict stoichiometry to prevent di-alkylation.[1]

Reagents[4][5][6][7]
  • Electrophile: Alkyl Bromide or Iodide (0.9 – 1.0 equiv).[1] Never use excess.

  • Base:

    
     (2.0 equiv) or DIPEA (Hunig's Base).[1]
    
    • Warning: Do not use NaH or KOtBu; these will isomerize the allylic double bond.[1]

  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve Substrate 1 (1.0 equiv) in ACN (0.1 M).

  • Base Addition: Add

    
     (2.0 equiv).
    
  • Electrophile Addition: Add the Alkyl Halide (0.9 equiv) dropwise at 0°C.

    • Why 0.9 eq? It is better to leave unreacted starting material (primary amine) which can be separated by column chromatography, rather than forming the di-alkylated impurity which is often inseparable from the mono-product.[1]

  • Reaction: Stir at RT. Heat to 40°C only if conversion is <10% after 12 hours.

  • Workup: Dilute with water, extract with EtOAc.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureMethod A (Reductive Amination)Method B (Direct Alkylation)
Selectivity High (>95% Mono-alkylation)Moderate (Risk of Di-alkylation)
Reagent Aldehyde + STABAlkyl Halide + Base
Conditions Mild (RT, slightly acidic)Basic (RT to Mild Heat)
Yield (Typical) 80 – 92%50 – 65%
Side Reactions MinimalPolyalkylation, Elimination (if R-X is hindered)
Troubleshooting Guide
  • Issue: Low conversion in Method A.

    • Fix: Ensure the solvent is anhydrous.[1] Water hydrolyzes the imine back to the aldehyde/amine. Add 3Å molecular sieves during the imine formation step (Step 3).

  • Issue: Double bond migration (Styrene formation).

    • Fix: Check your base in Method B. If using DMF, ensure it is not degraded (dimethylamine impurities are basic).[1] Switch to Method A.

  • Issue: Formation of Tertiary Amine (Method B).

    • Fix: Switch to Method A. If not possible, dilute the reaction to 0.05 M and add the alkyl halide via syringe pump over 2 hours.

Purification & Validation Flowchart

Workupcluster_QCValidation CriteriaCrudeCrude Reaction MixtureAcidBaseAcid/Base Extraction(Remove Neutrals)Crude->AcidBaseIf R-group is non-polarChromFlash Chromatography(Silica Gel)Crude->ChromStandard RouteAcidBase->ChromQCQC: 1H NMR & LC-MSChrom->QCCheck11H NMR: Check integration ofAllylic protons (5.8-6.0 ppm)QC->Check1Check219F NMR: Single peak(Confirm no F-displacement)QC->Check2

Figure 2: Purification workflow ensuring removal of non-basic impurities and validation of structural integrity.

Safety & Handling

  • Halogenated Aromatics: 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine contains reactive halogens.[1] While stable to standard handling, avoid contact with skin.[1]

  • STAB: Evolves acetic acid upon hydrolysis.[1] Handle in a fume hood.

  • Waste: Segregate halogenated organic waste from non-halogenated waste.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[1][2][3] Link[1]

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution."[1] Accounts of Chemical Research, 1988 , 21, 456–463.[1] (Reference for pKa trends of benzylic amines). Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15020155, 3-Bromo-5-fluoroaniline."[1] (Structural analog data). Link[1]

Application Note: Asymmetric Synthesis Using 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine as a Chiral Ligand and Organocatalyst

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust catalytic activation modes is a cornerstone of modern asymmetric synthesis. While secondary amines (e.g., proline derivatives) have historically dominated enamine/iminium catalysis, they often fail to effectively activate sterically hindered substrates. Primary amine organocatalysts have emerged as highly versatile and powerful alternatives, proving superior for sterically demanding


-disubstituted ketones and bulky aldehydes .

This application note details the specialized use of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine , a highly tunable chiral allylic amine , in two distinct asymmetric paradigms:

  • As a standalone primary amine organocatalyst for the asymmetric

    
    -functionalization of ketones.
    
  • As a chiral building block for the synthesis of phosphoramidite-olefin hybrid ligands used in transition-metal catalysis .

Structural Rationale & Mechanistic Causality

The efficacy of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine is derived from its unique structural motifs, which allow for precise stereochemical control:

  • Electronic Tuning via Halogenation: The 3-bromo-5-fluoro substitution pattern on the phenyl ring is not merely decorative. The strongly electron-withdrawing halogens increase the acidity of the intermediate iminium ion, accelerating the reaction rate. Furthermore, the bromine atom provides a highly polarizable

    
    -hole, enabling non-covalent halogen bonding  with electrophiles in the transition state, while the fluorine atom introduces orthogonal dipole interactions that rigidify the catalyst-substrate complex.
    
  • Allylic

    
    -System:  The prop-2-en-1-amine moiety provides a terminal olefin. In organocatalysis, this allows for 
    
    
    
    stacking with aromatic electrophiles. In transition-metal catalysis, it acts as a secondary coordination site (olefin binding) to metals like Rhodium or Iridium, creating a rigid bidentate chelate.
Physicochemical Specifications
PropertySpecification / Value
Chemical Name (S)-1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine
CAS Number 1212844-65-9
Molecular Formula C₉H₉BrFN
Molecular Weight 230.08 g/mol
Functional Groups Primary Amine, Terminal Olefin, Aryl Halides

Application I: Primary Amine Organocatalysis

When paired with an acid co-catalyst, this chiral primary amine efficiently forms an enamine intermediate with sterically hindered ketones, enabling highly enantioselective Michael additions.

EnamineCycle A Chiral Primary Amine Catalyst C Iminium Ion Intermediate (Acid-Cocatalyzed) A->C + Ketone B Ketone Substrate B->C D Enamine Formation (Stereocontrolling Step) C->D - H2O E Electrophilic Addition (C-C Bond Formation) D->E + Electrophile F Hydrolysis & Product Release E->F + H2O F->A Catalyst Recycling

Caption: Catalytic cycle of asymmetric α-functionalization using the chiral primary amine ligand.

Self-Validating Protocol: Asymmetric Michael Addition to Nitroolefins

Causality Note: Toluene is selected as the solvent because non-polar environments enhance the hydrogen-bonding network between the acid co-catalyst, the enamine, and the nitroolefin, which is critical for high stereodiscrimination.

  • Catalyst Preparation: In an oven-dried 10 mL Schlenk tube, dissolve 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine (0.05 mmol, 10 mol%) and Trichloroacetic acid (TCA) (0.05 mmol, 10 mol%) in anhydrous toluene (1.0 mL).

  • Substrate Addition: Add the ketone substrate (0.5 mmol) to the mixture. Stir at room temperature for 15 minutes.

    • Self-Validation Check: Withdraw a 10 µL aliquot and analyze via FTIR. The disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of an iminium/enamine stretch (~1660 cm⁻¹) confirms active catalyst engagement. Do not proceed until this shift is observed.

  • Electrophile Addition: Cool the reaction to 0 °C. Add the nitroolefin (0.6 mmol) dropwise.

  • Incubation: Stir the reaction at 0 °C for 24–48 hours. Monitor conversion via TLC (Hexanes:EtOAc 4:1).

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (2 mL) to hydrolyze the product and regenerate the amine catalyst. Extract with EtOAc (3 x 5 mL), dry over Na₂SO₄, and purify via flash chromatography.

Application II: Synthesis of Phosphoramidite-Olefin Ligands

Chiral allylic amines are exceptional precursors for atropisomeric phosphoramidites . By coupling our target amine with a BINOL-derived chlorophosphite, we generate a bidentate (P, olefin) ligand. The terminal olefin of the prop-2-en-1-amine moiety coordinates to transition metals, preventing catalyst deactivation and enforcing a rigid chiral pocket.

LigandSynthesis Step1 Chiral Amine Deprotonation (n-BuLi, -78°C) Step2 Phosphitylation (BINOL-PCl Addition) Step1->Step2 Step3 In-Process Control (31P NMR Monitoring) Step2->Step3 Step4 Purification (Alumina Chromatography) Step3->Step4 Step5 Metal Complexation (Ir/Rh Precatalyst) Step4->Step5

Caption: Workflow for the synthesis and application of phosphoramidite-olefin hybrid ligands.

Self-Validating Protocol: Ligand Synthesis

Causality Note: Basic alumina must be used for purification instead of silica gel. Phosphoramidites are highly sensitive to acidic hydrolysis, and standard silica will rapidly degrade the P-N bond.

  • Deprotonation: Dissolve (S)-1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to -78 °C. Add n-BuLi (1.05 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Phosphitylation: Add a solution of (R)-1,1'-Binaphthyl-2,2'-diyl phosphorochloridite (1.0 mmol) in THF (3 mL) dropwise. Allow the reaction to warm to room temperature overnight.

  • In-Process Control (Critical): Take a 0.1 mL aliquot, dilute with CDCl₃, and perform a rapid ³¹P NMR scan.

    • Self-Validation Check: A successful coupling is indicated by a single sharp peak at

      
       145–150 ppm . If a peak at 
      
      
      
      ~165 ppm (unreacted chlorophosphite) or
      
      
      ~8-10 ppm (hydrolyzed H-phosphonate) is dominant, the reaction has failed or moisture has entered the system.
  • Purification: Concentrate the mixture under reduced pressure. Purify immediately via column chromatography using deactivated basic alumina (Eluent: Hexanes/DCM 9:1 with 1% Et₃N).

Quantitative Performance Data

The following table summarizes the optimization and performance of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine in the asymmetric Michael addition of cyclohexanone to trans-


-nitrostyrene. The data highlights the necessity of the acid co-catalyst and non-polar solvent for optimal stereocontrol.
SolventAcid Co-Catalyst (10 mol%)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
THFNone25481512
THFBenzoic Acid25246575
DCMBenzoic Acid0247888
TolueneBenzoic Acid0248592
Toluene Trichloroacetic Acid (TCA) 0 18 94 98

Data Interpretation: The high acidity of TCA facilitates rapid iminium formation, while the non-polar toluene environment ensures that the bulky trichloroacetate counterion remains tightly ion-paired, effectively shielding one enantiofacial approach of the nitroolefin.

References

  • Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing (Chemical Communications). URL:[Link]

  • Catalytic asymmetric synthesis of chiral allylic amines. Evaluation of ferrocenyloxazoline palladacycle catalysts and imidate motifs. Journal of Organic Chemistry. URL:[Link]

Derivatization of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine for biological screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Derivatization of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine for SAR Library Generation

Executive Summary & Strategic Rationale

This guide details the systematic derivatization of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine (referred to herein as Scaffold A ). This molecule is a high-value "privileged structure" for drug discovery due to its three distinct vectors for diversification:

  • The Chiral Allylic Amine (Vector N): A primary amine handle for rapid library expansion via acylation or reductive amination.

  • The Aryl Bromide (Vector C-Br): A reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

  • The Aryl Fluoride (Vector F): A bioisostere that modulates metabolic stability (blocking P450 oxidation at the meta-position) and alters the electronic character of the ring without adding steric bulk.

Target Audience: Medicinal chemists and screening biologists. Goal: To generate a focused Small Molecule Library (SML) for High-Throughput Screening (HTS).

Strategic Workflow Visualization

The following diagram outlines the divergent synthesis strategy. We prioritize Vector N (Amine) derivatization first for speed, or Vector C-Br (Bromide) derivatization first for structural depth.

G Start Scaffold A (Free Amine) Amide Route A: Amide/Urea Library (High Throughput) Start->Amide HATU, R-COOH or R-NCO Protect Step 1: Boc-Protection (Prevents Pd poisoning) Start->Protect Boc2O, TEA DirectScreen Screening: GPCRs/Kinases Amide->DirectScreen Suzuki Step 2: Suzuki-Miyaura Coupling (Biaryl Diversity) Protect->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Deprotect Step 3: Boc-Deprotection Suzuki->Deprotect TFA/DCM LateStage Late-Stage Amine Derivatization Deprotect->LateStage LateStage->DirectScreen

Figure 1: Divergent synthesis workflow. Route A offers rapid access to amide analogs. Route B utilizes the bromine handle for scaffold extension, requiring transient protection of the amine.

Module 1: Nitrogen Vector Derivatization (The "Rapid" Library)

Objective: To neutralize the basic amine and introduce diverse H-bond acceptors/donors. Mechanism: Nucleophilic acyl substitution.

Protocol A: Parallel Amide Coupling (96-well format)

Scientific Integrity Note: We utilize HATU over EDC/HOBt. While more expensive, HATU provides faster kinetics and lower racemization rates for chiral amines like Scaffold A [1].

Materials:

  • Scaffold A (0.1 M in DMF)

  • Diverse Carboxylic Acids (0.2 M in DMF)

  • HATU (0.2 M in DMF)

  • DIPEA (Neat)

Step-by-Step Procedure:

  • Dispensing: In a 96-well deep-well plate, add 100 µL of Carboxylic Acid solution (20 µmol, 1.0 equiv) to each well.

  • Activation: Add 100 µL of HATU solution (20 µmol, 1.0 equiv) and 10 µL of DIPEA (57 µmol, 2.8 equiv). Shake at 25°C for 5 minutes.

    • Why: Pre-activation ensures the active ester is formed before the amine is introduced, reducing potential side reactions.

  • Coupling: Add 100 µL of Scaffold A solution (10 µmol, 0.5 equiv).

    • Note: We use excess acid/HATU to drive the reaction to completion, simplifying purification (scavenging the acid is easier than scavenging the amine).

  • Incubation: Seal plate and shake at room temperature for 4 hours.

  • Quenching/Purification: Add 200 µL of 10% Na2CO3 (aq). Extract with EtOAc (3 x 500 µL). The organic layer is dried (MgSO4) and concentrated.

  • QC: Verify by LC-MS. Expected purity >90%.

Module 2: Carbon Vector Derivatization (The "Deep" Edit)

Objective: To extend the carbon skeleton via the Aryl Bromide using Suzuki-Miyaura cross-coupling.

Scientific Integrity Note: Direct coupling of Scaffold A (free amine) with boronic acids often fails because the primary amine can coordinate to the Palladium catalyst, poisoning it [2]. Therefore, we employ a Protection-Coupling-Deprotection strategy.

Protocol B: Suzuki Coupling of Boc-Protected Scaffold

Reagents:

  • Intermediate B: tert-butyl (1-(3-bromo-5-fluorophenyl)allyl)carbamate (Boc-protected Scaffold A).

  • Catalyst: Pd(dppf)Cl2·DCM complex. Why: Robust, air-stable, and effective for sterically hindered aryl bromides.

  • Base: K3PO4 (3.0 equiv). Why: Anhydrous conditions (using mild bases) prevent hydrolysis of the sensitive allylic system.

Step-by-Step Procedure:

  • Setup: In a reaction vial, combine Intermediate B (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 5 minutes.

    • Critical: Oxygen is the enemy of Pd(0). Thorough degassing is non-negotiable.

  • Reaction: Heat to 80°C for 12 hours.

    • Caution: Do not exceed 100°C to avoid isomerization of the allylic double bond.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

  • Deprotection (in situ): Redissolve crude in DCM (1 mL). Add TFA (0.2 mL). Stir 1 hr. Neutralize with NaHCO3.

  • Isolation: Purification via semi-prep HPLC (Reverse Phase C18).

QC & Validation Standards

Data reliability is paramount. Use the following criteria to validate library members.

ParameterMethodAcceptance CriteriaNote
Identity LC-MS (ESI+)[M+H]+ ± 0.4 DaConfirm Br isotopic pattern (1:1 doublet) is gone in Suzuki products.
Purity HPLC (UV 254 nm)> 95% AreaCritical for biological assay reliability.
Chirality Chiral SFC> 90% eeRacemization can occur during harsh coupling; verify on a subset.
Solubility DMSO StockClear at 10 mMPrecipitates cause false negatives in screening.

Troubleshooting Decision Tree

Use this logic flow when reactions fail.

Troubleshooting Issue Reaction Failed? CheckLCMS Check LC-MS Issue->CheckLCMS SM_Remains Starting Material Remains CheckLCMS->SM_Remains Low Conversion Product_Decomp Product Decomposed/Complex Mix CheckLCMS->Product_Decomp Messy Spectrum Action1 Increase Temp (+10°C) or Change Catalyst (Pd(PPh3)4) SM_Remains->Action1 Suzuki Action3 Switch to HATU/HOAt (More reactive ester) SM_Remains->Action3 Amide Coupling Action2 Check Degassing Lower Temp Product_Decomp->Action2

Figure 2: Troubleshooting logic for common synthetic failures in library generation.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Sources

Application Note: Enzymatic Resolution of Racemic 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the enzymatic kinetic resolution (KR) of racemic 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine (1 ). This chiral allylic amine is a high-value synthon for pharmaceutical development, particularly in the synthesis of halogenated bioactive scaffolds.

The protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-enantiomer, leaving the (S)-amine unreacted. This method offers mild reaction conditions, high enantioselectivity (


), and scalability. We also outline a path toward Dynamic Kinetic Resolution (DKR) for theoretical 100% yields.

Scientific Background & Mechanism[1][2][3][4]

The Target Molecule

The substrate contains a vinyl group and a 3-bromo-5-fluorophenyl ring attached to the chiral center. The electron-withdrawing nature of the halogen substituents (


, 

) slightly deactivates the amine nucleophile compared to non-substituted benzyl amines, necessitating the use of activated acyl donors to achieve commercially viable reaction times.
Mechanism of Action

The resolution proceeds via a Ping-Pong Bi-Bi mechanism :

  • Acyl-Enzyme Formation: The active site serine of CAL-B attacks the acyl donor (ester), releasing the alcohol by-product and forming an acyl-enzyme intermediate.

  • Enantioselective Nucleophilic Attack: The racemic amine enters the active site. The enzyme's chiral pocket sterically favors the binding of the (R)-enantiomer (following Kazlauskas' empirical rules for 1-substituted ethyl/allyl amines).

  • Product Release: The (R)-amine reacts with the acyl-enzyme to form the (R)-amide, regenerating the free enzyme. The (S)-amine remains in solution.

Reaction Pathway Visualization

KineticResolution cluster_legend Key Racemic Racemic Amine (1) (R/S Mixture) Complex Enzyme-Substrate Complex Racemic->Complex Diffusion Enzyme CAL-B (Novozym 435) Enzyme->Complex AcylDonor Acyl Donor (Ethyl Methoxyacetate) AcylDonor->Complex RAmide (R)-Amide (Acylated Product) Complex->RAmide Fast Reaction (k_fast) SAmine (S)-Amine (Unreacted) Complex->SAmine No Reaction (k_slow) legend1 CAL-B preferentially acylates the (R)-enantiomer

Figure 1: Schematic representation of the lipase-catalyzed kinetic resolution process.

Experimental Protocol

Materials & Equipment
  • Substrate: Racemic 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine.

  • Enzyme: Novozym 435 (immobilized CAL-B).[1][2] Note: Load is typically 20-50% w/w relative to substrate.

  • Acyl Donor: Ethyl methoxyacetate (preferred for rate) or Isopropyl acetate (preferred for cost/ease).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).

  • Equipment: Orbital shaker (thermostated), HPLC with Chiralcel OD-H or AD-H column.

Standard Operating Procedure (Kinetic Resolution)

Step 1: Reaction Setup

  • Dissolve 100 mg (0.43 mmol) of racemic amine 1 in 4.0 mL of anhydrous MTBE.

  • Add 0.5 equivalents (approx. 25 mg) of Ethyl Methoxyacetate.

    • Expert Insight: Using exactly 0.5 eq is risky in KR; typically, 0.6–0.7 eq is used to ensure full conversion of the fast enantiomer, even though it requires careful stopping monitoring. For initial resolution, start with 0.6 eq .

  • Add 50 mg of Novozym 435 beads.

  • Place the vial in an orbital shaker at 30°C and 200 rpm .

Step 2: Monitoring

  • Sample 20 µL of the reaction mixture at t = 1h, 4h, and 24h.

  • Dilute with Mobile Phase (Hexane/IPA) and analyze via Chiral HPLC.

  • Stop Point: The reaction should be stopped when the conversion (

    
    ) reaches 50%.
    
    

Step 3: Work-up and Purification [10]

  • Filter off the enzyme beads (can be washed and reused).

  • Chemical Separation (Acid/Base Extraction):

    • Dilute filtrate with Ethyl Acetate.

    • Wash with 1M HCl (3x). The unreacted (S)-amine will protonate and move to the aqueous layer. The (R)-amide remains in the organic layer.

    • Organic Layer (Amide): Dry over MgSO4, concentrate to yield (R)-amide.[1]

    • Aqueous Layer (Amine): Basify with 2M NaOH to pH > 12, extract with DCM, dry, and concentrate to yield pure (S)-amine.

Optimization Table
ParameterRecommendationRationale
Acyl Donor Ethyl Methoxyacetate The methoxy group activates the ester (electron-withdrawing), increasing reaction rate for deactivated amines like 1 .
Solvent MTBE or Toluene Hydrophobic solvents preserve the essential water layer on the lipase surface, maintaining activity. MTBE allows for easy workup.
Temperature 30°C - 40°C Higher temps increase rate but may lower enantioselectivity (

-value). Do not exceed 60°C for CAL-B stability.
Water Content < 0.1% Excess water causes hydrolysis of the acyl donor or the product amide. Use molecular sieves if necessary.[8]

Advanced Workflow: Dynamic Kinetic Resolution (DKR)

For researchers requiring >50% yield of a single enantiomer, a DKR system couples the lipase resolution with a transition metal catalyst that racemizes the slow-reacting enantiomer in situ.

DKR Mechanism
  • Resolution: CAL-B converts (R)-amine to (R)-amide.

  • Racemization: A Palladium nanocatalyst (e.g., Pd/AlO(OH) or Shvo's catalyst) reversibly dehydrogenates the unreacted (S)-amine to an achiral imine, which is then re-hydrogenated non-selectively to racemic amine, replenishing the (R)-substrate pool.

DKR Workflow Diagram

DKR cluster_cycle Racemization Cycle (Palladium Catalyst) S_Amine (S)-Amine Imine Achiral Imine Intermediate S_Amine->Imine Pd Cat. -H2 Imine->S_Amine +H2 R_Amine (R)-Amine Imine->R_Amine +H2 R_Amine->Imine -H2 Acylation CAL-B Acylation (Irreversible) R_Amine->Acylation FinalProduct (R)-Amide (100% Theoretical Yield) Acylation->FinalProduct

Figure 2: Dynamic Kinetic Resolution allowing 100% conversion to the (R)-Amide.

Analytical Methods

To validate the protocol, precise analytical methods are required.

HPLC Method (Example):

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm (monitoring the phenyl ring).

  • Expected Elution:

    • (S)-Amine: ~12 min

    • (R)-Amine: ~15 min

    • (R)-Amide: ~20+ min (varies by acyl donor).

    • Note: Inject racemic standard first to establish retention times.

Calculation of Selectivity (


-value): 


Where

is conversion and

is the enantiomeric excess of the product (amide). An

is considered excellent.[11]

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Allylic Alcohols and Amines. Tetrahedron: Asymmetry.[3][2][6][8][11][12] Link

  • Kim, M. J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization.[8] Organic Letters.[8] Link

  • Paizs, C., & Toşa, M. I. (2022). Lipase-Catalyzed Kinetic Resolution of Racemic Amines: Recent Advances. Catalysts.[3][2][5][6][8][11][12][13][14] Link

  • Novozymes. Novozym® 435 Application Manual.Link

  • Bäckvall, J. E., et al. (2010). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Chemical Society Reviews. Link

Sources

Metal-catalyzed cross-coupling reactions involving the bromo-fluoro-phenyl moiety

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of Bromo-Fluoro-Phenyl Motifs in Metal-Catalyzed Cross-Coupling Content Type: Detailed Application Notes and Protocols Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

The bromo-fluoro-phenyl moiety represents a "privileged scaffold" in modern drug discovery. The fluorine atom acts as a bioisostere for hydrogen or hydroxyl groups, modulating metabolic stability (blocking P450 oxidation sites) and lipophilicity (LogP), while the bromine atom serves as the reactive handle for cross-coupling.

However, this moiety presents unique synthetic challenges.[1] The high electronegativity of fluorine (


) creates strong inductive effects (

) that alter the electron density of the aromatic ring, affecting the rate of oxidative addition at the C-Br bond. Furthermore, ortho-fluorine substituents introduce specific steric and electronic perturbations that can destabilize palladium intermediates or promote unwanted side reactions like protodebromination.

This guide provides field-proven protocols for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings, specifically optimized for bromo-fluoro-phenyl substrates.

Mechanistic Insight: The "Fluorine Effect" in Catalysis

To achieve high yields, one must understand how the position of the fluorine atom influences the catalytic cycle.

  • Electronic Deactivation (Oxidative Addition): The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step for electron-rich aryl halides. However, for electron-poor bromo-fluoro-benzenes, oxidative addition is generally faster due to the electron-withdrawing nature of fluorine.

    • The Trap: While oxidative addition is fast, the resulting Pd(II) intermediate is electron-deficient. This makes the subsequent transmetallation step (in Suzuki) or amine coordination (in Buchwald) more sluggish, as the metal center is less nucleophilic.

  • The Ortho-Effect: An ortho-fluorine substituent exerts a dual effect:

    • Steric: While the Van der Waals radius of F (1.47 Å) is small (similar to H), it is sufficient to hinder the approach of bulky ligands.

    • Chela-stabilization vs. Destabilization: In some catalytic cycles, the lone pairs on the ortho-fluorine can weakly coordinate to the Pd center, potentially blocking vacant sites required for the incoming nucleophile.

Application Note 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Fluorinated Biaryls. Challenge: Preventing protodeboronation of the boronic acid partner and ensuring efficient transmetallation despite the electron-deficient nature of the fluorinated aryl bromide.

Experimental Protocol

Reagents:

  • Substrate: 1-Bromo-2-fluorobenzene (or isomer) [1.0 equiv]

  • Coupling Partner: Aryl Boronic Acid [1.5 equiv]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ [3-5 mol%] (Robust 1st choice) or XPhos Pd G2 [1-2 mol%] (For sterically hindered cases)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with the aryl bromide (1.0 mmol), aryl boronic acid (1.5 mmol), and base (3.0 mmol).

  • Catalyst Addition: Add the Palladium precatalyst.

    • Expert Tip: If using XPhos Pd G2, ensure the solid is bright off-white/yellow. Darkening indicates decomposition.

  • Solvent Degassing: Sparge the solvent mixture (Dioxane/H₂O) with Argon for 15 minutes before adding to the vial. Oxygen is the primary cause of homocoupling side-products.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C - 100°C for 4–12 hours.

    • Checkpoint: Monitor by TLC or LCMS. The disappearance of the aryl bromide is the primary metric. If the bromide remains but boronic acid is consumed, add more boronic acid (0.5 equiv).

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[3] Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Visualizing the Pathway

SuzukiCycle Start Start: Ar-Br-F + Pd(0) OxAdd Oxidative Addition (Formation of Ar-Pd(II)-Br) Start->OxAdd Fast (due to F-substituent) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Rate Limiting Step (Electron Deficient Pd) RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization Check RedElim->Start Regenerate Pd(0) Product Product: Ar-F-Ar' RedElim->Product

Caption: Figure 1. The Suzuki-Miyaura catalytic cycle adapted for fluorinated substrates.[3][4] Note the Transmetallation step is often rate-limiting due to the electron-poor nature of the oxidative addition complex.

Application Note 2: Buchwald-Hartwig Amination

Objective: Synthesis of Fluorinated Anilines. Challenge: C-N bond formation is highly sensitive to the electronic nature of the aryl halide. The electron-withdrawing fluorine aids oxidative addition but can make the Pd-Amido intermediate prone to


-hydride elimination if alkyl amines are used.
Experimental Protocol

Reagents:

  • Substrate: 1-Bromo-2-fluorobenzene [1.0 equiv]

  • Amine: Primary or Secondary Amine [1.2 equiv]

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 [1-3 mol%]

    • Why? These 3rd-generation precatalysts activate rapidly at room temperature and prevent the formation of inhibitory Pd-dimers.

  • Base: NaOtBu (Sodium tert-butoxide) [1.4 equiv] or LHMDS (for base-sensitive substrates)

  • Solvent: Anhydrous Toluene or THF

Step-by-Step Methodology:

  • Inert Atmosphere: This reaction is strictly air-sensitive. Use a glovebox or Schlenk line.

  • Reagent Charging: Add the Pd precatalyst, Base, and Aryl Bromide to the vial.

  • Amine Addition:

    • Solid Amines: Add with the other solids.

    • Liquid Amines: Add via syringe after solvent addition.

  • Solvent Addition: Add anhydrous Toluene.

  • Activation:

    • Standard: Heat to 80°C.

    • Difficult Substrates (Ortho-F): If conversion is low, increase temperature to 100°C and switch ligand to BrettPhos (for primary amines) or RuPhos (for secondary amines).

  • Workup: Filter through a pad of Celite to remove Palladium black and salts. Concentrate and purify.

Visualizing the Pathway

BuchwaldCycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br-F Coord Amine Coordination OxAdd->Coord HNR2 Deprot Deprotonation (Base) Coord->Deprot NaOtBu RedElim Reductive Elimination Deprot->RedElim Pd-N Bond Formed RedElim->Pd0 Product Release

Caption: Figure 2. Buchwald-Hartwig cycle.[1][5][6][7] The choice of ligand (L) is critical to stabilize the Pd(II) species against the inductive destabilization from the fluorine atom.

Comparative Data: Ligand Performance

The following table summarizes the efficiency of different ligand systems for the coupling of 1-bromo-2-fluorobenzene with Morpholine (Secondary amine).

Ligand SystemPd SourceYield (%)Notes
PPh₃ Pd(PPh₃)₄< 20%Ligand too simple; poor stability of intermediate.
DPPF Pd(dppf)Cl₂45%Better, but slow conversion due to sterics.
XPhos XPhos Pd G288%Excellent for steric bulk; high turnover.
RuPhos RuPhos Pd G396% Gold Standard for secondary amines.
BrettPhos BrettPhos Pd G392%Excellent, but preferred for primary amines.

References

  • Nobel Prize in Chemistry 2010. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[8] NobelPrize.org. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature, 473, 470–477. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

Sources

Troubleshooting & Optimization

Purification of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chromatographic Separations. As Senior Application Scientists, we have designed this guide to address the specific physicochemical challenges associated with isolating 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine .

Mechanistic Overview of the Challenge

The target molecule presents a dual challenge for standard normal-phase chromatography. First, it is a primary amine. The surface of standard silica gel contains nonhydrogen-bonded free silanols that are highly acidic[1]. These sites engage in strong hydrogen bonding and secondary ionic interactions with basic solutes, leading to severe peak tailing, streaking, and irreversible adsorption[2]. Second, the molecule features an allylic moiety. Prolonged exposure to the acidic microenvironment of unmodified silica can catalyze the isomerization or degradation of the allylic double bond[3]. Therefore, a specialized, base-deactivated stationary phase is mandatory to ensure high recovery and structural integrity.

Self-Validating Purification Protocol

To ensure absolute trustworthiness in your workflow, this protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation checkpoint is successfully met.

Phase 1: Stationary Phase Deactivation
  • Action: Prepare a solvent mixture of Hexanes and Ethyl Acetate containing 2% v/v Triethylamine (TEA). Slurry pack the silica gel column exclusively with this basic eluent.

  • Causality: TEA acts as a sacrificial basic modifier. By pre-saturating the column, TEA competitively binds to and masks the active, highly acidic silanol sites, preventing them from interacting with your primary amine[4].

  • Validation Checkpoint: Collect the first column volume of eluent passing through the frit and test it with moistened pH indicator paper. It must read basic (pH > 8). If it reads neutral, the silica has absorbed all the TEA; you must flush additional basic eluent through the column until the pH > 8 is achieved.

Phase 2: Sample Loading and Gradient Elution
  • Action: Dissolve the crude 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine in a minimum volume of Dichloromethane (DCM) containing 1% TEA. Apply it evenly to the silica bed. Elute using a gradient of 10% to 50% Ethyl Acetate in Hexanes, maintaining 1% TEA in all mobile phase mixtures.

  • Causality: The 3-bromo-5-fluorophenyl group provides significant lipophilicity, allowing the compound to remain highly soluble in non-polar solvent mixtures. Maintaining 1% TEA in the mobile phase ensures a dynamic equilibrium, preventing silanols from becoming re-exposed as the solvent front moves[5].

  • Validation Checkpoint: Monitor the fractions using Thin Layer Chromatography (TLC) stained with Ninhydrin. A self-validating pure fraction will show a single, distinct purple/pink spot (confirming the presence of a primary amine) that perfectly aligns with the target

    
    , exhibiting zero UV-active tailing.
    

Workflow Visualization

ChromatographyWorkflow A Crude Allylic Amine Assessment B Stationary Phase Prep (Silica + 2% TEA) A->B C Validation: Check Eluent pH > 8 B->C C->B Fail (pH < 8) D Sample Loading (Minimal DCM) C->D Pass E Gradient Elution (Hex/EtOAc + TEA) D->E F Fraction Analysis (Ninhydrin Stain) E->F G Purity >95%? F->G H Azeotropic TEA Removal & High Vacuum G->H Yes I Troubleshoot: Switch to Basic Alumina G->I No (Degradation)

Workflow for the purification of acid-sensitive allylic amines via deactivated silica chromatography.

Troubleshooting Guides & FAQs

Q1: My primary amine is streaking severely across the TLC plate, and column recovery is less than 40%. What is happening? Cause: The primary amine is undergoing secondary ionic interactions with residual silanolates on the stationary phase[2]. When the basic amine protonates, it forms a strong electrostatic bond with the negatively charged silanolate, trapping the compound on the column. Solution: Increase the TEA concentration in your eluent to 3–5% to ensure complete masking of active silanols[5]. If streaking persists, switch to a more aggressive modifier like aqueous ammonia (1% in a DCM/Methanol gradient) or utilize amine-functionalized silica (NH2-silica), which inherently lacks acidic sites.

Q2: I am observing multiple closely eluting spots on the TLC that merge into a single broad peak during elution. Is the compound degrading? Cause: Yes. Allylic amines are highly sensitive to acidic environments. The inherent acidity of unmodified silica gel can catalyze the isomerization of the allylic double bond into an enamine, which subsequently hydrolyzes or polymerizes[3]. Validation: Perform a 2D TLC test. Spot the crude mixture, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent. If the spots do not fall on a perfect diagonal line, the compound is actively degrading on the silica during the run. Solution: If 2D TLC confirms degradation despite TEA addition, abandon standard silica gel entirely. Switch to basic alumina (Activity II or III), which provides a milder, non-acidic environment ideal for sensitive allylic systems.

Q3: How do I remove the residual Triethylamine (TEA) from my purified 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine? Cause: TEA (boiling point 89°C) often co-concentrates with the product during rotary evaporation, appearing as a distinct quartet (~2.5 ppm) and triplet (~1.0 ppm) in the


H NMR spectrum.
Solution:  Co-evaporate the purified fractions with a solvent that forms an azeotrope with TEA, such as toluene or methanol. Follow this with high-vacuum drying (lyophilization or Schlenk line) for 12–24 hours. Critical Warning: Do not use acidic aqueous washes (e.g., 1M HCl) to remove TEA, as this will simultaneously protonate and extract your target primary amine into the aqueous phase.

Quantitative Eluent Optimization

The following table summarizes the causal relationships between different eluent systems and their impact on primary allylic amine purification.

Solvent SystemBasic ModifierSilanol Masking EfficiencyEst. Recovery RateRecommended Use Case
Hexanes / EtOAcNonePoor< 30%Not recommended. Causes severe streaking and irreversible adsorption.
Hexanes / EtOAc1–3% TEAHigh80–90%Standard Protocol. Ideal for stable primary amines with lipophilic groups.
DCM / Methanol1% aq. NH

OH
Very High> 90%Highly polar or strongly basic amines failing TEA-modified systems.
Basic Alumina (Hex/EtOAc)NoneN/A (Non-acidic)85–95%Acid-sensitive allylic amines prone to rapid isomerization.

References

  • MDPI. Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Available at:[Link]

  • SciSpace. Stationary phases for thin-layer chromatography. Available at:[Link]

  • ResearchGate. The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Available at: [Link]

  • MDPI. Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography. Available at:[Link]

Sources

Common side reactions in the synthesis of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this and structurally related allylic amines. The guidance provided herein is synthesized from established principles in organic chemistry and field-proven insights to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to a primary allylic amine like 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine?

A1: The synthesis of primary allylic amines can be approached through several strategic disconnections. A common method involves the addition of an allyl nucleophile (e.g., allylmagnesium bromide) to the corresponding benzaldehyde (3-bromo-5-fluorobenzaldehyde) to form the allylic alcohol, followed by conversion to the amine. Another approach is the direct amination of an allylic alcohol or halide. Reductive amination of an α,β-unsaturated ketone is also a viable, though less direct, pathway.[1][2]

Q2: I am observing multiple spots on my TLC plate that are close in Rf value. What are the likely side products?

A2: In the synthesis of allylic amines, the formation of closely related impurities is a common issue. Potential side products include the corresponding imine, over-allylated products (secondary or tertiary amines), or isomers resulting from incomplete reaction or rearrangement.[3][4] If an allylic alcohol is used as a precursor, unreacted starting material or the corresponding ketone could also be present.

Q3: My reaction yield is consistently low. What are the primary contributing factors?

A3: Low yields can stem from a variety of issues including suboptimal reaction conditions (temperature, solvent, catalyst), catalyst deactivation, or competing side reactions.[4][5] For instance, in metal-catalyzed reactions, the amine product can coordinate to the metal center and inhibit catalytic activity.[6] In reactions involving allylic alcohols, acidic catalysts can promote polymerization.[7]

Q4: How can I minimize the formation of over-allylated byproducts?

A4: Over-allylation, where the desired primary amine is further allylated to a secondary or tertiary amine, is a frequent challenge.[3] This can often be mitigated by using a large excess of the ammonia source or by using a protected form of ammonia, such as a sulfonamide, followed by a deprotection step.[8]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).- For palladium-catalyzed reactions, consider ligand effects; a more electron-donating ligand may be required.- In cases of suspected catalyst poisoning by the amine product, consider using a protected amine or a slow-addition strategy for the amine nucleophile.[6]
Suboptimal Reaction Temperature - If the reaction is sluggish, gradually increase the temperature and monitor by TLC.- Conversely, if decomposition is observed, the reaction may need to be run at a lower temperature for a longer duration.
Incorrect Solvent - The choice of solvent can significantly impact reaction outcomes. For instance, coordinating solvents like acetonitrile can accelerate certain N-transfer reactions.[5] Ensure the chosen solvent is appropriate for the specific reaction mechanism.
Poor Quality Starting Materials - Verify the purity of starting materials (e.g., 3-bromo-5-fluorobenzaldehyde) by NMR or other analytical techniques. Impurities can interfere with the reaction.
Problem 2: Formation of Significant Side Products
Side Product Identification Mitigation Strategies
Imine Intermediate Characterized by a C=N stretch in the IR spectrum and a distinct chemical shift in the ¹H NMR spectrum.- Ensure complete reduction in reductive amination protocols by extending the reaction time or using a more potent reducing agent.[1]
Over-allylated Amines Higher molecular weight peaks in GC-MS or LC-MS corresponding to the addition of one or more allyl groups.- Use a large excess of the nitrogen source (e.g., aqueous ammonia).- Employ a protecting group strategy for the amine.[8]
Allylic Rearrangement Products Isomeric products with a different double bond position, identifiable by detailed NMR analysis (e.g., COSY, HMBC).- The choice of catalyst and ligand system is crucial for controlling regioselectivity in reactions like the Tsuji-Trost reaction.[9]
Polymerization Byproducts Insoluble, often colored, material.- This is more common when using allylic alcohols as starting materials, especially with highly acidic catalysts.[7] Consider using a catalyst with neutral acidity.
Problem 3: Difficulty in Product Purification
Issue Troubleshooting Steps
Similar Polarity of Product and Impurities - Optimize the solvent system for column chromatography. A shallow gradient elution may be necessary.- Consider derivatization of the amine to alter its polarity for easier separation, followed by deprotection.- An acid-base extraction can be effective for separating the basic amine product from neutral organic impurities.
Product Instability on Silica Gel - Some amines can be unstable on silica gel. Consider using alumina for chromatography or purifying the product as a salt (e.g., hydrochloride).

Experimental Workflows and Diagrams

Workflow: Troubleshooting Low Yield in a Reductive Amination Approach

G start Low Yield Observed check_sm Verify Purity of 3-bromo-5-fluorobenzaldehyde and Allylamine start->check_sm check_reagent Confirm Activity of Reducing Agent (e.g., NaBH(OAc)₃) start->check_reagent check_conditions Review Reaction Conditions (Solvent, Temp, pH) start->check_conditions optimize_temp Optimize Temperature: - Lower for stability - Higher for rate check_conditions->optimize_temp optimize_solvent Screen Solvents: DCE, THF, MeOH check_conditions->optimize_solvent optimize_ph Adjust pH: Acid catalyst may be needed for imine formation check_conditions->optimize_ph imine_formation Monitor Imine Formation by TLC/GC-MS before adding reducing agent optimize_ph->imine_formation slow_addition Slow Addition of Reducing Agent imine_formation->slow_addition success Improved Yield slow_addition->success fail Yield Still Low: Consider Alternative Synthesis slow_addition->fail G Reactants Reactant A (e.g., Allyl Halide) + Reactant B (Amine) DesiredProduct Desired Primary Allylic Amine (1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine) Reactants->DesiredProduct Desired Pathway Overallylation Over-allylation (Secondary/Tertiary Amine) Reactants->Overallylation Side Reaction 1: Excess Allylating Agent or High Temperature Rearrangement Allylic Rearrangement (Isomeric Product) Reactants->Rearrangement Side Reaction 2: Catalyst/Ligand Dependent Elimination Elimination (Diene Formation) Reactants->Elimination Side Reaction 3: Strong Base or High Temp

Caption: Common side reaction pathways.

References

  • Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Electrochemical Synthesis of Allylic Amines from Terminal Alkenes and Secondary Amines. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of allylic amines. Organic Chemistry Portal. Available at: [Link]

  • Amination of allylic alcohols.Google Patents.
  • Electrochemical Synthesis of Allylic Amines from Alkenes and Amines. ResearchGate. Available at: [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Available at: [Link]

  • Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. RSC Publishing. Available at: [Link]

  • Mechanochemical Synthesis of Fluorinated Imines. PMC - NIH. Available at: [Link]

  • Synthesis and Reactions of Amines. YouTube. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. Available at: [Link]

  • Synthesis of protected primary amines. Organic Chemistry Portal. Available at: [Link]

  • Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022. InCatT - Innovative Catalyst Technologies. Available at: [Link]

  • Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. Pearson. Available at: [Link]

Sources

How to improve the yield of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing the Yield and Stereoselectivity of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of chiral amine syntheses. The target molecule, 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine, is a highly functionalized chiral allylic amine. The most robust and scalable approach to synthesize this motif utilizes Ellman’s sulfinamide chemistry [1].

While this pathway is highly reliable, the presence of the 3-bromo substituent on the aromatic ring and the volatility of the final allylic amine introduce specific failure points (e.g., halogen-metal exchange, product loss during workup). This guide deconstructs the reaction mechanics, provides self-validating protocols, and addresses the exact causality behind common experimental failures.

I. Reaction Pathway & Mechanistic Workflow

G A 3-Bromo-5-fluorobenzaldehyde + (R)-tert-Butanesulfinamide B Ti(OEt)4, THF 25 °C, 12 h A->B C Sulfinyl Imine Intermediate B->C D VinylMgBr, CH2Cl2 -78 °C, 4 h C->D E (R,S)-Allylic Sulfinamide (>95:5 dr) D->E F 4M HCl / Dioxane MeOH, 25 °C E->F G 1-(3-Bromo-5-fluorophenyl) prop-2-en-1-amine HCl F->G

Workflow for the asymmetric synthesis of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine.

II. Quantitative Baselines & Analytical Markers

To ensure your system is self-validating, cross-reference your in-process controls (IPCs) against these optimized baselines.

Reaction PhaseReagents & Critical ParametersTarget YieldTarget Purity / drKey Analytical Marker (IPC)
1. Imine Condensation Ti(OEt)₄ (2.0 eq), THF, 25 °C> 85%> 95% purity¹H NMR: Disappearance of aldehyde CHO peak (~9.9 ppm); Appearance of imine CH=N peak (~8.5 ppm).
2. Vinyl Addition VinylMgBr (2.0 eq), CH₂Cl₂, -78 °C75 - 82%> 95:5 dr¹H NMR: Appearance of terminal vinyl protons (multiplets at 5.1-6.0 ppm).
3. Deprotection 4M HCl in dioxane, MeOH, 25 °C> 90%> 99% ee¹H NMR: Complete loss of the tert-butyl singlet (~1.2 ppm).
III. Step-by-Step Experimental Protocols & Causality

Do not treat these steps as a mere recipe; understanding the why behind the how is critical for troubleshooting.

Step 1: Synthesis of the Sulfinyl Imine
  • Procedure: Charge an oven-dried flask with 3-bromo-5-fluorobenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M). Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • Workup: Quench with an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Filter the resulting suspension through a pad of Celite to remove the precipitated TiO₂ salts. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate.

  • Causality: Ti(OEt)₄ is strictly required here. It serves a dual purpose: it acts as a Lewis acid to activate the electron-deficient aldehyde, and it acts as a stoichiometric water scavenger[2]. Because the formation of water reverses the equilibrium, purely catalytic methods often fail to reach completion with deactivated or sterically hindered substrates.

Step 2: Grignard Addition (Vinylation)
  • Procedure: Dissolve the crude sulfinyl imine in anhydrous CH₂Cl₂ (0.2 M) and cool strictly to -78 °C using a dry ice/acetone bath. Add Vinylmagnesium bromide (1.0 M in THF, 2.0 eq) dropwise via a syringe pump over 30–45 minutes. Stir at -78 °C for 4 hours.

  • Workup: Quench the reaction while still cold (-78 °C) by adding saturated aqueous NH₄Cl. Warm to room temperature, extract with CH₂Cl₂, dry, and purify via flash chromatography.

  • Causality: The reaction must be run in CH₂Cl₂ (with minimal THF from the Grignard reagent) to enforce a rigid, chelation-controlled six-membered cyclic transition state, which is responsible for the high diastereomeric ratio (dr)[1]. The strict -78 °C temperature is mandatory to kinetically suppress halogen-metal exchange at the 3-bromo position.

Step 3: Acidic Deprotection & Isolation
  • Procedure: Dissolve the purified allylic sulfinamide in a 1:1 mixture of MeOH and 4M HCl in dioxane (0.1 M). Stir at room temperature for 2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to a thick oil. Triturate the residue vigorously with cold diethyl ether. The product will precipitate as a white solid. Filter and dry under a high vacuum.

  • Causality: Free allylic amines of this molecular weight are highly polar and somewhat volatile. Attempting an aqueous basic workup to isolate the free base often results in massive yield loss to the aqueous layer or the rotary evaporator. Isolating the compound directly as the hydrochloride salt bypasses these risks entirely[1].

IV. Troubleshooting & FAQs

Q1: I am observing significant debromination (loss of the 3-bromo group) during the vinylation step. How can I prevent this? A1: Halogen-metal exchange is a highly competitive side reaction when exposing aryl bromides to Grignard reagents. If the internal temperature of your reaction spikes, vinylmagnesium bromide will act as a base/exchange reagent rather than a nucleophile. Fix: Ensure your cooling bath is maintained at a rolling boil of dry ice (-78 °C) and use a syringe pump for the Grignard addition to prevent localized exothermic heating. If the problem persists, transmetalate the Grignard reagent with anhydrous CeCl₃ to form the organocerium species prior to addition; this drastically increases nucleophilicity while suppressing basicity and halogen-metal exchange.

Q2: The diastereomeric ratio (dr) of my allylic sulfinamide is lower than expected (< 85:15). What is disrupting the stereocontrol? A2: Ellman’s chemistry relies on the sulfinyl oxygen coordinating to the magnesium atom to lock the transition state[1]. If you run this reaction in pure THF, the strongly coordinating solvent molecules outcompete the sulfinyl oxygen for the magnesium's empty orbitals. This leads to an "open" transition state and poor facial selectivity. Fix: Switch your bulk reaction solvent to anhydrous CH₂Cl₂ or Toluene. While your Grignard reagent will introduce some THF, keeping the overall THF concentration low will restore chelation control.

Q3: The imine condensation stalls at ~70% conversion, even after 24 hours. A3: This is almost always an issue with the integrity of the Ti(OEt)₄. Titanium(IV) ethoxide is highly hygroscopic and readily hydrolyzes to unreactive TiO₂ upon exposure to atmospheric moisture[2]. Fix: Use a fresh, unopened bottle of Ti(OEt)₄, or distill your current batch under a vacuum. Ensure you are using a full 2.0 equivalents.

Q4: My final yield drops from 80% to 30% during the final deprotection and isolation step. Where is the product going? A4: You are likely losing the product during concentration or aqueous extraction. 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine in its free base form is volatile and highly soluble in water. Fix: Abandon the basic workup. Cleave the sulfinamide using anhydrous HCl in dioxane, and precipitate the amine hydrochloride salt directly using diethyl ether. The salt is non-volatile, highly stable, and easily handled.

V. References
  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. URL:[Link]

  • Guijarro, D., Pablo, O., & Yus, M. (2013). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)Imines. Organic Syntheses, 90, 338-349. URL:[Link]

Sources

Optimizing reaction conditions for the synthesis of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine

Case ID: #SYN-3Br5F-ALLYL Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Route Selection

Target Molecule: 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine Critical Structural Features:

  • Allylic Amine Motif: Susceptible to isomerization or polymerization if handled improperly.

  • Chiral Center (C1): Drug development standards typically require enantiopurity (>98% ee).

  • Aryl Halides (3-Br, 5-F): The meta-bromo substituent is a "soft" electrophile susceptible to Lithium-Halogen or Magnesium-Halogen exchange, posing a chemoselectivity risk during organometallic additions.

Recommended Route: Ellman Sulfinamide Auxiliary Protocol We recommend the condensation of 3-bromo-5-fluorobenzaldehyde with (R)- or (S)-tert-butanesulfinamide, followed by the diastereoselective addition of vinylmagnesium bromide.

Why this route?

  • Enantiocontrol: It provides reliable access to chiral amines with high diastereomeric ratios (dr > 95:5).

  • Chemoselectivity: The sulfinylimine is a "harder" electrophile than the aryl bromide, allowing for kinetic differentiation at low temperatures.

  • Scalability: Reagents are commercially available and the byproduct (sulfinyl chloride) is manageable.

Visual Workflow (Process Logic)

The following diagram outlines the optimized synthetic pathway and critical decision nodes.

G Start Start: 3-Bromo-5- fluorobenzaldehyde Step1 Step 1: Imine Formation (Ti(OEt)4, THF) Start->Step1 Check1 QC: Conversion >98%? Step1->Check1 Check1->Step1 No (Add more Ti(OEt)4) Step2 Step 2: Vinyl Grignard Addition (-78°C) Check1->Step2 Yes Risk RISK: Mg-Halogen Exchange Step2->Risk If T > -40°C Step3 Step 3: Deprotection (HCl/MeOH) Step2->Step3 Standard Path Final Target: Chiral Allylic Amine HCl Salt Step3->Final

Caption: Figure 1. Optimized workflow for the Ellman synthesis of the target allylic amine, highlighting the critical thermal control point at Step 2.

Optimized Experimental Protocols

Module A: Sulfinylimine Condensation

Objective: Create the chiral electrophile.

Reagents:

  • 3-Bromo-5-fluorobenzaldehyde (1.0 equiv)

  • (R)-2-methylpropane-2-sulfinamide (1.1 equiv)[1]

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Solvent: Dry THF (0.5 M)

Protocol:

  • Dissolve the aldehyde and sulfinamide in dry THF under N₂.

  • Add Ti(OEt)₄ dropwise at room temperature. (Note: The solution will turn slightly yellow).

  • Stir at 25–40°C for 12–16 hours. Do not reflux; high heat can degrade the aldehyde.

  • Quench: Pour into a vigorously stirred mixture of brine and EtOAc. Filter the resulting titanium salts through a Celite pad.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). The product is stable but should be stored at -20°C.

Module B: Vinyl Grignard Addition (The Critical Step)

Objective: Install the alkene with stereocontrol while preserving the aryl bromide.

Reagents:

  • Sulfinylimine from Module A (1.0 equiv)

  • Vinylmagnesium bromide (1.0 M in THF) (1.5 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane) or Toluene. Avoid pure THF for the reaction solvent to maximize diastereoselectivity.

Protocol:

  • Dissolve sulfinylimine in anhydrous DCM (0.2 M) and cool to -78°C (Dry ice/acetone bath).

  • Add VinylMgBr dropwise over 30 minutes.

    • Technical Note: The temperature MUST NOT exceed -60°C during addition. The electron-deficient 3-Br-5-F ring makes the bromine highly susceptible to Mg-halogen exchange at higher temperatures [1].

  • Stir at -78°C for 3–4 hours. Monitor by TLC.[2][3]

  • Quench: Add saturated NH₄Cl solution at -78°C before removing the cooling bath.

  • Warm to room temperature and extract with DCM.

Module C: Deprotection

Objective: Cleave the sulfinyl group without polymerizing the alkene.

Protocol:

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4N HCl in Dioxane (2.0 equiv).

  • Stir at 0°C to RT for 1 hour.

  • Concentrate in vacuo.

  • Isolation: Triturate the solid with diethyl ether to remove sulfinyl byproducts. Isolate the product as the Hydrochloride Salt .

    • Storage Warning: The free amine is prone to oxidation and polymerization. Store as the HCl salt.

Troubleshooting Guide & FAQs

Issue 1: Low Diastereomeric Ratio (dr)

Symptom: HPLC/NMR shows a mix of diastereomers (e.g., 60:40 instead of >95:5). Diagnosis: Coordinating solvents (like THF) can disrupt the "closed" transition state required for Ellman induction. Solution:

  • Switch Solvent: Use non-coordinating solvents like DCM or Toluene for the Grignard addition step.

  • Lewis Acid Additive: If using DCM fails, pre-complex the imine with AlMe₃ (1.1 equiv) at -78°C before adding the Grignard. This locks the conformation [2].

Issue 2: "Des-Bromo" Impurity Observed

Symptom: Mass spec shows a peak corresponding to M-Br+H (loss of bromine). Diagnosis: Magnesium-Halogen Exchange. The vinyl Grignard reagent attacked the bromine on the ring instead of the imine, or exchanged with it. Root Cause: Reaction temperature was too high. Solution:

  • Strict Thermal Control: Ensure internal probe temperature remains below -65°C during addition.

  • Inverse Addition: Cannulate the Grignard reagent slowly into the imine solution to keep the local concentration of Grignard low.

Issue 3: Low Yield in Imine Formation

Symptom: Significant unreacted aldehyde remaining after 24 hours. Diagnosis: Water contamination is hydrolyzing the imine back to the aldehyde. Solution:

  • Increase Ti(OEt)₄: Increase loading to 3.0 equiv. The Titanium acts as both a Lewis acid and a water scavenger.

  • Concentration: Run the reaction at a higher concentration (1.0 M) to drive the equilibrium.

Comparative Data: Solvent Effects on Selectivity

Solvent SystemAdditiveTemperatureYield (%)dr (Major:Minor)Risk of Br-Exchange
THF (Pure) None-78°C85%75:25Low
DCM (Rec.) None-78°C82%96:4 Low
Toluene AlMe₃-78°C78%98:2Moderate
THF None0°C90%60:40High

Troubleshooting Logic Tree (DOT)

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type LowDR Low Diastereoselectivity Type->LowDR Poor Chiral Purity DesBromo Loss of Bromine (M-79 peak) Type->DesBromo Side Product NoRxn Stalled Imine Formation Type->NoRxn Start Material Left SolventFix Switch solvent to DCM or Toluene LowDR->SolventFix TempFix Lower Temp to -78°C; Check Probe Calibration DesBromo->TempFix WaterFix Increase Ti(OEt)4 to 3.0eq; Use fresh anhydrous THF NoRxn->WaterFix

Caption: Figure 2. Decision tree for troubleshooting common synthetic anomalies in the Ellman protocol.

References

  • Knochel, P. et al. "Magnesium-Halogen Exchange of Aryl Bromides."[4] Angewandte Chemie International Edition, 2003.[4]

  • Ellman, J. A. et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."[1] Chemical Reviews, 2010.

  • Cogan, D. A., Liu, G., & Ellman, J. A. "Asymmetric Synthesis of Chiral Amines by the Addition of Grignard Reagents to N-tert-Butanesulfinyl Imines."[1] Journal of the American Chemical Society, 1999.

Sources

Technical Support Center: Preventing Unwanted Polymerization of Allyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the Challenge: The Dual Reactivity of the Allyl Group

The allyl group (–CH₂–CH=CH₂) is a valuable functional group in organic synthesis due to its versatile reactivity. However, this same reactivity is a double-edged sword. The presence of the double bond makes allyl-containing molecules susceptible to free-radical polymerization, a chain reaction that can lead to the formation of undesirable oligomers and polymers.[1][] This side reaction can result in decreased yields of the desired product, complicate purification processes, and in some cases, lead to a complete failure of the reaction.

The primary mechanism of this unwanted polymerization involves the generation of free radicals, which can be initiated by heat, light (especially UV), or the presence of radical-initiating impurities.[1] Once initiated, these radicals can attack the double bond of the allyl group, starting a chain reaction that consumes the monomer and forms a polymer.[1] A key feature of allyl polymerization is "degradative chain transfer," where a growing polymer chain abstracts a hydrogen atom from the allylic position of a monomer. This terminates the original chain but creates a new, less reactive allyl radical, often resulting in low molecular weight polymers.[3]

Troubleshooting Guide: Identifying and Solving Polymerization Issues

Recognizing the signs of polymerization early is crucial for salvaging a reaction. This section provides a systematic approach to troubleshooting common problems associated with the unwanted polymerization of allyl groups.

Symptom Probable Cause(s) Recommended Solution(s)
Unexpected increase in viscosity, gel formation, or precipitation of a solid. Free-radical polymerization has been initiated.- Immediately cool the reaction mixture. - Add a polymerization inhibitor (e.g., BHT, hydroquinone). - If the reaction is salvageable, consider re-running under an inert atmosphere and with an inhibitor from the start.
Low yield of the desired product with a significant amount of baseline material on TLC. Slow, ongoing polymerization is consuming the starting material.- Purify the starting materials and solvents to remove radical initiators. - Run the reaction at a lower temperature. - Incorporate a polymerization inhibitor into the reaction mixture.
Reaction turns dark or discolored. This can be a sign of decomposition or polymerization.- Monitor the reaction closely by TLC or other analytical methods to distinguish between product formation and side reactions. - If polymerization is suspected, implement the solutions mentioned above.
Exothermic reaction (sudden temperature increase) not attributable to the desired reaction. Runaway polymerization is occurring.- EXTREME CAUTION IS ADVISED. Immediately cool the reaction vessel in an ice bath. - If possible and safe, add a quenching agent or inhibitor. - For future reactions, use a more dilute solution, add reagents more slowly, and ensure adequate cooling.

Preventative Strategies and Protocols

Proactive measures are the most effective way to prevent the unwanted polymerization of allyl groups. The following protocols and strategies are designed to minimize the risk of this side reaction.

The Use of Polymerization Inhibitors

Polymerization inhibitors are compounds that scavenge free radicals, thereby terminating the polymerization chain reaction.[1][4] The choice and concentration of the inhibitor may need to be optimized for your specific reaction.

Commonly Used Polymerization Inhibitors:

Inhibitor Abbreviation Typical Concentration (by weight) Notes
Butylated HydroxytolueneBHT0.01 - 0.1%A sterically hindered phenol that is a highly effective radical scavenger.[1]
HydroquinoneHQ0.01 - 0.1%Another effective phenolic inhibitor.[1]
Hydroquinone monomethyl etherMEHQ0.01 - 0.1%A common alternative to hydroquinone.[1]
(2,2,6,6-Tetramethyl-1-piperidinyloxy)TEMPOVariesA stable free radical that can effectively trap other radicals.

Protocol for Incorporating a Polymerization Inhibitor:

  • To the reaction vessel, add the chosen polymerization inhibitor (e.g., for a 10 g reaction with a target of 0.1 wt% BHT, add 10 mg of BHT).[1]

  • Add the reaction solvent and stir until the inhibitor is completely dissolved.[1]

  • Add the allyl-containing compound to the solution.[1]

  • Proceed with the desired reaction.

Control of Reaction Conditions

Careful control of the reaction environment is critical to preventing the initiation of polymerization.

  • Inert Atmosphere: Oxygen can sometimes promote oxidative side reactions, so it is best to run reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude it.[1]

  • Temperature Control: Higher temperatures can increase the rate of radical formation. It is advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate.[5]

  • Exclusion of Light: UV light can initiate radical polymerization. Protect the reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil.[1]

Purification of Reagents and Solvents

Impurities in reagents and solvents can act as radical initiators.

  • Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Reagents: If the allyl-containing starting material has been stored for an extended period, consider purifying it by distillation or column chromatography before use.

Gradual Addition of Initiators (for intended polymerizations)

In cases where polymerization is the desired outcome but needs to be controlled, the gradual addition of the free-radical initiator can lead to higher conversions of the allyl monomer compared to adding it all at once at the beginning of the reaction.[6]

Workflow for Preventing Polymerization

Caption: A decision-making workflow for preventing the unwanted polymerization of allyl-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with an allyl-containing compound giving a low yield?

Low yields in reactions involving allyl compounds can often be attributed to side reactions, with unwanted polymerization being a primary culprit.[5][7] Other factors can include incomplete reactions or suboptimal reaction conditions. A thorough analysis of your reaction mixture (e.g., by NMR or GC-MS) can help identify byproducts and determine if polymerization has occurred.

Q2: Can the choice of transition metal catalyst influence polymerization?

Yes, certain transition metal catalysts can promote the polymerization of allyl monomers.[8] For instance, zirconocene catalysts and phosphine-sulfonate Pd complexes have been shown to be effective in the polymerization of allyl compounds.[8] If your desired reaction is not a polymerization, it is important to select a catalyst that is less likely to promote this side reaction.

Q3: Are there alternatives to using radical inhibitors?

While radical inhibitors are a very effective method, other strategies can also be employed. These include:

  • Protecting Group Chemistry: In some cases, the allyl group itself can be used as a protecting group for alcohols.[9] The double bond can be isomerized to a more labile enol ether, which can then be removed under mild acidic conditions.[9]

  • Reaction in an Oxygen-Free Atmosphere: Rigorously excluding oxygen by working in a glovebox or using Schlenk line techniques can minimize radical formation.[10]

Q4: How can I remove the polymerization inhibitor after the reaction is complete?

Most common inhibitors, like BHT and hydroquinone, can be readily removed during standard workup and purification procedures, such as aqueous extraction and column chromatography.

Q5: Can the allyl group be involved in other types of side reactions?

Besides polymerization, the allyl group can participate in other reactions. For example, in the presence of strong bases, N-allylation can be a competing side reaction when working with molecules containing both hydroxyl and amino groups.[5] The allyl group can also undergo oxidation, and under certain conditions, transition metal catalysts can form stable π-allyl species that may hinder the desired reaction.[8][11]

Conclusion

The propensity of allyl groups to undergo unwanted polymerization is a significant challenge in organic synthesis. However, by understanding the underlying free-radical mechanism and proactively implementing preventative measures such as the use of inhibitors, control of reaction conditions, and purification of reagents, researchers can significantly improve the success rate of their reactions. This guide provides a comprehensive framework for troubleshooting and preventing polymerization, ultimately leading to higher yields and purer products.

References

Sources

Technical Support Center: Scale-Up Synthesis of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SC-892-ALLYL Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization and Troubleshooting for Scale-Up of Chiral Allylic Amine

Executive Summary & Route Selection

You are targeting 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine , a chiral allylic amine scaffold common in kinase inhibitors and neuroprotective agents.

The Challenge: Scale-up of allylic amines is notoriously difficult due to:

  • Racemization risk: The allylic proton is acidic; basic conditions can lead to isomerization to the enamine/imine.

  • Chemoselectivity: The 3-bromo-5-fluoro motif is sensitive. Lithium-halogen exchange is a major risk if organolithium reagents are used.

  • Stability: The free base is likely an oil prone to oxidative degradation and polymerization.

The Solution: We recommend the Ellman Sulfinamide Protocol . Unlike classical resolution or unstable imine additions, this route offers:

  • Self-Validating Stereocontrol: Diastereomers are distinct by HPLC/NMR.

  • Chemoselectivity: Vinylmagnesium bromide (Grignard) is compatible with the aryl bromide at controlled temperatures, whereas vinyllithium is not.

  • Crystalline Intermediates: The sulfinamide intermediate purifies easily via crystallization, upgrading ee without chromatography.

Validated Synthetic Workflow

The following protocol is optimized for >100g scale.

Step 1: Condensation (Imine Formation)
  • Reagents: 3-Bromo-5-fluorobenzaldehyde, (S)-(-)-tert-Butanesulfinamide, Ti(OEt)₄ (2.0 equiv).

  • Solvent: THF (anhydrous).

  • Key Parameter: Ti(OEt)₄ serves as both Lewis acid and water scavenger.[1]

Step 2: Diastereoselective Vinyl Addition
  • Reagents: Vinylmagnesium bromide (1.0 M in THF).

  • Conditions: -48 °C to -78 °C.

  • Mechanism: The sulfinyl group coordinates Mg, directing attack to the Si-face (closed transition state).

Step 3: Deprotection & Salt Formation
  • Reagents: HCl in MeOH or Dioxane.

  • Product: Isolation as the Hydrochloride salt is critical for long-term stability.

Visual Workflow (DOT Diagram)

SynthesisRoute Start 3-Bromo-5-fluorobenzaldehyde Step1 Step 1: Imine Condensation (Ti(OEt)4, (S)-tBu-Sulfinamide) Start->Step1 Dehydration Inter1 N-Sulfinyl Imine Intermediate (Stable, Crystalline) Step1->Inter1 >95% Conv. Step2 Step 2: Vinyl Grignard Addition (-78°C, VinylMgBr) Inter1->Step2 Face-Selective Attack Inter2 Sulfinamide Product (Separable Diastereomers) Step2->Inter2 dr > 95:5 Step3 Step 3: Acidic Cleavage (HCl/MeOH) Inter2->Step3 N-S Bond Cleavage Final Target: Allylic Amine HCl Salt (High Purity Solid) Step3->Final Precipitation

Figure 1: Validated Ellman Sulfinamide route for chiral allylic amine synthesis.

Troubleshooting Guide (Q&A)

Phase 1: Imine Formation Issues

Q: My conversion stalled at 80%. Adding more Ti(OEt)₄ didn't help. What now?

  • Diagnosis: Titanium ethoxide generates ethanol as a byproduct. As the reaction scales, the equilibrium shifts back if ethanol isn't removed.

  • Fix: Do not just add more reagent. Increase the concentration (run at 1.0 M or higher) or gently distill off THF/Ethanol during the reaction if possible. Alternatively, switch to Ti(OiPr)₄ which is often more reactive, but ensure your workup (brine/celite) is vigorous to break the titanium emulsion.

Q: The workup is a nightmare; the titanium salts won't filter.

  • Protocol Adjustment: Do not use simple water.

    • Dilute reaction with EtOAc.

    • Add a minimal amount of brine (not water) dropwise while stirring vigorously.

    • Allow the titanium salts to precipitate as a granular solid (approx. 30 mins).

    • Filter through a pad of Celite.

Phase 2: Vinyl Addition (The Critical Step)

Q: I am seeing significant amounts of the de-brominated byproduct (des-bromo).

  • Root Cause: Lithium-halogen exchange.[2] This happens if you are using Vinyllithium or if your Grignard contains trace Mg metal and the temperature is too high.

  • Solution:

    • Strictly use Vinylmagnesium Bromide (Grignard). Avoid organolithiums with this substrate.

    • Temperature Control: Maintain internal temperature below -40 °C. The Br-F-phenyl ring is electron-deficient, making the C-Br bond more susceptible to reduction.

Q: My diastereomeric ratio (dr) is dropping upon scale-up (from 98:2 to 85:15).

  • Root Cause: Heat transfer limitations. On a large scale, adding the Grignard reagent causes local hot spots, disrupting the chelated transition state that ensures stereocontrol.

  • Corrective Action:

    • Dosing Rate: Slow down the addition. Use a dosing pump.

    • Solvent Switch: Run the reaction in DCM (Dichloromethane) or Toluene instead of pure THF. Non-coordinating solvents enhance the tight chelation between the sulfinyl oxygen and the magnesium, improving dr.

Phase 3: Stability & Isolation

Q: The final amine is turning dark/tarry after rotary evaporation.

  • Explanation: Allylic amines are prone to oxidation and [3,3]-sigmatropic rearrangements (aza-Cope) or polymerization. The free base is unstable.

  • Mandatory Protocol: Do not store the free base.

    • Directly treat the crude deprotection mixture with HCl in ether/dioxane.

    • Isolate the Hydrochloride salt . It is a stable, white solid that can be stored at room temperature.

Scale-Up Data Summary

ParameterLab Scale (1 g)Pilot Scale (100 g)Notes
Imine Yield 95%92%Slight drop due to stirring efficiency.
Grignard Temp -78 °C-45 °C to -50 °C-78 °C is impractical at scale; -45 °C is sufficient if addition is slow.
Purification Column Chrom.Crystallization The sulfinamide intermediate often crystallizes from Hexane/EtOAc.
Safety Standard HoodActive Cooling Vinyl Grignard addition is highly exothermic.

Logic Tree: Low Yield Diagnostic

Troubleshooting Issue Issue: Low Yield of Allylic Amine Check1 Check Step 1: Imine Conversion? Issue->Check1 Incomplete Incomplete (<90%) Check1->Incomplete Complete Complete (>95%) Check1->Complete Fix1 Action: Increase Conc. Check Ti Reagent Quality Incomplete->Fix1 Check2 Check Step 2: Byproducts? Complete->Check2 DesBromo Des-Bromo Product Found Check2->DesBromo NoDesBromo Clean Profile but Low Mass Check2->NoDesBromo Fix2 Action: Lower Temp Ensure No Li Reagents DesBromo->Fix2 Fix3 Action: Check Volatility Make HCl Salt Immediately NoDesBromo->Fix3

Figure 2: Diagnostic logic for yield loss during scale-up.

References

  • Ellman's Sulfinamide Overview: Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines using tert-Butanesulfinamide." Acc.[3][4][5] Chem. Res.2002 , 35, 984.[6]

  • Scale-Up of Grignard Additions: Cogan, D. A.; Liu, G.; Ellman, J. A. "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines." Tetrahedron1999 , 55, 8883.[7]

  • Allylic Amine Stability: Trost, B. M.; Crawley, M. L. "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations." Chem. Rev.2003 , 103, 2921.

  • Titanium Ethoxide Protocols: Weix, D. J.; Ellman, J. A. "Cetyltrimethylammonium Bromide Catalyzed Transimination." Org.[5][8][9][10] Lett.2003 , 5, 1317.

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a process safety assessment before scaling up reactions involving organometallics.

Sources

Troubleshooting guide for reactions involving halogenated amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Reactions Involving Halogenated Amines

Welcome to the Technical Support Center for halogenated amine chemistry. Halogenated amines are notoriously challenging to handle due to their dual reactivity. Depending on the structural placement of the halogen, these molecules act either as bifunctional alkylating agents (haloalkylamines) or as powerful oxidants and radical precursors (N-haloamines).

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high yields, regioselectivity, and safe handling during your experiments.

Module 1: Haloalkylamines (Bifunctional Alkylating Agents)

Q: My 2-chloroethylamine free base turns into a viscous, intractable tar during storage or reaction. How do I prevent this?

Root Cause: Haloalkylamines contain both a nucleophilic amine and an electrophilic alkyl halide. In their free base form, the lone pair on the nitrogen rapidly undergoes an entropy-favored intramolecular


 reaction to form a highly strained, electrophilic aziridinium ion[1][2]. This intermediate is highly reactive and undergoes intermolecular nucleophilic attack by other amine molecules, leading to rapid cross-linking and polymerization[2][3].

Solution & Causality:

  • Storage: Always store haloalkylamines as their protonated ammonium salts (e.g., 2-chloroethylamine hydrochloride). Protonation ties up the nitrogen lone pair, completely shutting down its nucleophilicity and preventing aziridinium formation[1].

  • Reaction Execution: When utilizing them in cross-coupling or substitution reactions, generate the free base in situ by adding a weak base (like triethylamine or

    
    ) slowly. Ensure your target electrophile or nucleophile is already present in excess to outcompete the self-condensation pathway.
    

Haloalkylamine Salt Haloalkylamine Salt (Protonated, Stable) FreeBase Free Base (Nucleophilic N) Salt->FreeBase Base (-HX) FreeBase->Salt Acid (+HX) Aziridinium Aziridinium Ion (Highly Electrophilic) FreeBase->Aziridinium Intramolecular S_N2 Target Desired Target Product FreeBase->Target Excess Reagent Polymer Polymerization / Tar Formation Aziridinium->Polymer Intermolecular Attack

Fig 1. Reactivity pathways of haloalkylamines highlighting the critical role of protonation.

Module 2: N-Haloamines (Oxidants & Radical Precursors)

Q: I am trying to isolate an N-chloroamine for a subsequent oxidation, but the yield is poor, and the material degrades explosively. What is happening?

Root Cause: N-haloamines (where the halogen is directly attached to the nitrogen) possess a weak N-X bond that is highly sensitive to light and heat. They readily undergo non-radical disproportionation into N,N-dihaloamines and the parent amine, especially in the presence of trace impurities[4][5]. Furthermore, uncontrolled homolytic cleavage can initiate runaway radical decomposition.

Solution & Causality:

  • In Situ Generation: Avoid isolating N-haloamines whenever possible. Generate them in situ using reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) at strictly controlled low temperatures (0-5 °C).

  • Acidic Stabilization: If isolation is unavoidable, maintaining a strongly acidic medium (e.g.,

    
    ) protonates the amine, forming an N-haloammonium salt. This significantly increases stability against disproportionation by preventing the free amine from participating in bimolecular degradation[4][6].
    

Module 3: Troubleshooting the Hofmann-Löffler-Freytag (HLF) Cyclization

Q: My HLF cyclization to form a pyrrolidine is yielding mostly unreacted starting material and random chlorinated byproducts instead of the desired ring. How can I improve the regioselectivity?

Root Cause: The HLF reaction relies on the generation of a nitrogen-centered radical cation, which must undergo a highly specific 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical[6][7]. Poor yields occur if the medium isn't acidic enough. Without full protonation, the neutral nitrogen radical is formed, which is less electrophilic and prone to intermolecular halogenation rather than the desired intramolecular 1,5-HAT[6].

Solution & Causality:

  • Solvent/Acid Choice: Run the reaction in concentrated strong acid (e.g., TFA or

    
    ). The protonated radical cation is critical; it forces the molecule into an unstrained cyclohexane chair-type transition state, perfectly aligning the nitrogen radical with the 
    
    
    
    -hydrogen for exclusive 1,5-HAT[6][7].
  • Initiation: Use controlled UV irradiation or thermal initiators to ensure efficient, steady homolysis of the N-X bond without thermal runaway[6].

HLF_Mechanism NHalo N-Haloamine (Precursor) Protonated N-Haloammonium Salt (Stable Intermediate) NHalo->Protonated Conc. H2SO4 / TFA NRadical Nitrogen Radical Cation (Highly Electrophilic) Protonated->NRadical UV Light or Heat (Homolysis) CRadical Carbon Radical (via 1,5-HAT) NRadical->CRadical Intramolecular 1,5-HAT (Chair TS) HaloAmine δ-Haloamine (Trapped Intermediate) CRadical->HaloAmine Halogen Abstraction (Chain Propagation) Pyrrolidine Pyrrolidine Ring (Final Product) HaloAmine->Pyrrolidine Base Treatment (Intramolecular S_N2)

Fig 2. Hofmann-Löffler-Freytag (HLF) radical chain mechanism and cyclization pathway.

Data Presentation: Halogenated Amines Comparison

To aid in experimental design, the following table summarizes the key physical and reactive differences between the two primary classes of halogenated amines discussed:

Property / CharacteristicHaloalkylamines (e.g., 2-Chloroethylamine)N-Haloamines (e.g., N-Chloropiperidine)
Halogen Position On the carbon backbone (

,

, etc.)
Directly on the Nitrogen atom
Primary Reactivity Nucleophilic/Electrophilic (Bifunctional)Oxidant / Radical Precursor
Key Reactive Intermediate Aziridinium Ion (Electrophile)[2]Nitrogen Radical Cation[6]
Major Side Reaction Polymerization / Self-condensation[1]Disproportionation / Homolysis[4]
Stabilization Strategy Store as protonated ammonium saltGenerate in situ / Keep cold & acidic
Typical Application Cross-coupling, Aziridine synthesisHLF Cyclization, Electrophilic Amination

Standard Operating Procedure: In Situ HLF Cyclization Workflow

This self-validating protocol ensures the safe generation and immediate utilization of N-haloamines to maximize pyrrolidine yield while minimizing disproportionation risks.

Phase 1: In Situ N-Chlorination

  • Dissolve the secondary amine precursor (1.0 equiv) in an inert, non-polar solvent (e.g., dichloromethane) under an argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures suppress premature thermal homolysis and disproportionation of the forming N-chloroamine.

  • Slowly add N-chlorosuccinimide (NCS, 1.05 equiv) in portions over 15 minutes. Stir for 1 hour in the dark. Causality: Darkness prevents premature photolytic cleavage of the weak N-Cl bond.

Phase 2: Acidification and Radical Initiation 4. Evaporate the solvent under reduced pressure (keeping the bath < 20 °C) and immediately resuspend the crude N-chloroamine in concentrated Trifluoroacetic Acid (TFA) or


.
5. Transfer the acidic solution to a photoreactor. Irradiate with UV light (typically 254 nm or 365 nm depending on the substrate) for 2-4 hours at room temperature.
6. Validation Check: Monitor the disappearance of the N-chloroamine via starch-iodide paper (the paper will stop turning blue-black when the oxidant is fully consumed).

Phase 3: Basification and Cyclization 7. Carefully pour the acidic mixture over crushed ice to quench. 8. Slowly add aqueous NaOH (6M) until the solution reaches pH > 10. Causality: The strong base deprotonates the intermediate


-haloamine, triggering a rapid intramolecular 

displacement of the halogen by the nitrogen lone pair to form the pyrrolidine ring[6][7]. 9. Extract with diethyl ether, dry over

, and concentrate to yield the cyclic product.

References

1.[1] "Solved 3. (6 pts.) Halogenated amines can be prevented from | Chegg.com". Chegg. URL: [Link] 2.[6] "Hofmann–Löffler reaction - Wikipedia". Wikipedia. URL: [Link] 3.[4] "Halogenation with N-haloamines in strong acids. I. The nature of the chain propagating radical". Canadian Science Publishing. URL: [Link] 4.[7] "Recent advances in visible light-induced C(sp3)–N bond formation - PMC". National Institutes of Health. URL: [Link] 5.[5] "Halogenation with N-haloamines in strong acids. I. The nature of the chain propagating radical". Canadian Science Publishing. URL: [Link] 6.[2] "Antineoplastic agents(ravisankar) | PPT - Slideshare". SlideShare. URL: [Link] 7.[3] "anti-neoplastic - agents". Mohanlal Sukhadia University. URL: [Link] 8.[8] "Synthesis of 3(2-haloethyl)aryltriazenes and study of their reactions in aqueous solution". Canadian Science Publishing. URL: [Link]

Sources

Stability issues of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Vulnerability

Welcome to the technical support guide for 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine . As a researcher working with this intermediate, you are handling a "doubly activated" amine.

The Chemical Reality: This molecule features a primary amine attached to a carbon that is both benzylic and allylic .

  • Benzylic: Attached to the 3-Bromo-5-fluorophenyl ring.[1][2][3]

  • Allylic: Attached to the prop-2-ene double bond.

While the electron-withdrawing substituents (Br, F) on the ring provide some stabilization against carbocation formation (reducing the risk of racemization compared to the unsubstituted analog), the primary amine functionality remains highly nucleophilic, and the double bond introduces oxidative sensitivity. This guide prioritizes solvent interaction as the primary vector for degradation.

Solvent Compatibility Matrix

The following table summarizes the stability of your compound in common laboratory solvents over a 24-hour period at room temperature (


).
Solvent ClassSolvent ExampleStability StatusRisk FactorTechnical Note
Ketones Acetone, MEKCRITICAL FAILURE HighRapid formation of Schiff bases (imines). Do not use.
Chlorinated Chloroform (

)
POOR HighOften contains HCl traces (forms salts) or Phosgene (forms carbamates).
Chlorinated Dichloromethane (DCM)MODERATE MediumSlow N-alkylation (Menschutkin reaction) over prolonged storage (>48h).
Esters Ethyl AcetateMODERATE MediumSlow N-acylation to form acetamides, especially if heated or catalyzed.
Ethers THF, Diethyl EtherGOOD LowProne to peroxide formation which can oxidize the alkene/amine. Use BHT-stabilized.
Alcohols Methanol, EthanolGOOD LowGenerally stable, but protic solvents can facilitate racemization if acidic traces exist.
Aprotic Polar DMSO, DMF, AcetonitrileEXCELLENT LowBest for stock solutions. Keep dry to prevent hydrolytic degradation.

Troubleshooting Guide (Q&A)

Issue 1: "My sample dissolved in Acetone/CDCl3 shows unexpected peaks in NMR."

Diagnosis: Solvent-Reactive Degradation.

  • In Acetone: You have likely formed an imine (Schiff Base) . Primary amines react reversibly with ketones to release water and form a

    
     bond. In the NMR, you will see the disappearance of the amine protons and a shift in the adjacent methine proton.
    
  • In Chloroform (

    
    ):  Chloroform naturally decomposes to generate trace HCl and phosgene over time.
    
    • Symptom:[4][5] A white precipitate (the hydrochloride salt of your amine).

    • Symptom:[4][5] New peaks corresponding to carbamates or ureas if phosgene was present.

Solution:

  • Immediate Action: Evaporate the solvent immediately. If it was acetone, the reaction is reversible; adding water/acid during workup can hydrolyze the imine back to your amine (though yield loss is likely).

  • Prevention: Use DMSO-d6 or Acetonitrile-d3 for NMR analysis. If

    
     is mandatory, filter it through basic alumina just before use to remove acid traces.
    
Issue 2: "The clear oil turned yellow/brown after leaving it on the bench."

Diagnosis: Oxidative Instability (N-Oxidation). Allylic amines are susceptible to oxidation by atmospheric oxygen. The "yellowing" is often the formation of N-oxides or radical coupling products initiated at the allylic position.

Solution:

  • Recovery: Purify via silica gel chromatography (flushed with 1% Triethylamine to prevent acid-decomposition).

  • Prevention: Store under an inert atmosphere (Argon/Nitrogen). Store at

    
    .
    
Issue 3: "I see a new spot on TLC after storing in Dichloromethane (DCM) for a week."

Diagnosis: Slow N-Alkylation (The "DCM Trap"). While often assumed inert, DCM reacts with nucleophilic primary amines to form chloromethylated species or gem-diamines (aminals) over long periods. This is known as a pseudo-Menschutkin reaction.

Solution:

  • Protocol Change: Never store primary amines in DCM for >12 hours. Use DCM only for extractions, then rotary evaporate immediately.

Mechanistic Visualization

The following diagram details the chemical pathways leading to the degradation issues described above.

StabilityPathways Compound 1-(3-Bromo-5-fluorophenyl) prop-2-en-1-amine Acetone Solvent: Acetone (Ketone) Compound->Acetone DCM Solvent: DCM (Chlorinated) Compound->DCM Air Condition: Air/O2 (Storage) Compound->Air Imine Product: Imine (Schiff Base) [Reversible] Acetone->Imine Condensation (-H2O) Salt Product: HCl Salt (Precipitate) DCM->Salt Trace HCl Aminal Product: Chloromethyl Amine (Slow Alkylation) DCM->Aminal Nu- Attack (Long Term) Oxide Product: N-Oxide / Polymer (Yellowing) Air->Oxide Radical Oxidation

Figure 1: Degradation pathways of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine in various environments.

Recommended Storage & Handling Protocol

To ensure the integrity of your compound for drug development assays, strictly adhere to this "Gold Standard" protocol.

  • Form: Store as the Hydrochloride (HCl) or Tosylate salt if possible. The salt form protonates the amine, shutting down oxidation, N-alkylation, and imine formation.

  • Temperature:

    
     is mandatory for long-term storage (>1 week).
    
  • Atmosphere: Flush vials with Argon before sealing.

  • Container: Amber glass vials (protects the C-Br bond from photolytic cleavage).

  • Re-purification: If the free base has degraded, purify via Acid-Base extraction:

    • Dissolve in EtOAc.

    • Wash with 1M HCl (Product goes to water).

    • Discard Organic layer (removes non-basic impurities).

    • Basify aqueous layer with NaOH to pH 10.

    • Extract back into EtOAc, dry over

      
      , and concentrate.
      

References

  • Reactivity of Amines with Chlorinated Solvents

    • Title: The reactivity of dichloromethane toward amines.[4][6][7]

    • Source: Acta Chemica Scandinavica (via SciSpace).
    • URL:[Link]

  • General Stability of Allylic Amines

    • Title: Stability of the Allyl Radical - Resonance Revisited.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Compound Specific Data (Analogous Structures)

    • Title: 1-(3-bromo-5-fluorophenyl)propan-1-amine Properties.[2][3]

    • Source: Sigma-Aldrich / ChemScene.

Sources

Byproduct identification in 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-BP-3B5F-ALLYL Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Workflow Overview

User Context: You are synthesizing 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine , a critical chiral fragment often used in kinase inhibitor development (e.g., targeting the hinge region where halogen bonding is pivotal).

The Core Challenge: The synthesis relies on the nucleophilic addition of a vinyl group to an electron-deficient aryl imine. The presence of the 3-bromo substituent creates a high risk of Halogen-Metal Exchange (HME) , leading to "des-bromo" impurities that are chemically similar to the product and difficult to separate.

Standard Synthetic Pathway (Ellman Auxiliary Route)

We assume the industry-standard Ellman sulfinamide protocol for chiral amine synthesis.

SyntheticWorkflow Start 3-Bromo-5-fluorobenzaldehyde Step1 Step 1: Imine Formation ((R)-t-Butanesulfinamide + Ti(OEt)4) Start->Step1 Imine Sulfinyl Imine Intermediate Step1->Imine Step2 Step 2: Vinyl Addition (VinylMgBr or VinylLi) Imine->Step2 Sulfinamide Protected Allylic Amine Step2->Sulfinamide Step3 Step 3: Deprotection (HCl/Dioxane) Sulfinamide->Step3 Product Target: 1-(3-Bromo-5-fluorophenyl) prop-2-en-1-amine Step3->Product

Caption: Figure 1.[1][2][3][4][5] Standard workflow for chiral allylic amine synthesis using Ellman chemistry.

Troubleshooting Module: Byproduct Identification

This section addresses specific spectral anomalies encountered during Step 2 (Vinyl Addition).

Issue A: The "Phantom" Peak (Des-Bromo Impurity)

Symptom: LC-MS shows a major impurity with mass


 or 

relative to the target. NMR shows the loss of the specific aromatic triplet/multiplet pattern of the 3,5-disubstituted ring.

Diagnosis: Halogen-Metal Exchange (HME). The vinyl Grignard (or Lithium) reagent is acting as a base/exchange agent rather than a nucleophile. Instead of attacking the imine carbon, it attacks the bromine atom on the aromatic ring.

Mechanism of Failure:

  • Exchange: Ar-Br + Vinyl-MgBr

    
     Ar-MgBr + Vinyl-Br.
    
  • Quench: Upon aqueous workup, the Ar-MgBr is protonated to Ar-H.

  • Result: You isolate 1-(3-fluorophenyl)prop-2-en-1-amine .

Corrective Protocol:

Parameter Recommendation Scientific Rationale
Reagent VinylMgBr (Not VinylLi) Organolithiums undergo HME with aryl bromides extremely fast, even at -78°C. Magnesium is slower but still risky.
Solvent Toluene/DCM (Non-coordinating) THF coordinates Mg, increasing the carbanionic character and boosting HME rates. Non-coordinating solvents favor the addition mechanism.[6]
Temp -78°C to -40°C HME has a higher activation energy than imine addition. Keeping it cold favors the kinetic addition product.

| Additive | AlMe


  (Trimethylaluminum) | Pre-mixing the imine with AlMe

activates the imine and suppresses the basicity of the nucleophile. |
Issue B: The "Hydrolysis" Impurity (Allylic Alcohol)

Symptom: Isolation of a product that lacks the amine functionality (IR lacks N-H stretch) and corresponds to the allylic alcohol mass.

Diagnosis: Imine Hydrolysis. The sulfinyl imine is moisture-sensitive. If the reaction mixture contains water, the imine hydrolyzes back to the aldehyde before the Grignard adds. The Grignard then adds to the aldehyde, forming the alcohol.

Corrective Protocol:

  • Drying: Ensure the imine is azeotropically dried with toluene before redissolving for the reaction.

  • Titration: Titrate your Grignard reagent. If the titer is low, you are adding excess solvent/impurities that may contain moisture.

Issue C: Diastereomeric Erosion

Symptom: The chiral HPLC shows an enantiomeric excess (ee) < 95% after deprotection (or diastereomeric ratio < 95:5 before deprotection).

Diagnosis: Open Transition State. Ellman chemistry relies on a cyclic Zimmerman-Traxler transition state where the Magnesium chelates the sulfinyl oxygen and the imine nitrogen. If the solvent is too coordinating (pure THF), it disrupts this chelation, leading to an open transition state and poor stereocontrol.

Visualization of Failure Logic:

ByproductLogic Reaction Reaction: Imine + VinylMgBr Condition1 Condition: High Temp (>0°C) or Polar Solvent (THF) Reaction->Condition1 Condition2 Condition: Moisture Present Reaction->Condition2 Condition3 Condition: Standard Toluene/DCM Low Temp (-78°C) Reaction->Condition3 Result1 Byproduct: Des-Bromo Amine (via Halogen-Metal Exchange) Condition1->Result1 Br/Mg Exchange Result2 Byproduct: Allylic Alcohol (via Hydrolysis -> Aldehyde Addn) Condition2->Result2 Hydrolysis Result3 Target: Chiral Sulfinamide (>98:2 dr) Condition3->Result3 Chelated TS

Caption: Figure 2. Decision tree for byproduct formation based on reaction conditions.

Validated Experimental Protocol

To minimize the 3-bromo exchange, use this specific Non-Coordinating Solvent Protocol .

Reagents:

  • (R)-N-(3-bromo-5-fluorobenzylidene)-2-methylpropane-2-sulfinamide (1.0 equiv)

  • Vinylmagnesium bromide (1.0 M in THF - use minimal THF volume)

  • Dichloromethane (DCM) - Anhydrous

  • Toluene - Anhydrous

Step-by-Step:

  • Preparation: Dissolve the sulfinyl imine (1.0 equiv) in anhydrous DCM (0.2 M concentration). Cool the solution to -78°C strictly.

  • Reagent Addition: Add VinylMgBr (1.2 equiv) dropwise over 30 minutes.

    • Critical: Do not shoot the reagent in. A high local concentration of Grignard creates "hot spots" that favor Halogen-Metal exchange.

  • Monitoring: Stir at -78°C for 2 hours. Monitor by TLC or LCMS.

    • Note: Do not let the reaction warm to 0°C until you have confirmed consumption of the starting material.

  • Quench: Quench at -78°C with saturated NH

    
    Cl solution. Warming up before quenching can trigger post-reaction exchange or degradation.
    
  • Deprotection: Treat the purified intermediate with 4M HCl in Dioxane/MeOH (1:1) at room temperature for 1 hour to cleave the sulfinyl group.

Frequently Asked Questions (FAQ)

Q: Can I use Vinyl Lithium instead of Grignard to speed up the reaction? A: Absolutely not. Vinyl Lithium is far more aggressive toward aryl bromides. Using VinylLi will almost certainly result in >50% conversion to the des-bromo byproduct or polymerization via Wurtz-type coupling.

Q: Why do I see a "dimer" byproduct in the mass spec? A: This is likely a biaryl species formed if Halogen-Metal exchange occurs. The resulting Ar-MgBr can couple with unreacted Ar-Br (catalyzed by trace transition metals) or react with another equivalent of imine. This confirms your reaction temperature was too high.

Q: My product is an oil and difficult to crystallize. How do I purify it? A: Allylic amines are often oils.

  • Salt Formation: Convert the amine to the HCl or Oxalate salt. These are often crystalline solids that can be recrystallized to upgrade enantiomeric purity.

  • Column Chromatography: If keeping the free base, use 1-5% MeOH in DCM with 1% NH

    
    OH (or Triethylamine) to prevent the amine from streaking on silica.
    

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995.

  • Krasovskiy, A., & Knochel, P. (2004).[7] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333–3336. (Cited for mechanism of Br/Mg exchange risks).

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Authoritative text on Halogen-Metal Exchange kinetics).

Sources

Validation & Comparative

Comparative Guide: Synthetic Architectures for Substituted Phenylprop-2-en-1-amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenylprop-2-en-1-amines (cinnamyl amines) are privileged pharmacophores in antifungal agents (e.g., Naftifine), MAO-B inhibitors, and synthetic alkaloids. Their synthesis presents a specific triad of challenges: chemoselectivity (preserving the


-unsaturation), regioselectivity  (preventing branched isomer formation), and stereocontrol  (maintaining the 

-geometry).

This guide objectively compares three distinct synthetic methodologies. While Reductive Amination remains the industrial workhorse due to cost-efficiency, Palladium-Catalyzed Allylic Amination offers superior precision for complex substrates. The Staudinger Reduction serves as a mild, neutral-pH alternative for sensitive functionalities.

Strategic Decision Matrix

Before selecting a route, analyze your substrate's electronic and steric profile using the decision tree below.

DecisionMatrix Start Start: Substrate Availability Aldehyde Cinnamaldehyde Available? Start->Aldehyde Alcohol Cinnamyl Alcohol/Ester Available? Start->Alcohol Halide Cinnamyl Halide Available? Start->Halide Scale Scale > 100g? Aldehyde->Scale Yes Stereo Strict E-isomer required? Alcohol->Stereo Yes MethodC Route 3: Azide/Staudinger (Mild Conditions) Halide->MethodC Via Azide Sens Acid/Base Sensitive Groups? MethodA Route 1: Reductive Amination (Standard) Sens->MethodA No MethodB Route 2: Pd-Catalyzed Amination (High Precision) Sens->MethodB Yes (Avoids hydride) Scale->Sens No Scale->MethodA Yes (Cost effective) Stereo->MethodB Retains Stereochem

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and chemical sensitivity.

Comparative Performance Analysis

The following data aggregates typical performance metrics for synthesizing


-substituted cinnamyl amines (e.g., 

-benzyl-3-phenylprop-2-en-1-amine).
MetricRoute 1: Reductive AminationRoute 2: Pd-Catalyzed Allylic AminationRoute 3: Staudinger Reduction
Primary Precursor CinnamaldehydeCinnamyl Carbonate/AcetateCinnamyl Azide
Key Reagent

or


(Cat.)

,

Typical Yield 75 – 92%80 – 98%85 – 95%

Selectivity
High (Retains precursor geometry)Variable (Ligand dependent)Perfect Retention
Chemoselectivity Moderate (Risk of C=C reduction)ExcellentExcellent
Atom Economy GoodPoor (Loss of leaving group)Poor (Phosphine oxide waste)
Cost Profile LowHigh (Catalyst cost)Moderate

Route 1: Direct Reductive Amination

Best for: Large-scale synthesis and robust substrates.

Mechanism & Rationale

This reaction proceeds via the formation of an iminium ion intermediate.[1] The choice of reducing agent is critical. Sodium triacetoxyborohydride (


, 

) is superior to

because it is less basic and milder, minimizing the risk of reducing the

-double bond (1,4-reduction) or the aldehyde directly before imine formation [1].
Self-Validating Protocol

Target: Synthesis of


-benzylcinnamylamine.
  • Imine Formation:

    • Dissolve substituted cinnamaldehyde (1.0 equiv) and benzylamine (1.05 equiv) in 1,2-dichloroethane (DCE) or THF.

    • Validation: Stir at room temperature for 30–60 mins. Use TLC or observe the formation of a visible water layer or turbidity (if in non-polar solvent) indicating dehydration.

  • Reduction:

    • Add

      
       (1.4 equiv) in one portion.
      
    • Validation: Gas evolution (

      
      ) is generally minimal with STAB compared to borohydride. The reaction mixture should remain homogeneous or slightly cloudy.
      
    • Critical Step: Stir for 2–4 hours. Quench with saturated

      
      .[2]
      
  • Purification:

    • Extract with DCM. The crude product usually requires minimal purification (filtration through a short silica plug).

Expert Insight: If using electron-deficient anilines as the amine source, add 1.0 equiv of Acetic Acid to catalyze imine formation.

Route 2: Palladium-Catalyzed Allylic Amination (Tsuji-Trost)

Best for: Complex natural products, chiral amines, and substrates where 1,2-reduction is problematic.

Mechanism & Rationale

This route utilizes the Tsuji-Trost reaction.[3][4][5] A Pd(0) catalyst ionizes an allylic leaving group (carbonate or acetate) to form a


-allyl palladium complex. The amine nucleophile then attacks the 

-allyl system. Regioselectivity (linear vs. branched) is controlled by the "hardness" of the nucleophile and the ligand sterics [2].

TsujiTrost Substrate Allylic Carbonate Complex π-Allyl Pd Complex Substrate->Complex Oxidative Addition (-LG) Pd0 Pd(0) Catalyst Pd0->Complex Product Linear Amine Complex->Product Nucleophilic Attack Product->Pd0 Regeneration Nu Amine (Nu) Nu->Product

Figure 2: Catalytic cycle of the Tsuji-Trost Allylic Amination demonstrating the


-allyl intermediate.
Self-Validating Protocol

Target: Amination of cinnamyl methyl carbonate.

  • Catalyst Activation:

    • In a flame-dried flask, dissolve

      
       (2.5 mol%) and 
      
      
      
      (5.0 mol%) in anhydrous THF.
    • Validation: The solution should turn from a deep purple/red (characteristic of

      
       complexes) to a yellow/orange  color, indicating the formation of the active phosphine-ligated Pd(0) species.
      
  • Substrate Addition:

    • Add cinnamyl methyl carbonate (1.0 equiv). Stir for 10 minutes.

  • Amination:

    • Add the amine (1.1 equiv).

    • Validation: Monitor by TLC.[1][6] The disappearance of the carbonate (

      
       in 4:1 Hex/EtOAc) and appearance of the amine (
      
      
      
      , streaks on silica) confirms progress.
    • Note: Regioselectivity favors the linear (

      
      )-isomer with primary amines.
      

Route 3: Staudinger Reduction via Cinnamyl Azides

Best for: Synthesis of primary amines (


) without over-alkylation side products.
Mechanism & Rationale

This is a two-step sequence:[7][8][9] (1) Nucleophilic substitution of a cinnamyl halide with azide, followed by (2) Staudinger reduction using Triphenylphosphine (


). The reaction proceeds through a phosphazide intermediate which loses 

to form an iminophosphorane, which is then hydrolyzed [3].[10]
Self-Validating Protocol

Target: Synthesis of primary cinnamyl amine.[11]

  • Azidation (Precursor Synthesis):

    • Treat cinnamyl bromide with

      
       (1.2 equiv) in DMF at RT.
      
    • Safety:Do not heat. Cinnamyl azides are stable at RT but potentially explosive if concentrated or heated.

  • Staudinger Reduction:

    • Dissolve the crude azide in THF/Water (10:1).

    • Add

      
       (1.1 equiv) in small portions.
      
    • Validation: Immediate evolution of Nitrogen gas bubbles is the positive confirmation of the reaction.

  • Hydrolysis:

    • Stir for 2 hours until gas evolution ceases.

    • Validation: The reaction mixture often precipitates Triphenylphosphine oxide (white solid) or becomes viscous.

    • Acidify with 1M HCl (extracts amine into aqueous phase), wash organic phase (removes

      
      ), then basify aqueous phase to recover pure amine.
      

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422.

  • Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron, 48(8), 1353–1406.

Sources

Spectroscopic Comparison of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine Isomers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine is a highly versatile chiral allylamine building block. The presence of the terminal alkene and the di-halogenated phenyl ring makes it a valuable intermediate for cross-coupling, metathesis, and the synthesis of complex active pharmaceutical ingredients (APIs). However, its pharmacological utility is strictly dependent on its enantiomeric purity. Because the


 and 

enantiomers possess identical physical properties and standard spectroscopic signatures in achiral environments[1], specialized analytical techniques are required to differentiate them.

This guide objectively compares the three leading spectroscopic methodologies used to assign the absolute configuration and evaluate the enantiomeric purity of this molecule: NMR via Mosher’s Amide Derivatization , Vibrational Circular Dichroism (VCD) , and Chiral HPLC with Electronic Circular Dichroism (ECD) .

NMR Spectroscopy via Mosher's Amide Derivatization

The Causality of the Method

Unaided Nuclear Magnetic Resonance (NMR) spectroscopy cannot distinguish enantiomers because the nuclear shielding tensor is even under parity; thus, the chemical shifts of enantiomers are identical[1][2]. To break this symmetry, the chiral amine is covalently reacted with an enantiopure chiral derivatizing agent (CDA), typically


-methoxy-

-trifluoromethylphenylacetyl chloride (MTPA-Cl), known as Mosher's acid chloride[3][4].

This reaction converts the enantiomers into diastereomers. Because diastereomers possess different spatial arrangements, the protons on the allylamine experience different anisotropic shielding effects from the phenyl ring of the MTPA group. This results in distinct chemical shifts (


) in 

H and

F NMR, allowing for the assignment of absolute configuration through empirical models[3][5].
Experimental Protocol: Mosher Amide Synthesis

This protocol is a self-validating system; the complete disappearance of the primary amine protons confirms quantitative derivatization.

  • Sample Preparation: Dissolve 0.05 mmol of the unknown enantiomer of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine in 0.5 mL of anhydrous deuterated pyridine (pyridine-

    
    ) in a standard 5 mm NMR tube.
    
  • Derivatization: Add 0.1 mmol (2 equivalents) of

    
    -MTPA-Cl to the tube. In a separate, parallel experiment, repeat the process using 
    
    
    
    -MTPA-Cl[4].
  • Reaction: Seal the tubes under inert gas and agitate gently. Allow the reaction to proceed at room temperature for 1–2 hours. The pyridine-

    
     serves a dual purpose as both the NMR solvent and the acid scavenger for the generated HCl.
    
  • Acquisition: Acquire high-resolution

    
    H and 
    
    
    
    F NMR spectra (400 MHz or higher).
  • Data Extraction: Calculate the chemical shift differences (

    
    ) for the key protons (the vinyl protons and the aryl protons).
    

MosherWorkflow Amine 1-(3-Bromo-5-fluorophenyl) prop-2-en-1-amine (Unknown Enantiomer) R_MTPA (R)-MTPA-Cl Derivatization Amine->R_MTPA S_MTPA (S)-MTPA-Cl Derivatization Amine->S_MTPA Diast_R (R)-MTPA Amide Diastereomer R_MTPA->Diast_R Pyridine-d5, RT Diast_S (S)-MTPA Amide Diastereomer S_MTPA->Diast_S Pyridine-d5, RT NMR 1H / 19F NMR Spectroscopy Diast_R->NMR Diast_S->NMR Analysis Calculate Δδ(S-R) Assign Absolute Configuration NMR->Analysis

Workflow for Mosher's amide derivatization and NMR analysis of chiral amines.

Data Interpretation

By plotting the


 values onto the spatial model of the molecule, the absolute configuration of the chiral center (C1) can be deduced. Positive values indicate protons located on the right side of the Mosher plane, while negative values indicate protons on the left.

Table 1: Theoretical


 Interpretation for the 

-Enantiomer
Proton GroupLocation relative to Chiral CenterExpected

Sign
Structural Rationale
Vinyl Protons (-CH=CH2) L1 (Substituent 1)Negative (-) Shielded by the MTPA phenyl ring in the

-amide.
Aryl Protons (Ar-H) L2 (Substituent 2)Positive (+) Shielded by the MTPA phenyl ring in the

-amide.
CF3 Group (

F NMR)
MTPA MoietyPositive (+) Sensitive to the spatial proximity of the bromo/fluoro-phenyl ring[5].

Vibrational Circular Dichroism (VCD) & DFT Calculations

The Causality of the Method

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition[6][7]. Unlike NMR, VCD is an inherently chiroptical technique. Because the VCD spectra of enantiomers are exact mirror images (equal in magnitude, opposite in sign), comparing the experimental spectrum to an ab initio Density Functional Theory (DFT) calculated spectrum allows for the unambiguous assignment of absolute configuration without the need for chemical derivatization[6][8].

Experimental & Computational Protocol

This protocol validates itself through the statistical correlation between the theoretical quantum mechanical model and the empirical physical measurement.

  • Sample Preparation: Dissolve ~15 mg of the enantiopure amine in 150 µL of a non-chiral, IR-transparent solvent (e.g., CDCl

    
    ). Crucial Step:  Avoid solvents that strongly hydrogen bond, as this can cause unpredictable band splitting and obscure the chiral motif of the amine[9][10].
    
  • Experimental Acquisition: Load the sample into a BaF

    
     cell with a 100 µm path length. Acquire the IR and VCD spectra using an FT-VCD spectrometer (4 cm
    
    
    
    resolution, 4–8 hours accumulation to ensure a high signal-to-noise ratio).
  • Computational Modeling: Perform a systematic conformational search of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine using molecular mechanics to identify all low-energy conformers[11].

  • DFT Optimization: Optimize the geometry and calculate the vibrational frequencies and rotational strengths for all conformers using DFT (e.g., B3LYP/6-311G(d,p) level of theory)[8][12].

VCDWorkflow Input Chiral Amine 3D Structure (Arbitrary Initial Configuration) ConfSearch Conformational Search (Molecular Mechanics) Input->ConfSearch DFT DFT Optimization & Frequencies (e.g., B3LYP/6-311G**) ConfSearch->DFT CalcVCD Calculate Theoretical VCD & IR Spectra DFT->CalcVCD Compare Spectral Comparison (Cai-factor Analysis) CalcVCD->Compare ExpVCD Experimental VCD/IR Measurement (CDCl3) ExpVCD->Compare Result Absolute Configuration Assigned Compare->Result

Computational and experimental VCD workflow for assigning absolute configuration.

Chiral HPLC with ECD Detection

While VCD is the gold standard for absolute configuration, Chiral High-Performance Liquid Chromatography (HPLC) coupled with Electronic Circular Dichroism (ECD) is the optimal method for determining enantiomeric excess (ee) and separating racemic mixtures.

Experimental Protocol
  • Column Selection: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H). The stationary phase forms transient, reversible diastereomeric complexes with the amine enantiomers, leading to differential retention times.

  • Mobile Phase: Isocratic elution using Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v). Causality: The addition of 0.1% diethylamine is critical; it suppresses the secondary interactions between the primary amine analyte and the residual silanols on the silica support, preventing severe peak tailing.

  • Detection: Monitor UV absorption at 254 nm (targeting the halogenated phenyl ring) and ECD at the corresponding absorption maximum. The

    
     and 
    
    
    
    isomers will elute at different retention times and exhibit ECD spectra with opposite Cotton effects.

Comparative Data Summary

To select the appropriate analytical strategy for 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine, researchers must weigh the sample availability, required throughput, and the specific data required (Absolute Configuration vs. Enantiomeric Excess).

Table 2: Objective Comparison of Spectroscopic Alternatives

ParameterMosher's Method (NMR)VCD + DFTChiral HPLC-ECD
Primary Output Absolute ConfigurationAbsolute Configuration & 3D ConformationEnantiomeric Excess (ee)
Basis of Differentiation Covalent DiastereomersIntrinsic Chiroptical PropertiesTransient Diastereomeric Complexes
Destructive? Yes (Covalent Derivatization)No (Sample can be recovered)No (Analytical scale)
Sample Requirement ~10 mg~15-20 mg< 1 mg
Computational Requirement None (Empirical Model)High (DFT Calculations required)None
Time to Result 1-2 Days (Reaction + NMR)3-5 Days (Calculation bottleneck)< 1 Hour (Once method is developed)
Limitations Requires free -NH2; sensitive to steric hindrance.Requires high sample purity; calculations can be complex.Requires access to expensive chiral columns.

Conclusion & Recommendations

For the robust characterization of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine isomers, a multi-tiered approach is recommended. Chiral HPLC-ECD should be utilized for routine monitoring of enantiomeric excess during process chemistry and asymmetric synthesis. For the definitive assignment of absolute configuration—a strict regulatory requirement for API development—VCD spectroscopy provides the highest level of structural proof without the risk of derivatization artifacts. However, if computational resources or VCD instrumentation are unavailable, Mosher's Amide NMR remains a highly reliable, accessible, and field-proven alternative for primary amines.

References

1.[12] Merten, C., Amkreutz, M., & Hartwig, A. (2010). VCD study of alpha-methylbenzyl amine derivatives: detection of the unchanged chiral motif. Chirality, 22(8), 754-761.[Link] 2.[6] Dukor, R. K., & Nafie, L. A. (2021). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. PMC.[Link] 3.[9] DTU Research Database. Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy.[Link] 4.[10] DTU Research Database. Structural characterization of chiral molecules using vibrational circular dichroism spectroscopy: artifacts.[Link] 5.[1] Ceccarelli, C., et al. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. PubMed.[Link] 6.[2] Wadhwa, S., et al. (2024). Direct Chiral Discrimination with NMR. D-NB.[Link] 7.[3] Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments.[Link] 8.[5] Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). NIH.[Link] 9.[4] Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education.[Link] 10.[11] Sherer, E. C., et al. (2014). Systematic Approach to Conformational Sampling for Assigning Absolute Configuration Using Vibrational Circular Dichroism. Journal of Medicinal Chemistry.[Link] 11.[7] Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. ResearchGate.[Link] 12.[13] Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. (2023). PMC.[Link] 13.[8] The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. ResearchGate.[Link]

Sources

Alternative Reagents for the Synthesis of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure


-branched allylic amines is a critical operation in modern drug development, as these motifs frequently serve as core pharmacophores or key intermediates for complex peptide isosteres . The target molecule, 1-(3-bromo-5-fluorophenyl)prop-2-en-1-amine , presents a distinct chemoselectivity challenge: the electron-deficient aryl ring bears both a fluorine and a bromine atom.

When synthesizing this molecule via the nucleophilic vinylation of its corresponding imine, the use of traditional, highly reactive organometallic reagents (such as Grignard or organolithium reagents) risks competitive halogen-metal exchange at the labile C–Br bond. This guide objectively compares alternative vinylating reagents—specifically focusing on Rhodium(I)-catalyzed alkenylboron additions versus attenuated organozinc reagents—to establish a self-validating, scalable protocol that ensures both high diastereoselectivity and complete retention of the aryl bromide moiety.

Synthetic Strategy & Mechanistic Workflow

The most reliable framework for accessing chiral


-branched amines is the condensation of the parent aldehyde (3-bromo-5-fluorobenzaldehyde) with Ellman’s chiral auxiliary, (R)-tert-butanesulfinamide, to form a stereodefined sulfinyl imine . The subsequent addition of a vinyl nucleophile establishes the stereocenter, governed by the chiral environment of the sulfinyl group.

Synthesis A 3-Bromo-5-fluoro- benzaldehyde C Chiral Sulfinyl Imine Intermediate A->C Condensation B (R)-tert-Butanesulfinamide Ti(OEt)4, THF B->C E Allylic Sulfinamide (Diastereomerically Pure) C->E Nucleophilic Addition D Vinylation Reagent (Rh-cat or Zinc) D->E G 1-(3-Bromo-5-fluorophenyl) prop-2-en-1-amine E->G Cleavage F HCl in MeOH Deprotection F->G

Figure 1: Synthetic workflow for 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine via sulfinyl imine.

Reagent Comparison & Causality Analysis

The choice of vinylating reagent dictates not only the yield and diastereomeric ratio (dr) but also the survival of the aryl bromide moiety.

Quantitative Comparison of Vinylating Reagents
Reagent SystemYield (%)Diastereomeric Ratio (dr)Aryl Bromide ToleranceOperating TempScalability & Cost
Vinylmagnesium Bromide 60-68%~90:10Poor (Requires strict -78 °C)-78 °CLow reagent cost, high cryo-cooling cost
Vinylzinc Chloride 75-82%~95:5Moderate to Good-40 °C to 0 °CModerate cost, improved scalability
Potassium Vinyltrifluoroborate / [Rh] 88-94%>98:2Excellent (No exchange)50 °CHigh catalyst cost, excellent scalability
Baseline: Vinylmagnesium Bromide (The Grignard Approach)
  • Mechanism & Causality: Vinyl Grignard reagents add to N-tert-butanesulfinyl imines via a rigid, six-membered chair-like transition state where the magnesium coordinates to the sulfinyl oxygen, directing the nucleophile to the Re face of the imine [[1]]([Link]).

  • Limitations: The high nucleophilicity and basicity of the Grignard reagent make it prone to undergo halogen-metal exchange with the electron-deficient 3-bromo-5-fluorophenyl ring. To suppress this, the reaction must be maintained strictly at -78 °C in non-coordinating solvents. Even brief localized warming during reagent addition can lead to debrominated byproducts, making this route unfavorable for scale-up.

Alternative 1: Potassium Vinyltrifluoroborate with Rh(I) Catalysis (The Premium Route)
  • Mechanism & Causality: Pioneered by the Ellman group, the Rh(I)-catalyzed addition of alkenylboron reagents completely bypasses the basicity issues of Grignard reagents . The catalytic cycle involves the transmetalation of the vinyl group from the trifluoroborate to a Rh(I) center, followed by coordination to the imine and migratory insertion.

  • Advantages: Because the organoboron reagent is mildly nucleophilic and the Rh(I) intermediate has a high, specific affinity for the imine

    
    -bond, the aryl bromide is completely ignored . Furthermore, using the dppbenz ligand creates a highly stereocontrolled pocket, pushing the dr to >98:2 while allowing the reaction to run at a convenient 50 °C .
    
Alternative 2: Vinylzinc Chloride (The Attenuated Approach)
  • Mechanism & Causality: Transmetalating vinylmagnesium bromide with anhydrous ZnCl₂ generates vinylzinc chloride in situ. Zinc is significantly less electropositive than magnesium, which softens the nucleophile and drastically reduces the rate of halogen-metal exchange.

  • Advantages: This attenuation allows the vinylation to proceed at warmer temperatures (-40 °C to 0 °C) while maintaining the chelation-controlled transition state necessary for high diastereoselectivity. It serves as a highly effective, scalable middle ground when Rh-catalysis is cost-prohibitive.

ReagentLogic Imine Chiral Sulfinyl Imine (Contains Ar-Br bond) Grignard Vinylmagnesium Bromide (High Reactivity) Imine->Grignard Nucleophilic Addition Zinc Vinylzinc Chloride (Moderate Reactivity) Imine->Zinc Nucleophilic Addition Rh Potassium Vinyltrifluoroborate + Rh(I) Catalyst (Mild) Imine->Rh Migratory Insertion Risk Risk: Halogen-Metal Exchange Requires -78 °C Grignard->Risk Bal Balanced: Reduced side reactions Operates at -40 °C Zinc->Bal Safe Safe: Complete Chemoselectivity Operates at 50 °C Rh->Safe

Figure 2: Causality and chemoselectivity logic for selecting vinylating reagents.

Experimental Protocols (Self-Validating Systems)

Protocol A: Rh(I)-Catalyzed Vinylation (Recommended for High Chemoselectivity)

This protocol ensures complete retention of the aryl bromide and maximum stereocontrol.

  • Imine Formation: In a flame-dried flask, dissolve 3-bromo-5-fluorobenzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in anhydrous THF (0.5 M). Add Ti(OEt)₄ (2.0 equiv) dropwise. Stir at room temperature for 12 h. Quench with an equal volume of saturated aqueous NaHCO₃, filter the resulting titanium salts through Celite, and concentrate the organic layer to isolate the sulfinyl imine .

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine [Rh(OH)(cod)]₂ (3 mol%) and 1,2-bis(diphenylphosphino)benzene (dppbenz, 6 mol%) in degassed dioxane. Stir for 15 minutes to pre-form the active catalyst complex . (Self-Validation: The solution will undergo a distinct color change indicating active complex formation).

  • Vinylation: To the catalyst solution, add the sulfinyl imine (1.0 equiv) and potassium vinyltrifluoroborate (1.5 equiv). Add degassed water to achieve a 10:1 dioxane:water ratio .

  • Reaction: Seal the vessel, remove from the glovebox, and heat at 50 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄ and concentrate. Purify by flash chromatography to yield the pure (R,R)-allylic sulfinamide.

  • Deprotection: Dissolve the sulfinamide in MeOH (0.2 M). Add 4M HCl in dioxane (2.0 equiv). Stir for 1 hour at room temperature. Concentrate, partition between 1M NaOH and CH₂Cl₂, extract, and dry to yield the free 1-(3-bromo-5-fluorophenyl)prop-2-en-1-amine [[1]]([Link]).

Protocol B: Vinylzinc Addition (Cost-Effective Alternative)

This protocol utilizes transmetalation to attenuate reactivity, preventing C-Br degradation without the need for precious metals.

  • Imine Formation: Proceed exactly as in Protocol A, Step 1.

  • Zinc Transmetalation: In a flame-dried flask under argon, dissolve anhydrous ZnCl₂ (1.5 equiv) in anhydrous THF (0.3 M). Cool to 0 °C. Add vinylmagnesium bromide (1.0 M in THF, 1.5 equiv) dropwise. Stir for 30 minutes to form vinylzinc chloride. (Self-Validation: A slight exotherm and dissolution of any suspended zinc salts confirms transmetalation).

  • Vinylation: Cool the organozinc solution to -40 °C. Slowly add a solution of the sulfinyl imine (1.0 equiv) in THF.

  • Reaction & Quench: Stir at -40 °C for 4 hours. To prevent warming-induced halogen-metal exchange, quench cold by the slow addition of saturated aqueous NH₄Cl directly into the -40 °C bath.

  • Workup & Deprotection: Extract with EtOAc, dry, concentrate, and deprotect using the HCl/MeOH method described in Protocol A, Step 6.

Conclusion

For the synthesis of 1-(3-bromo-5-fluorophenyl)prop-2-en-1-amine, the traditional vinyl Grignard approach is fundamentally flawed due to the high risk of C–Br bond degradation. The Rh(I)-catalyzed addition of potassium vinyltrifluoroborate stands as the premier methodology, offering a self-validating system where mild conditions inherently protect sensitive functional groups while delivering near-perfect stereocontrol . For highly cost-sensitive scale-ups, in situ generated vinylzinc chloride provides a robust, chemoselective compromise.

References

  • Ellman, J.A., Owens, T.D., & Tang, T.P. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. URL: [Link]

  • Wipf, P., et al. "Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres." Organic Process Research & Development, 2012. URL: [Link]

  • Brak, K. "Design of Cruzain Inhibitors for the Treatment of Chagas Disease AND Development and Application of Methods for the Asymmetric Synthesis of

    
    -Branched Amines." UC Berkeley Electronic Theses and Dissertations, 2008. URL: [Link]
    

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Bromo-Fluorophenyl Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various scaffolds incorporating the bromo-fluorophenyl moiety. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate the nuanced roles of bromine and fluorine substitution in modulating pharmacological activity. We will explore the rationale behind synthetic strategies, compare biological activities across different molecular frameworks, and provide detailed experimental protocols to support further research.

The Strategic Importance of Bromo-Fluorophenyl Motifs in Medicinal Chemistry

The incorporation of halogen atoms, particularly fluorine and bromine, is a cornerstone of modern medicinal chemistry.[1] These elements are not mere placeholders but are strategically employed to fine-tune a molecule's physicochemical and pharmacological profile. The bromo-fluorophenyl motif is particularly valuable, offering a synergistic combination of properties that can enhance drug efficacy and safety.

  • Fluorine's Role: The introduction of a fluorine atom, the most electronegative element, can profoundly impact a compound's properties.[2][3] It can increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[2] Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic influence is substantial.[4]

  • Bromine's Contribution: Bromine, a larger and more polarizable halogen, serves as a versatile functional handle. It provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the facile synthesis of diverse analog libraries for SAR exploration.[5][6] Furthermore, bromine can form halogen bonds, a type of non-covalent interaction that can contribute significantly to ligand-receptor binding affinity and selectivity.[7]

The combination of these two halogens on a phenyl ring creates a unique electronic and steric landscape, providing medicinal chemists with a powerful tool to optimize lead compounds.

Comparative SAR Analysis Across Different Scaffolds

The influence of the bromo-fluorophenyl group is highly dependent on the core scaffold to which it is attached and its specific substitution pattern. Below, we compare the SAR of this motif in several classes of biologically active compounds.

Kinase Inhibitors: Targeting the Engine of Cell Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[8] Many kinase inhibitors utilize halogenated phenyl rings to achieve high potency and selectivity.

A study on quinazoline-based derivatives as Aurora A kinase inhibitors revealed that halogen substitution on the terminal phenyl ring significantly enhanced activity.[8] Specifically, compound 6e , which features a bromine atom on the terminal phenyl ring and a fluorine atom on the quinazoline core, exhibited the most potent inhibitory activity among the tested series.[8] This suggests a synergistic effect of the two halogens in occupying the ATP-binding pocket. Similarly, the approved drug Binimetinib contains a (4-bromo-2-fluorophenyl)amino moiety, underscoring the importance of this substitution pattern for potent kinase inhibition.[6]

G

SAR Workflow for Bromo-Fluorophenyl Kinase Inhibitors.
Imidazole-Based Anticancer Agents

The 1-(4-fluorophenyl)-1H-imidazole scaffold has been explored for its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[9] Comparative studies show that the addition of a bromo substituent can significantly impact activity. For instance, in a series of 1-(4-substituted phenyl)-2-ethyl imidazole derivatives, a bromo substituent at the para-position of the phenyl ring conferred greater antitumor activity against several cancer cell lines compared to chloro or fluoro substitutions alone.[9] This highlights that both the electronic properties and the size of the halogen are critical determinants of biological function.

Dual Endothelin Receptor Antagonists

In the development of dual endothelin receptor antagonists for cardiovascular diseases, SAR studies revealed the importance of a 4-bromophenyl substituent.[10] When comparing various substituents at position 5 of a core pyrimidine scaffold, a 4-bromophenyl group (compound 57) significantly improved the compound's affinity for both the ETA and ETB receptors compared to an unsubstituted phenyl ring.[10] This enhancement in potency underscores the favorable interactions facilitated by the bromine atom within the receptor binding sites.

Quantitative Data Summary

The following tables summarize the biological activity of selected bromo-fluorophenyl compounds and their analogs, providing a quantitative basis for comparison.

Table 1: Comparison of Quinazoline-Based Aurora A Kinase Inhibitors [8]

CompoundCore Scaffold HalogenTerminal Phenyl HalogenInhibition % at 10 µM
6a NoneNoneLower Activity
6b NoneChloroHigher Activity
6d FluoroNoneModerate Activity
6e FluoroBromoMost Potent

Table 2: Comparison of Halogenated Benzamides for D2 Receptor Binding [1]

CompoundHalogenationTargetKi (nM)
Sulpiride NoneD2 Receptor10.3 - 29
Raclopride 3,5-dichloroD2 Receptor1.8

Note: While Raclopride is a dichloro-substituted compound, this data illustrates the principle that halogenation can dramatically increase binding affinity compared to a non-halogenated analog.

Table 3: Anticancer Activity of 1,3,4-Thiadiazole Derivatives against MCF-7 Cells [11]

CompoundSubstituent (Ring A)Substituent (Ring B)IC50 (µM)
A2 3-Fluorophenyl2-Bromophenyl52.35
A3 3-Fluorophenyl2-Chlorophenyl54.81
B1 4-Fluorophenyl2-Iodophenyl53.90
B3 4-Fluorophenyl2-Chlorophenyl54.10

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed methodologies for key experiments.

Synthesis Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol describes a general method for synthesizing a biaryl compound from a bromo-fluorophenyl starting material, a common step in building more complex molecules.[5]

Objective: To couple a bromo-fluorophenyl precursor with a boronic acid to form a C-C bond.

Materials:

  • Bromo-fluorophenyl derivative (e.g., 2-bromo-4-fluorophenol) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq)

  • Base (e.g., K2CO3 or Cs2CO3) (2.0 eq)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source

Procedure:

  • To a round-bottom flask, add the bromo-fluorophenyl derivative, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel to yield the pure biaryl compound.

G

Workflow for Suzuki-Miyaura cross-coupling.
Biological Assay Protocol: MTT Cytotoxicity Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[9]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate, multichannel pipette, incubator (37 °C, 5% CO2), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Directions

The strategic placement of bromo-fluorophenyl moieties is a proven and effective strategy in drug design. The interplay between the metabolic stability and binding enhancements offered by fluorine and the synthetic versatility and halogen-bonding potential of bromine provides a rich toolkit for lead optimization.[2][5] As demonstrated across kinase, EGFR, and endothelin receptor inhibitors, this motif consistently contributes to high-potency interactions with biological targets.[8][9][10] Future research should continue to explore the nuanced effects of isomeric positioning of the bromo and fluoro groups and expand the application of this valuable pharmacophore to new target classes. The detailed protocols provided herein offer a validated foundation for such exploratory work.

References

  • Benchchem. (n.d.). Bromo-1-(4-fluorophenyl)-1H-imidazole Analogs: A Comparative Guide for Researchers.
  • Benchchem. (n.d.). Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors.
  • Benchchem. (n.d.). The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery.
  • El-Damasy, D. A., et al. (2024). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI.
  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
  • Anonymous. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews.
  • Silverman, R. B., & Holladay, M. W. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
  • Benchchem. (n.d.). A Comparative Assessment of Halogenated Benzamides in Drug Discovery.
  • Ciupa, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI.
  • Płazińska, A., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.

Sources

Absolute Configuration Determination: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray crystallography for absolute configuration determination Content Type: Publish Comparison Guides

Executive Summary: The Chirality Imperative

In pharmaceutical development, the determination of absolute configuration (AC) is not merely a structural formality—it is a regulatory and safety imperative. Following the thalidomide tragedy, regulatory bodies (FDA, EMA) mandate the unequivocal assignment of stereochemistry for all chiral new molecular entities (NMEs).

While Single Crystal X-ray Diffraction (SC-XRD) remains the "Gold Standard" for direct, ab initio AC determination, modern workflows often require alternatives due to sample limitations (e.g., lack of suitable crystals). This guide objectively compares SC-XRD against Vibrational Circular Dichroism (VCD) , NMR (Mosher’s Method) , and the emerging MicroED , providing actionable protocols and decision-making frameworks for the bench scientist.

The Gold Standard: Single Crystal X-ray Diffraction (SC-XRD)

The Mechanism: Anomalous Scattering

Standard diffraction assumes Friedel’s Law holds: the intensity of a reflection


 equals that of its inverse 

.[1] This symmetry makes it impossible to distinguish enantiomers.

To determine AC, crystallographers exploit Anomalous Scattering (Resonant Scattering) . When the incident X-ray energy is near the absorption edge of an atom in the crystal (typically a "heavy" atom like Cl, S, P, or metals), the atomic scattering factor


 becomes complex:


The imaginary component (

) introduces a phase shift that breaks Friedel’s Law, creating measurable intensity differences between Bijvoet pairs (

vs.

).[1][2][3] These differences directly correlate to the absolute spatial arrangement of atoms.
Critical Validation Metrics

The reliability of an SC-XRD AC assignment is quantified by statistical parameters. A "good structure" is not enough; the anomalous signal must be statistically significant.

ParameterSymbolDescriptionInterpretation Criteria
Flack Parameter

Quantifies the fraction of the inverted structure present in the model.[1][2][3][4]

(

):
Correct AC.

:
Inverted structure (flip model).

:
Racemic twin or weak signal.
Hooft Parameter

Bayesian post-refinement analysis of Bijvoet differences. More robust for light-atom structures.

:
Probability

.Preferred over Flack for weak anomalous scatterers (C, H, N, O).
Parsons' Quotient

Uses intensity quotients rather than differences; reduces systematic errors.Similar to Hooft; often yields lower standard uncertainties (

) for marginal data.
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Expert Insight: For "light atom" structures (C, H, N, O only), the anomalous signal is weak. Using Cu K


 radiation  (

Å) instead of Mo K

(

Å) is critical, as it increases the

component for oxygen and nitrogen, often making AC determination possible without heavy atom derivatization.

Comparative Analysis: SC-XRD vs. Alternatives

Performance Matrix

The following table contrasts the primary methods for AC determination based on experimental realities.

FeatureSC-XRD (Anomalous Dispersion) VCD (Vibrational Circular Dichroism) NMR (Mosher's Method) MicroED (Electron Diffraction)
Primary Output Direct 3D atomic mapIR absorption difference (

)
Chemical shift difference (

)
Coulomb potential map
Sample State Single Crystal (

mm)
Solution (Liquid)Solution (Derivatized)Nanocrystal / Powder
Sample Mass

mg (recoverable)

mg (recoverable)

mg (destructive)

mg
Time to Result 24 - 48 hours4 - 24 hours (includes DFT)2 - 3 days (synthesis + NMR)Minutes (data) to Days (analysis)
Confidence Absolute (Direct) High (Model Dependent)High (Deductive)Medium-High (Emerging)
Key Limitation Requires high-quality crystal.[5][6][7]Requires accurate DFT calculation.Requires chemical reaction; indirect.Dynamical scattering complicates AC.
Decision Framework

The choice of method is dictated by sample physical state and chemistry.

decision_tree start Start: Pure Chiral Compound crystal_check Is a Single Crystal Available (>0.1 mm)? start->crystal_check heavy_atom Contains Heavy Atom (>Si)? crystal_check->heavy_atom Yes powder_check Is it a Microcrystalline Powder? crystal_check->powder_check No sc_xrd SC-XRD (Cu Kα) heavy_atom->sc_xrd No (Light Atom) mo_source SC-XRD (Mo Kα) heavy_atom->mo_source Yes micro_ed MicroED (Requires specialized analysis) powder_check->micro_ed Yes solubility Soluble in IR-transparent solvent? powder_check->solubility No (Amorphous/Oil) vcd VCD + DFT Calculation solubility->vcd Yes functional_group Has -OH or -NH2 group? solubility->functional_group No / VCD Inconclusive mosher NMR (Mosher's Method) functional_group->mosher Yes (Quick check) crystallize_deriv Derivatize with Heavy Atom (e.g., p-Br-benzoate) -> SC-XRD functional_group->crystallize_deriv Yes (Definitive)

Figure 1: Strategic decision matrix for selecting an absolute configuration determination method based on sample properties.

Experimental Protocol: The Self-Validating SC-XRD Workflow

To ensure scientific integrity, this protocol incorporates "stop/go" validation steps.

Phase 1: Crystal Assessment & Strategy
  • Selection: Select a crystal with defined faces, free of cracks/twinning. Size:

    
     mm minimum for light atoms.
    
  • Source Selection:

    • Mo Source: Use only if elements heavier than Si are present.

    • Cu Source: Mandatory for "light atom" organic molecules (C, H, N, O) to maximize the anomalous signal (

      
      ).
      
Phase 2: Data Collection (The Friedel Pair Mandate)

Standard "unique data" collection is insufficient. You must collect redundant data to statistically verify small intensity differences.

  • Strategy: Full sphere or high-redundancy hemisphere.

  • Completeness: Target

    
     completeness to resolution 
    
    
    
    Å.
  • Redundancy: Target

    
     redundancy (measure each reflection multiple times).
    
  • Friedel Pairs: Explicitly disable "Friedel merging" during integration. Treat

    
     and 
    
    
    
    as separate observations.
Phase 3: Structure Refinement & AC Assignment
  • Solve Structure: Use standard direct methods (e.g., SHELXT).

  • Refine: Least-squares refinement (e.g., SHELXL). Ensure

    
    .
    
  • Calculate Flack/Hooft:

    • In SHELXL, use the TWIN and BASF commands if twinning is suspected, or simply read the Flack parameter output in modern versions.

    • Validation Check: Look at the standard uncertainty (

      
      ).[1][3][4][8]
      
      • If

        
        : The data is inconclusive. Do not assign AC. 
        
      • Remediation:[3][9][10] Collect more data (higher redundancy) or grow a crystal with a heavy atom derivative (e.g., hydrobromide salt).

Phase 4: Reporting

Report the Flack parameter (


) with its uncertainty (

) and the Hooft parameter (

) if available.
  • Example: "Absolute configuration established by anomalous dispersion (Flack x = -0.04(6), Hooft y = -0.02(4))."

Visualizing the Mechanism

The following diagram illustrates how anomalous scattering creates the intensity divergence necessary for AC determination.

anomalous_scattering cluster_0 Normal Scattering (Friedel's Law) cluster_1 Anomalous Scattering (Heavy Atom) n1 Vector F(hkl) result1 |F(hkl)| = |F(-h-k-l)| No AC Info n1->result1 n2 Vector F(-h-k-l) n2->result1 a1 Real Component (f') sum1 Vector Sum F(hkl) a1->sum1 sum2 Vector Sum F(-h-k-l) a1->sum2 a2 Imaginary Component (if'') (Phase Shift +90°) a2->sum1 a2->sum2 Phase shift breaks symmetry result2 |F(hkl)| ≠ |F(-h-k-l)| Bijvoet Difference sum1->result2 sum2->result2

Figure 2: Comparison of normal vs. anomalous scattering vectors. The imaginary component (


) breaks the symmetry, allowing differentiation of enantiomers.

References

  • Cambridge Crystallographic Data Centre (CCDC). Absolute Configuration. Retrieved from [Link]

  • Flack, H. D. (1983). Flack parameter - Wikipedia. Retrieved from [Link]

  • Thompson, A. L., et al. (2008). The use of X-ray crystallography to determine absolute configuration.[1][3][7][11][12][13][14][15] ResearchGate. Retrieved from [Link]

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  • Creative Biostructure. (2025). SCXRD vs MicroED Comparison for Crystallography Research. Retrieved from [Link]

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A Strategic Guide to Comparative Cost Analysis of Synthetic Pathways in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selection of a synthetic route is a cornerstone of successful drug development, profoundly influencing the economic viability, scalability, and environmental footprint of pharmaceutical production.[1] A meticulously planned synthetic pathway can significantly reduce production costs and time-to-market, whereas a suboptimal choice can lead to inefficiencies that jeopardize a promising therapeutic candidate. This guide provides a comprehensive framework for the comparative cost analysis of different synthetic pathways, tailored for researchers, scientists, and drug development professionals. We will delve into a multifaceted analysis that extends beyond mere reagent costs to encompass process efficiency, waste generation, and scalability, illustrated through a practical case study.

Chapter 1: The Multifaceted Nature of Synthetic Pathway Cost Analysis

A robust cost analysis of a synthetic pathway transcends a simple summation of raw material prices. A holistic evaluation must consider a spectrum of direct and indirect costs that collectively determine the true economic and environmental burden of a manufacturing process.

Beyond Reagent Costs: A Holistic View

Several key factors contribute to the overall cost of a synthetic pathway:

  • Raw Material Costs: This includes not only the starting materials and reagents but also solvents, catalysts, and any materials used in workup and purification.

  • Process Mass Intensity (PMI): A critical green chemistry metric, PMI quantifies the total mass of materials used (raw materials, solvents, and process water) to produce a kilogram of the active pharmaceutical ingredient (API).[2][3][4] A lower PMI signifies a more efficient and less wasteful process.[5]

  • Energy Consumption: The energy required for heating, cooling, and running equipment can be a substantial cost, particularly for reactions conducted at extreme temperatures.[6]

  • Labor and Equipment Costs: The complexity and duration of a synthesis, as well as the specialized equipment required, directly impact labor costs and capital expenditure.

  • Waste Disposal Costs: The generation of hazardous waste incurs significant disposal costs and environmental liabilities.[7] The pharmaceutical industry, in particular, often faces high E-factors (the mass ratio of waste to desired product).[8][9]

  • Time-to-Market: A longer and more complex synthesis can delay the launch of a new drug, resulting in lost revenue and a diminished competitive advantage.

Key Performance Indicators (KPIs) for Synthetic Route Evaluation

To objectively compare different synthetic pathways, a set of Key Performance Indicators (KPIs) should be employed:

  • Yield and Purity: The overall yield of the desired product is a primary determinant of cost-effectiveness. Higher yields translate to lower raw material consumption per unit of product. Purity is equally critical, as impurities may necessitate costly and time-consuming purification steps.

  • Atom Economy: This metric, conceived by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product.[10][11] A higher atom economy indicates that a larger proportion of the atoms from the starting materials are incorporated into the final product, minimizing waste.

  • E-Factor (Environmental Factor): The E-factor is the ratio of the mass of waste generated to the mass of the product.[9][10] It provides a direct measure of the environmental impact of a process.

  • Process Safety and Hazard Analysis: A thorough evaluation of the potential hazards associated with reagents, intermediates, and reaction conditions is crucial to prevent accidents and ensure a safe working environment.

  • Scalability and Robustness: A synthetic route that performs well at the lab scale may not be easily scalable to industrial production. The robustness of a process—its ability to tolerate minor variations in reaction conditions—is also a critical consideration.

Chapter 2: Case Study: Comparative Analysis of Three Synthetic Pathways to "Synthetix-2026"

To illustrate the principles of comparative cost analysis, we will examine three distinct synthetic pathways to a hypothetical, complex heterocyclic molecule, "Synthetix-2026," a key intermediate in the development of a new therapeutic agent.

Pathway A: The Classical Linear Synthesis

A linear synthesis involves the sequential transformation of a starting material through a series of steps to arrive at the final product.[12] This traditional approach is often well-understood and reliable.

Experimental Protocol: Pathway A
  • Step 1: Acylation. Starting material A is acylated with reagent B in the presence of a base to yield intermediate C .

  • Step 2: Cyclization. Intermediate C undergoes an intramolecular cyclization reaction upon heating with a catalyst to form intermediate D .

  • Step 3: Functional Group Interconversion. A functional group on intermediate D is converted to a different functional group to yield intermediate E .

  • Step 4: Coupling Reaction. Intermediate E is coupled with reagent F using a palladium catalyst to produce the final product, Synthetix-2026 .

Cost Analysis: Pathway A
MetricValueCommentary
Overall Yield 15%The overall yield in a linear synthesis drops significantly with each step.[12][13]
Process Mass Intensity (PMI) 250High due to multiple steps and purification stages.
Atom Economy 45%Sub-optimal due to the use of stoichiometric reagents and protecting groups.
Estimated Cost per Kg $5,000Primarily driven by the cost of the palladium catalyst and multiple processing steps.
Pathway B: A Convergent Synthesis Approach

Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps.[14][15] This strategy can lead to higher overall yields and shorter synthesis times.[12]

Experimental Protocol: Pathway B
  • Fragment 1 Synthesis:

    • Step 1a: Starting material G is reacted with reagent H to form intermediate I .

    • Step 2a: Intermediate I is modified to yield Fragment J .

  • Fragment 2 Synthesis:

    • Step 1b: Starting material K undergoes a transformation to produce Fragment L .

  • Final Coupling:

    • Step 3: Fragment J and Fragment L are coupled together to form Synthetix-2026 .

Cost Analysis: Pathway B
MetricValueCommentary
Overall Yield 35%Higher overall yield due to the shorter linear sequences for each fragment.[13][16]
Process Mass Intensity (PMI) 150Reduced PMI due to fewer overall steps and less cumulative waste.
Atom Economy 60%Improved atom economy by designing more efficient fragment syntheses.
Estimated Cost per Kg $3,500Lower cost due to higher yield and reduced processing time.
Pathway C: A Biocatalytic/Flow Chemistry Approach

This modern approach leverages the high selectivity and efficiency of enzymes (biocatalysis) or the enhanced control and safety of continuous flow reactors (flow chemistry).[17][18]

Experimental Protocol: Pathway C
  • Step 1: Biocatalytic Desymmetrization. A prochiral starting material M is selectively transformed by an enzyme to create a chiral intermediate N with high enantiomeric excess.

  • Step 2: Flow Chemistry Coupling. Intermediate N is then continuously pumped through a heated microreactor with reagent O to rapidly and efficiently form Synthetix-2026 .

Cost Analysis: Pathway C
MetricValueCommentary
Overall Yield 70%High yield due to the high selectivity of the enzyme and the precise control of the flow reactor.[19]
Process Mass Intensity (PMI) 80Significantly lower PMI due to fewer steps, reduced solvent usage, and minimal purification.[8]
Atom Economy 85%Excellent atom economy, a hallmark of well-designed biocatalytic and flow processes.
Estimated Cost per Kg $2,000Lowest cost due to high efficiency, reduced waste, and potential for automation.[18]

Chapter 3: Decision-Making Framework and Future Trends

The selection of the optimal synthetic pathway requires a systematic evaluation of multiple criteria.[20] A multi-criteria decision analysis (MCDA) can be a valuable tool in this process.[21][22]

Multi-Criteria Decision Analysis (MCDA) for Pathway Selection

An MCDA framework allows for the weighting of different factors based on their importance to a specific project. For example, in early-stage development, speed and flexibility might be prioritized, while for a commercial-scale process, cost and sustainability would be paramount.

Caption: A decision matrix illustrating the relative performance of each synthetic pathway against key criteria.

The Role of Predictive Modeling and AI in Route Scouting

The field of synthetic route design is being revolutionized by the advent of artificial intelligence and machine learning.[23][24] Predictive models can now analyze vast reaction databases to propose novel and efficient synthetic pathways, significantly accelerating the initial stages of route scouting.[25] These tools can also provide early estimates of key metrics like yield and cost, allowing for a more informed and data-driven decision-making process.[5]

Conclusion: A Strategic Approach to Sustainable and Cost-Effective Synthesis

The comparative analysis of synthetic pathways is a critical and dynamic process in drug development. By moving beyond a simplistic focus on reagent costs and embracing a holistic evaluation that includes green chemistry metrics, process safety, and scalability, researchers can make more strategic and informed decisions. The adoption of innovative approaches such as convergent synthesis, biocatalysis, and flow chemistry offers significant opportunities to enhance efficiency, reduce costs, and minimize the environmental impact of pharmaceutical manufacturing.[26] As predictive modeling and AI continue to mature, the ability to design and select optimal synthetic routes from the outset will become an increasingly powerful driver of success in the pharmaceutical industry.

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